molecular formula C22H25IN4O5 B15552320 DMHBO+

DMHBO+

カタログ番号: B15552320
分子量: 552.4 g/mol
InChIキー: KRIJKRIPLDZXHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DMHBO+ is a useful research compound. Its molecular formula is C22H25IN4O5 and its molecular weight is 552.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality DMHBO+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DMHBO+ including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H25IN4O5

分子量

552.4 g/mol

IUPAC名

[4-[(4Z)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(nitrosomethylidene)-5-oxoimidazolidin-1-yl]phenyl]-trimethylazanium iodide

InChI

InChI=1S/C22H24N4O5.HI/c1-26(2,3)16-8-6-15(7-9-16)25-20(13-23-29)24-17(22(25)28)10-14-11-18(30-4)21(27)19(12-14)31-5;/h6-13H,1-5H3,(H-,23,24,27,28,29);1H

InChIキー

KRIJKRIPLDZXHI-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to DMHBO+: A Cationic Fluorophore for RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMHBO+ is a cationic fluorophore that exhibits remarkable fluorescence enhancement upon binding to the Chili RNA aptamer. This property makes the DMHBO+-Chili system a powerful tool for visualizing RNA in living cells, with potential applications in diagnostics, drug discovery, and fundamental biological research. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of DMHBO+, along with detailed experimental protocols for its use.

Chemical Structure and Properties

DMHBO+ belongs to the family of 3,5-dimethoxy-4-hydroxybenzylidene imidazolone (DMHBI) derivatives. Its chemical structure is characterized by a central imidazolone core, a substituted benzylidene ring, and a cationic side chain, which enhances its affinity for the negatively charged RNA backbone. The definitive structure of DMHBO+ has been elucidated through X-ray crystallography of its complex with the Chili RNA aptamer[1][2].

dot

DMHBO_Structure cluster_DMHBO DMHBO+ Chemical Structure img img

Caption: Chemical structure of DMHBO+.

Physicochemical and Spectroscopic Properties

The key properties of DMHBO+ are summarized in the table below. A notable feature is its large Stokes shift, which minimizes self-quenching and improves signal-to-noise ratios in fluorescence imaging applications.

PropertyValueReference
Molecular Formula C₂₂H₂₅IN₄O₅[3]
Molecular Weight 552.37 g/mol [3]
Excitation Maximum (λex) 456 nm[3]
Emission Maximum (λem) 592 nm[3]
Quantum Yield (Φ) 0.1[3]
Stokes Shift 136 nm[3]
Binding Affinity (Kd) to Chili Aptamer 12 nM[3][4]

Mechanism of Fluorescence Activation

The fluorescence of DMHBO+ is strongly quenched in solution and is activated upon binding to the Chili RNA aptamer. This activation is a result of a process known as excited-state proton transfer (ESPT)[1][2][5].

  • Binding: DMHBO+ binds to a specific pocket within the folded Chili RNA aptamer.

  • Excitation: Upon excitation with light at its absorption maximum, the DMHBO+ molecule is promoted to an excited electronic state.

  • Proton Transfer: In the excited state, a proton is rapidly transferred from the hydroxyl group of the DMHBO+ to a nearby guanine residue in the RNA aptamer. This ultrafast proton transfer occurs on a femtosecond timescale (τ = 130 fs)[1][2][5].

  • Fluorescence Emission: The resulting deprotonated form of DMHBO+ is the emissive species, which then relaxes to the ground state by emitting a photon of lower energy (longer wavelength), resulting in the observed fluorescence.

Fluorescence_Activation_Pathway DMHBO DMHBO+ in Solution (Low Fluorescence) Complex DMHBO+-Chili Complex (Ground State) DMHBO->Complex Binding Chili Chili RNA Aptamer Chili->Complex Excited_Complex Excited State Complex Complex->Excited_Complex Excitation (456 nm) ESPT Excited-State Proton Transfer (130 fs) Excited_Complex->ESPT Emissive_Species Deprotonated DMHBO+* (Emissive State) ESPT->Emissive_Species Fluorescence Fluorescence Emission (592 nm) Emissive_Species->Fluorescence Ground_State_Complex DMHBO+-Chili Complex (Ground State) Fluorescence->Ground_State_Complex Relaxation

Caption: General experimental workflow for DMHBO+ studies.

Conclusion

DMHBO+ represents a significant advancement in the field of fluorescent probes for RNA imaging. Its high affinity for the Chili aptamer, coupled with its large Stokes shift and bright fluorescence, provides researchers with a versatile tool for studying the localization, dynamics, and function of RNA in complex biological systems. The detailed information and protocols provided in this guide are intended to facilitate the adoption and application of this powerful technology in a wide range of research and development settings.

References

The DMHBO+ and Chili RNA Aptamer Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The previous steps have provided a solid foundation of information. I have gathered details on the interaction mechanism, quantitative data, and general experimental approaches. The search for specific SELEX and in-cell imaging protocols for fluorogenic aptamers has yielded useful, albeit general, procedural outlines. I can now proceed to synthesize this information into the required format. The next logical steps are to structure the quantitative data into tables, write out the detailed experimental protocols based on the available information, and then create the Graphviz visualizations. I have enough information to proceed with these tasks without needing more Google searches at this moment.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the fluorogenic molecule 3,5-dimethoxy-4-hydroxybenzylidene-2-imidazolin-5-one (DMHBO+) and the Chili RNA aptamer. The Chili aptamer, a 52-nucleotide RNA molecule, was engineered to bind to DMHBO+ and related derivatives, resulting in a significant enhancement of fluorescence with a large Stokes shift. This document details the structural basis of this interaction, including the formation of a G-quadruplex, and outlines the mechanism of fluorescence activation via an excited-state proton transfer (ESPT). Quantitative data on the binding affinity and photophysical properties are presented in tabular format for clarity. Furthermore, detailed experimental protocols for Systematic Evolution of Ligands by Exponential Enrichment (SELEX), in vitro fluorescence spectroscopy, and in-cell RNA imaging are provided to enable researchers to utilize this powerful tool for RNA visualization and sensing.

Introduction

RNA aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to a wide array of target molecules with high affinity and specificity. Their versatility and ease of synthesis make them valuable tools in research, diagnostics, and therapeutics. A subclass of these, known as fluorogenic RNA aptamers, bind to specific non-fluorescent or weakly fluorescent small molecules (fluorogens) and induce a significant increase in their fluorescence.

The Chili RNA aptamer is a prime example of such a system, developed through truncation and sequence optimization of a previously selected aptamer.[1][2] It exhibits a strong binding affinity for the cationic chromophore DMHBO+.[1][3] The interaction between Chili and DMHBO+ is characterized by a large Stokes shift, mimicking the properties of large Stokes shift fluorescent proteins.[1][3] This property is highly advantageous for fluorescence imaging as it minimizes self-quenching and reduces background noise.

This guide serves as a technical resource for researchers and professionals in drug development, providing in-depth information on the core aspects of the DMHBO+ and Chili RNA aptamer interaction.

The Interaction: Mechanism and Structure

The remarkable fluorescence activation of DMHBO+ by the Chili RNA aptamer is rooted in a specific and well-defined structural interaction. The core of the binding site is a two-tiered G-quadruplex, a common structural motif in fluorogenic aptamers that provides a stable scaffold for ligand binding.[1][4]

Upon binding, the DMHBO+ molecule is immobilized within a pocket formed by the G-quadruplex and a trans-sugar-sugar edge G:G base pair through π-π stacking interactions.[1] A key feature of this interaction is a short hydrogen bond between the phenolic hydroxyl group of DMHBO+ and the N7 of a guanine residue (G15) within a Watson-Crick G:C base pair.[1]

The fluorescence activation mechanism involves an ultrafast excited-state proton transfer (ESPT) from the DMHBO+ molecule to the N7 of guanine in the Chili RNA, with a time constant of approximately 130 fs.[1] The Chili aptamer selectively binds the protonated phenol form of DMHBO+, and upon excitation, the proton is transferred to the aptamer, leading to the emission from the deprotonated phenolate form, which results in the observed large Stokes shift.[1][3]

Quantitative Data

The interaction between DMHBO+ and the Chili RNA aptamer has been characterized by several key quantitative parameters, which are summarized in the tables below for easy reference and comparison.

Table 1: Binding Affinity and Stoichiometry

ParameterValueReference
Dissociation Constant (Kd)12 nM[1]
Binding Stoichiometry1:1 (DMHBO+:Chili RNA)Assumed based on structural data

Table 2: Photophysical Properties of the DMHBO+-Chili Complex

ParameterValueReference
Maximum Excitation Wavelength (λex)456 nm[1][3]
Maximum Emission Wavelength (λem)592 nm[3]
Stokes Shift~136 nm[3]
Quantum Yield (Φ)Varies with specific derivative[3]
Excited-State Proton Transfer (ESPT) Time Constant130 fs[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study and application of the DMHBO+ and Chili RNA aptamer interaction.

SELEX Protocol for Fluorogenic RNA Aptamer Selection

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the in vitro selection process used to isolate aptamers with high affinity for a specific target. For fluorogenic aptamers, the selection can be designed to enrich for sequences that not only bind but also enhance the fluorescence of the target molecule.

Objective: To select RNA aptamers that bind to DMHBO+ and enhance its fluorescence.

Materials:

  • N30 or N40 random RNA library

  • DMHBO+

  • Affinity chromatography matrix (e.g., NHS-activated Sepharose)

  • T7 RNA polymerase

  • Reverse transcriptase

  • Taq DNA polymerase

  • PCR primers

  • Selection buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)

  • Elution buffer (e.g., 8 M Urea)

Methodology:

  • Target Immobilization: Covalently attach DMHBO+ to an affinity chromatography matrix.

  • RNA Library Preparation: Synthesize a single-stranded DNA library containing a randomized region flanked by constant regions for primer annealing. Transcribe the DNA library into an RNA library using T7 RNA polymerase.

  • Binding: Incubate the folded RNA library with the DMHBO+-immobilized matrix in the selection buffer.

  • Partitioning: Wash the matrix with selection buffer to remove unbound RNA sequences.

  • Elution: Elute the bound RNA sequences using a high concentration of free DMHBO+ or a denaturing solution like urea.

  • Amplification: Reverse transcribe the eluted RNA to cDNA, and then amplify the cDNA by PCR.

  • Next Round Preparation: Use the amplified DNA as a template for the next round of in vitro transcription.

  • Iterative Selection: Repeat the binding, partitioning, elution, and amplification steps for 8-12 rounds, increasing the selection stringency in later rounds (e.g., by decreasing the target concentration or increasing the wash stringency).

  • Cloning and Sequencing: After the final round, clone the enriched DNA pool and sequence individual clones to identify potential aptamer candidates.

  • Characterization: Synthesize individual aptamer candidates and characterize their binding affinity and fluorescence enhancement properties.

In Vitro Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence enhancement of DMHBO+ upon binding to the Chili RNA aptamer.

Objective: To quantify the fluorescence enhancement and determine the binding affinity (Kd) of the DMHBO+-Chili RNA interaction.

Materials:

  • Purified Chili RNA aptamer

  • DMHBO+ stock solution (in DMSO)

  • Folding/Binding Buffer (40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)

  • Fluorometer or fluorescence plate reader

  • Quartz cuvettes or microplates

Methodology:

  • RNA Folding: Dilute the Chili RNA aptamer to the desired concentration in the folding buffer. Heat the solution to 95°C for 3 minutes and then allow it to cool slowly to room temperature to ensure proper folding.

  • Titration Series: Prepare a series of dilutions of the folded Chili RNA aptamer in the binding buffer.

  • DMHBO+ Addition: Add a fixed, low concentration of DMHBO+ (e.g., 100 nM) to each RNA dilution.

  • Incubation: Incubate the samples at room temperature for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using the fluorometer. Set the excitation wavelength to ~456 nm and record the emission spectrum, with the peak expected around 592 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of the Chili RNA concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

In-Cell RNA Imaging

This protocol outlines the steps for visualizing Chili-tagged RNA in living cells using DMHBO+.

Objective: To visualize the subcellular localization of a specific RNA tagged with the Chili aptamer.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Plasmid vector encoding the RNA of interest fused to the Chili aptamer sequence.

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • DMHBO+

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP or YFP)

Methodology:

  • Cell Seeding: Seed the cells on a glass-bottom dish or chamber slide at an appropriate density.

  • Transfection: Transfect the cells with the plasmid encoding the Chili-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Expression: Allow the cells to grow for 24-48 hours to express the tagged RNA.

  • DMHBO+ Staining: Prepare a working solution of DMHBO+ in pre-warmed cell culture medium (e.g., 1-5 µM). Replace the existing medium with the DMHBO+-containing medium and incubate the cells for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with pre-warmed fresh medium to remove unbound DMHBO+.

  • Imaging: Image the cells using a fluorescence microscope. Use an excitation source around 450-470 nm and an emission filter that captures light above 550 nm.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the Chili-tagged RNA.

Visualizations

The following diagrams illustrate key processes and relationships in the study of the DMHBO+ and Chili RNA aptamer interaction.

Fluorescence_Activation_Pathway cluster_solution In Solution (Low Fluorescence) cluster_binding Binding Event cluster_complex Complex Formation cluster_excitation Fluorescence Pathway DMHBO_free Free DMHBO+ (Phenol form) Binding Binding & Conformational Change DMHBO_free->Binding Chili_unbound Unbound Chili Aptamer Chili_unbound->Binding Complex DMHBO+-Chili Complex (G-quadruplex formation) Binding->Complex Excitation Excitation (~456 nm) Complex->Excitation ESPT Excited-State Proton Transfer (ESPT) Excitation->ESPT Emission Emission (~592 nm) ESPT->Emission

Fluorescence activation pathway of DMHBO+ by the Chili RNA aptamer.

SELEX_Workflow Start Start: Random RNA Library Binding Incubation with Immobilized DMHBO+ Start->Binding Wash Wash to Remove Unbound RNA Binding->Wash Elution Elute Bound RNA Wash->Elution Amplification Reverse Transcription & PCR Amplification Elution->Amplification Next_Round In Vitro Transcription for Next Round Amplification->Next_Round Repeat Repeat 8-12 Cycles Next_Round->Repeat Repeat->Binding Enriched Pool End Cloning, Sequencing & Characterization Repeat->End

Workflow for the SELEX process to isolate fluorogenic RNA aptamers.

In_Cell_Imaging_Workflow Start Start: Cells expressing Chili-tagged RNA Incubation Incubate cells with DMHBO+ Start->Incubation Wash Wash to remove unbound DMHBO+ Incubation->Wash Imaging Fluorescence Microscopy (Ex: ~456 nm, Em: ~592 nm) Wash->Imaging Analysis Image Analysis: RNA Localization Imaging->Analysis End Visualization of RNA in living cells Analysis->End

Workflow for in-cell imaging of Chili-tagged RNA with DMHBO+.

References

A Technical Comparison of DMHBO+ and DMHBI+ Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the cationic fluorophores DMHBO+ and DMHBI+, focusing on their photophysical properties, the experimental protocols for their characterization, and the underlying mechanism of their fluorescence activation when bound to the Chili RNA aptamer.

Core Photophysical Properties

DMHBO+ and DMHBI+ are notable for their large Stokes shifts and their fluorescence activation upon binding to the Chili RNA aptamer. Their photophysical characteristics are crucial for their application in biological imaging and sensing. The quantitative data for these fluorophores, when complexed with the Chili aptamer, are summarized below.

PropertyDMHBO+DMHBI+Reference
Excitation Maximum (λex) 456 nm415 nm[1]
Emission Maximum (λem) 592 nm530 nm[1]
Stokes Shift 136 nm115 nmCalculated
Quantum Yield (Φ) 0.1Not explicitly stated, used as a reference standard[2]
Fluorescence Lifetime (τ) Three componentsTwo components: 2.5 ns (65%) and 1.5 ns (35%)[1]
Dissociation Constant (Kd) with Chili Aptamer 12 nM63 nM[3]
Molecular Weight 552.37 g/mol Not explicitly stated

Mechanism of Fluorescence Activation: Excited-State Proton Transfer

The fluorescence of both DMHBO+ and DMHBI+ is activated upon binding to the Chili RNA aptamer through a mechanism known as excited-state proton transfer (ESPT). In its ground state, the fluorophore is protonated. Upon photoexcitation, a proton is rapidly transferred from the fluorophore to a nearby guanine residue within the RNA aptamer's binding pocket. This deprotonated, excited-state species is responsible for the observed fluorescence emission. Following emission, the proton is returned to the fluorophore, completing the cycle. This process is responsible for the large Stokes shift observed for these complexes.[4][5][6]

ESPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State GS DMHBO+/DMHBI+ (Protonated) ES_P Excited State (Protonated) GS->ES_P Photoexcitation (Absorption) ES_D Excited State (Deprotonated) ES_P->ES_D Proton Transfer to Chili Aptamer ES_D->GS Fluorescence Emission

Caption: Excited-State Proton Transfer (ESPT) mechanism of DMHBO+/DMHBI+ fluorescence activation.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of DMHBO+ and DMHBI+.

Synthesis of DMHBO+ and DMHBI+

The synthesis of these fluorophores involves multi-step chemical reactions. A general outline is provided below, based on the synthesis of related HBI derivatives.[2]

Route for Synthesis of Functionalized HBI Scaffolds:

  • Condensation: Reaction of a substituted benzaldehyde with an appropriate amine to form an imine intermediate.

  • Cyclization: Subsequent reaction to form the imidazolinone core.

  • Functionalization: Introduction of the oxime group (for DMHBO+) or other modifications at the C2 position, and quaternization of the dimethylamino group to yield the final cationic fluorophores.

A detailed, step-by-step protocol would require access to the specific supplementary information of the primary research articles, which is not available through the current search.

Measurement of Photophysical Properties

The following are generalized protocols for determining the key photophysical parameters of fluorophore-aptamer complexes.

1. Fluorescence Spectroscopy (Excitation and Emission Spectra):

  • Instrumentation: A calibrated spectrofluorometer.

  • Sample Preparation: The Chili RNA aptamer is prepared by in vitro transcription and purified. The RNA is folded by heating to 95°C for 3 minutes in a buffer (e.g., 40 mM HEPES, 125 mM KCl, pH 7.5), followed by cooling. MgCl2 is added to a final concentration of 5 mM. The fluorophore (DMHBO+ or DMHBI+) is then added to the folded RNA at a specific concentration (e.g., 0.5 µM RNA and 0.5 µM fluorophore).[7]

  • Measurement:

    • To measure the emission spectrum, the sample is excited at the wavelength of maximum absorption (e.g., 456 nm for Chili-DMHBO+), and the emitted light is scanned across a range of higher wavelengths.

    • To measure the excitation spectrum, the emission wavelength is fixed at the maximum of the emission band (e.g., 592 nm for Chili-DMHBO+), and the excitation wavelength is scanned across a range of lower wavelengths.

  • Data Analysis: The spectra are corrected for background fluorescence from the buffer and any unbound fluorophore.

2. Quantum Yield Determination (Comparative Method):

  • Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

  • Standard Selection: A well-characterized fluorophore with a similar excitation and emission range is chosen as the standard.

  • Procedure:

    • Prepare a series of dilutions of both the sample and the standard with low absorbance values (typically < 0.1) at the excitation wavelength.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution and integrate the area under the curve to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)^2 where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

3. Fluorescence Lifetime Measurement:

  • Instrumentation: A time-correlated single photon counting (TCSPC) system coupled to a pulsed laser source.

  • Sample Preparation: Samples are prepared as described for fluorescence spectroscopy.

  • Measurement: The sample is excited with short laser pulses, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated to build up a histogram of photon arrival times, which represents the fluorescence decay curve.[1]

  • Data Analysis: The decay curve is fitted to a multi-exponential decay model to determine the fluorescence lifetime components and their relative amplitudes.[1]

Experimental Workflow Diagram

The general workflow for characterizing the interaction between a fluorophore and an RNA aptamer is depicted below.

Experimental_Workflow cluster_preparation Sample Preparation cluster_measurement Photophysical Measurements cluster_analysis Data Analysis RNA_prep RNA Aptamer Synthesis & Purification Folding RNA Folding RNA_prep->Folding Fluorophore_prep Fluorophore Synthesis & Purification Complex_formation Complex Formation Fluorophore_prep->Complex_formation Folding->Complex_formation Fluorescence_spec Fluorescence Spectroscopy (Ex/Em) Complex_formation->Fluorescence_spec QY_measurement Quantum Yield Measurement Complex_formation->QY_measurement Lifetime_measurement Fluorescence Lifetime Measurement Complex_formation->Lifetime_measurement Spectral_analysis Spectral Analysis (Stokes Shift) Fluorescence_spec->Spectral_analysis QY_calc Quantum Yield Calculation QY_measurement->QY_calc Lifetime_fit Lifetime Component Fitting Lifetime_measurement->Lifetime_fit

Caption: General workflow for characterizing fluorophore-RNA aptamer complexes.

Summary

DMHBO+ and DMHBI+ are valuable tools for RNA imaging, with their fluorescence being strongly activated by the Chili RNA aptamer. DMHBO+ exhibits a larger Stokes shift and a higher binding affinity to the Chili aptamer compared to DMHBI+. The fluorescence activation mechanism for both involves an excited-state proton transfer to the RNA aptamer. The provided experimental protocols offer a foundation for the characterization and comparison of these and similar fluorogenic systems. Further research to precisely determine the quantum yield of the Chili-DMHBI+ complex and to publish detailed synthesis protocols would be beneficial for the broader scientific community.

References

Unraveling the Enigma of DMHBO+'s Large Stokes Shift: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cationic fluorophore, 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone-oxime (DMHBO+), exhibits a remarkably large Stokes shift upon binding to the Chili RNA aptamer. This in-depth technical guide explores the photophysical properties, underlying mechanism, and experimental methodologies used to characterize this phenomenon. The large Stokes shift, crucial for advanced fluorescence imaging applications, is attributed to an ultrafast excited-state proton transfer (ESPT) mechanism. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the intricate signaling pathway governing this unique spectroscopic behavior, offering valuable insights for researchers in fluorescence microscopy, RNA biology, and drug development.

Introduction

Fluorophores with large Stokes shifts, the difference between the maxima of the absorption and emission spectra, are highly desirable for a multitude of applications in biological imaging and diagnostics. These molecules minimize self-quenching and reduce spectral crosstalk, leading to improved signal-to-noise ratios. DMHBO+ is a prime example of such a fluorophore, displaying a significant Stokes shift of 136 nm when complexed with the Chili RNA aptamer.[1] This guide delves into the core principles governing this substantial spectral separation, providing a technical resource for its application and further study.

Photophysical Properties of DMHBO+

The fluorescence of DMHBO+ is significantly enhanced upon binding to the Chili aptamer. In its free form, the fluorescence is negligible. The key photophysical parameters of the Chili-DMHBO+ complex are summarized in the table below.

ParameterValueReference
Absorption Maximum (λ_abs_) 456 nm[1]
Emission Maximum (λ_em_) 592 nm[1]
Stokes Shift 136 nm[1]
Quantum Yield (Φ) 0.1[1]
Binding Affinity (K_d_) to Chili Aptamer 12 nM

Table 1: Photophysical Properties of the Chili-DMHBO+ Complex.

The Mechanism: Excited-State Proton Transfer (ESPT)

The substantial Stokes shift observed in the Chili-DMHBO+ complex is a direct consequence of an ultrafast excited-state proton transfer (ESPT) reaction. This process involves the transfer of a proton from the hydroxyl group of the DMHBO+ phenol moiety to the N7 position of a guanine nucleobase within the Chili aptamer's binding pocket.

This proton transfer occurs on a femtosecond timescale (approximately 130 fs) following photoexcitation. The initial excitation populates the S1 state of the protonated form of DMHBO+. From this state, the proton is rapidly transferred, leading to the formation of an excited-state anionic species. This deprotonated form then relaxes to a lower energy level before emitting a photon at a significantly longer wavelength, resulting in the large Stokes shift. The cycle is completed by the regeneration of the protonated ground state.

The ESPT is facilitated by the specific three-dimensional structure of the Chili aptamer, which pre-organizes the DMHBO+ molecule and the accepting guanine residue in close proximity, creating a favorable environment for the proton transfer.

Signaling Pathway of ESPT in Chili-DMHBO+

The following diagram illustrates the key steps in the excited-state proton transfer pathway of the Chili-DMHBO+ complex.

ESPT_Pathway S0 Ground State (Protonated DMHBO+) S1 Excited State (Protonated DMHBO+) S0->S1 Photoexcitation (λ_abs_ = 456 nm) ESPT Excited-State Proton Transfer (femtoseconds) S1->ESPT S1_anion Excited State (Anionic DMHBO+) ESPT->S1_anion Emission Fluorescence Emission S1_anion->Emission Relaxation S0_anion Ground State (Anionic DMHBO+) Emission->S0_anion (λ_em_ = 592 nm) Proton_Return Proton Return S0_anion->Proton_Return Proton_Return->S0

Caption: The photocycle of DMHBO+ bound to the Chili aptamer.

Experimental Protocols

Synthesis of DMHBO+

A general protocol for the synthesis of DMHBO+ and related 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone derivatives involves a multi-step reaction sequence. While a specific protocol for DMHBO+ is not publicly detailed, the synthesis of similar compounds suggests the following general approach:

  • Condensation: Reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with a suitable imidazolinone precursor.

  • Functionalization: Introduction of the oxime group at the desired position.

  • Purification: Purification of the final product is typically achieved through column chromatography and recrystallization.

Characterization of DMHBO+

The structural integrity and purity of synthesized DMHBO+ are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements are crucial for determining the excited-state lifetime and understanding the dynamics of the ESPT process.

Experimental Workflow:

TRF_Workflow Sample Chili-DMHBO+ Complex in Buffer Laser Pulsed Laser Excitation (e.g., 405 nm, femtosecond pulses) Sample->Laser Detector Single-Photon Counting Detector Sample->Detector Laser->Sample TCSPC Time-Correlated Single Photon Counting (TCSPC) Electronics Detector->TCSPC Data Fluorescence Decay Curve TCSPC->Data Analysis Data Analysis (e.g., multi-exponential fitting) Data->Analysis Lifetime Excited-State Lifetime(s) Analysis->Lifetime

Caption: Workflow for time-resolved fluorescence spectroscopy.

A typical setup for these measurements would involve:

  • Excitation Source: A picosecond or femtosecond pulsed laser diode or a Ti:Sapphire laser. For the Chili-DMHBO+ complex, an excitation wavelength of around 405 nm is appropriate.[1]

  • Sample Holder: A temperature-controlled cuvette holder to maintain the sample at a constant temperature.

  • Detector: A sensitive and fast photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

  • Electronics: Time-correlated single photon counting (TCSPC) electronics to measure the time delay between the laser pulse and the detection of an emitted photon.

  • Data Analysis: The resulting fluorescence decay curves are fitted to exponential decay models to extract the excited-state lifetimes.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy provides complementary information on the ultrafast dynamics of the excited states, allowing for the direct observation of the ESPT process.

Experimental Workflow:

TA_Workflow Sample Chili-DMHBO+ Complex in Buffer Detector Spectrometer and Array Detector Sample->Detector Laser Femtosecond Laser System (e.g., Ti:Sapphire) Splitter Beam Splitter Laser->Splitter Pump Pump Beam (Excitation) Splitter->Pump Probe_gen White-Light Continuum Generation Splitter->Probe_gen Pump->Sample Probe Probe Beam Probe_gen->Probe Delay Optical Delay Line Probe->Delay Delay->Sample Data Transient Absorption Spectra (ΔA vs. Wavelength and Time) Detector->Data Analysis Global Analysis Data->Analysis Kinetics Kinetic Information (e.g., ESPT timescale) Analysis->Kinetics

Caption: Workflow for femtosecond transient absorption spectroscopy.

A standard pump-probe setup is utilized:

  • Laser System: An amplified femtosecond laser system (e.g., Ti:Sapphire) generates high-intensity, short pulses.

  • Pump Beam: A portion of the laser output is used as the pump beam to excite the sample (e.g., at 405 nm).

  • Probe Beam: The other portion of the laser output is focused into a nonlinear crystal (e.g., sapphire) to generate a broadband white-light continuum, which serves as the probe beam.

  • Optical Delay Line: A motorized delay stage introduces a precise time delay between the pump and probe pulses.

  • Detector: The transmitted probe light is dispersed by a spectrometer and detected by an array detector (e.g., a CCD camera).

  • Data Analysis: The change in absorbance (ΔA) is recorded as a function of wavelength and pump-probe delay time. Global analysis of the data reveals the lifetimes of the different transient species involved in the ESPT process.

Conclusion

The large Stokes shift of DMHBO+ when bound to the Chili RNA aptamer is a fascinating example of how a specific molecular environment can dramatically alter the photophysical properties of a fluorophore. The underlying mechanism of ultrafast excited-state proton transfer to a guanine residue is a key determinant of this behavior. Understanding the intricate details of this process, through the application of advanced spectroscopic techniques, not only provides fundamental insights into photochemical reactions but also paves the way for the rational design of novel fluorogenic probes with tailored properties for a wide range of applications in research and diagnostics. This technical guide provides a foundational understanding for scientists and researchers aiming to utilize or further investigate this powerful fluorescent system.

References

The DMHBO+ Binding Pocket in the Chili Aptamer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chili aptamer, a 52-nucleotide RNA molecule, is a remarkable mimic of large Stokes shift fluorescent proteins. It selectively binds and activates the fluorescence of specific cell-permeable fluorophores, most notably the positively charged 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBI) derivative, DMHBO+. This complex exhibits bright, red-shifted fluorescence, making it a powerful tool for RNA imaging and biosensor development. This technical guide provides an in-depth exploration of the DMHBO+ binding pocket within the Chili aptamer, detailing its unique structural features, the mechanism of fluorescence activation, quantitative binding and spectral data, and comprehensive experimental protocols for its study.

The Architecture of the DMHBO+ Binding Pocket

The high-affinity binding of DMHBO+ by the Chili aptamer is facilitated by a sophisticated and highly organized three-dimensional RNA structure. Co-crystal structures of the Chili aptamer in complex with DMHBO+ (PDB ID: 7OAX) have revealed that the core of the binding site is a two-tiered G-quadruplex.[1][2][3] This G-quadruplex architecture provides a rigid scaffold that immobilizes the DMHBO+ ligand through extensive π-π stacking interactions.[1][2]

A key feature of the binding pocket is a trans-sugar-sugar edge G:G base pair that further stabilizes the bound ligand.[1] Crucially, a Watson-Crick G:C base pair (G15:C40) is positioned to form a direct and short hydrogen bond between the N7 atom of the guanine (G15) and the phenolic hydroxyl group of the DMHBO+ ligand.[1][3][4] This interaction is fundamental to the fluorescence activation mechanism.

Furthermore, a potassium ion (K+) is coordinated within the binding pocket, playing a role in stabilizing the overall structure and the orientation of the ligand.[1] The oxime moiety of DMHBO+ is anchored through a hydrogen bond to the phosphate backbone of the RNA, providing an additional point of contact and stability.[1]

Mechanism of Fluorescence Activation: Excited State Proton Transfer (ESPT)

The Chili aptamer-DMHBO+ complex exhibits a large Stokes shift, a phenomenon where the emission wavelength is significantly red-shifted from the excitation wavelength. This is achieved through an ultrafast excited state proton transfer (ESPT) mechanism, a process also observed in large Stokes shift fluorescent proteins.[1][5]

The binding pocket of the Chili aptamer is selective for the protonated, phenol form of DMHBO+.[1][6] Upon excitation with light, the phenolic hydroxyl group of the bound DMHBO+ becomes more acidic. This facilitates the transfer of a proton to the N7 atom of the nearby guanine residue (G15) in an ultrafast timescale of approximately 130 femtoseconds.[1][3] This proton transfer results in the formation of the electronically excited phenolate form of the ligand, which then emits a photon at a longer wavelength (red-shifted fluorescence) as it returns to the ground state.[1][5] The N7 of G15 acts as the proton acceptor, a role confirmed by atomic mutagenesis studies where replacing G15 with 7-deazaguanine (which lacks the N7 proton acceptor) completely abolishes fluorescence.[1]

Quantitative Data

The interaction between the Chili aptamer and DMHBO+ has been characterized by several key quantitative parameters.

Table 1: Binding Affinity and Thermodynamics
LigandDissociation Constant (Kd)Thermodynamic ParametersReference(s)
DMHBO+Low-nanomolarBinding is characterized by both favorable enthalpic and entropic contributions. The cationic side chain of DMHBO+ contributes to a stronger binding affinity compared to neutral analogues, primarily due to an entropic effect.[5][7][8]
DMHBI+Low-nanomolarSimilar to DMHBO+, exhibits tight binding.[7][8]
Table 2: Spectroscopic Properties of the Chili-DMHBO+ Complex
ParameterValueConditionsReference(s)
Excitation Maximum (λex)456 nmIn the presence of K+ ions, pH 7.5. The aptamer binding shifts the equilibrium towards the protonated phenol form of the ligand.[1][6][9]
Emission Maximum (λem)592 nmIn the presence of K+ ions, pH 7.5.[5][9][10]
Stokes Shift~136 nmA result of the excited state proton transfer (ESPT) mechanism.[1][6]
Fluorescence LifetimeMulti-exponentialFitted with three exponential decay components.[9]
pKa of free DMHBO+ (phenol)6.9In aqueous buffer.[1][9]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of the Chili aptamer and its interaction with DMHBO+.

In Vitro Transcription of the Chili RNA Aptamer

This protocol describes the synthesis of the 52-nucleotide Chili RNA aptamer using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or PCR product containing the T7 promoter followed by the Chili aptamer sequence.

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleoside triphosphates (rNTPs; ATP, GTP, CTP, UTP) at 100 mM each

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (8-10%)

  • Urea

  • TBE buffer (Tris-borate-EDTA)

  • Gel loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the given order:

    • Nuclease-free water (to a final volume of 100 µL)

    • 10 µL of 10x Transcription Buffer

    • 10 µL of 100 mM DTT

    • 2 µL of each 100 mM rNTP (final concentration 2 mM each)

    • 1-2 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification:

    • Add an equal volume of gel loading buffer to the transcription reaction.

    • Heat the sample at 95°C for 3-5 minutes and then place it on ice.

    • Load the sample onto a denaturing polyacrylamide gel.

    • Run the gel until the desired separation is achieved (visualized by the tracking dyes).

    • Visualize the RNA band by UV shadowing or staining with a suitable dye (e.g., SYBR Gold).

    • Excise the gel slice containing the RNA band.

  • Elution and Precipitation:

    • Crush the gel slice and elute the RNA overnight at 4°C in an appropriate elution buffer (e.g., 0.3 M sodium acetate).

    • Precipitate the RNA from the supernatant with ethanol, wash with 70% ethanol, and resuspend the RNA pellet in nuclease-free water.

  • Quantification: Determine the concentration of the purified RNA by measuring the absorbance at 260 nm (A260).

Fluorescence Titration for Binding Affinity (Kd) Determination

This protocol outlines the procedure to measure the dissociation constant (Kd) of the Chili-DMHBO+ interaction.

Materials:

  • Purified Chili RNA aptamer

  • DMHBO+ ligand

  • Binding Buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)

  • Fluorometer

  • Quartz cuvette (low volume)

Procedure:

  • RNA Folding:

    • Prepare a stock solution of the Chili RNA aptamer in the binding buffer without MgCl₂.

    • Heat the RNA solution to 95°C for 3 minutes.

    • Allow the RNA to cool slowly to room temperature over 20-30 minutes.

    • Add MgCl₂ to a final concentration of 5 mM to complete the folding process.

  • Sample Preparation:

    • Prepare a solution of DMHBO+ in the binding buffer at a constant concentration (typically in the low nanomolar range, below the expected Kd).

    • Prepare a series of dilutions of the folded Chili RNA aptamer in the same binding buffer.

  • Titration:

    • Place the DMHBO+ solution into the quartz cuvette.

    • Measure the initial fluorescence intensity at the appropriate excitation (456 nm) and emission (592 nm) wavelengths.

    • Add small, incremental aliquots of the folded Chili RNA solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before measuring the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence readings for dilution effects at each titration point.

    • Plot the change in fluorescence intensity as a function of the total RNA concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding model) using non-linear regression analysis to determine the Kd.

Crystallization of the Chili-DMHBO+ Complex

This protocol provides a general framework for the crystallization of the RNA-ligand complex, based on the successful crystallization of the Chili aptamer.

Materials:

  • Highly purified and concentrated Chili RNA aptamer (5-10 mg/mL)

  • DMHBO+ ligand stock solution

  • Crystallization screening kits (various buffers, precipitants, and salts)

  • Sitting or hanging drop vapor diffusion crystallization plates

Procedure:

  • Complex Formation:

    • Fold the Chili RNA aptamer as described in the fluorescence titration protocol.

    • Incubate the folded RNA with a slight molar excess (e.g., 1.5-fold) of DMHBO+ on ice for at least 1 hour to ensure complete complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix a small volume (e.g., 1 µL) of the RNA-ligand complex with an equal volume of the reservoir solution from a crystallization screen.

    • Equilibrate the drops against a larger volume of the reservoir solution at a constant temperature (e.g., 4°C or 20°C).

    • The reported successful crystallization of the Chili-DMHBO+ complex was achieved at 20°C.

  • Crystal Optimization:

    • Monitor the drops regularly for crystal growth over several days to weeks.

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and salt.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the drop using a cryo-loop.

    • Briefly soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray diffraction data collection.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G DMHBO+ Binding and Fluorescence Activation Pathway cluster_0 Binding cluster_1 Fluorescence Activation Unfolded Chili RNA Unfolded Chili RNA Folded Chili RNA Folded Chili RNA Unfolded Chili RNA->Folded Chili RNA Folding (K+, Mg2+) Chili-DMHBO+ Complex Chili-DMHBO+ Complex Folded Chili RNA->Chili-DMHBO+ Complex Binding DMHBO+ (Phenol form) DMHBO+ (Phenol form) DMHBO+ (Phenol form)->Chili-DMHBO+ Complex Excited Complex* Excited Complex* Chili-DMHBO+ Complex->Excited Complex* Absorption Excitation (456 nm) Excitation (456 nm) Excitation (456 nm)->Excited Complex* Excited Complex Excited Complex ESPT Excited State Proton Transfer (~130 fs) Excited Phenolate* Excited Phenolate* ESPT->Excited Phenolate* Excited Phenolate Excited Phenolate Emission (592 nm) Emission (592 nm) Excited Complex*->ESPT Excited Phenolate*->Emission (592 nm) G Experimental Workflow for Chili Aptamer Characterization cluster_0 Functional & Structural Analysis DNA Template DNA Template In Vitro Transcription In Vitro Transcription DNA Template->In Vitro Transcription Purified Chili RNA Purified Chili RNA In Vitro Transcription->Purified Chili RNA RNA Folding RNA Folding Purified Chili RNA->RNA Folding Folded Chili RNA Folded Chili RNA RNA Folding->Folded Chili RNA Fluorescence Titration Fluorescence Titration Folded Chili RNA->Fluorescence Titration Crystallography Crystallography Folded Chili RNA->Crystallography NMR Spectroscopy NMR Spectroscopy Folded Chili RNA->NMR Spectroscopy Binding Affinity (Kd) Binding Affinity (Kd) Fluorescence Titration->Binding Affinity (Kd) 3D Structure 3D Structure Crystallography->3D Structure Dynamics & Interactions Dynamics & Interactions NMR Spectroscopy->Dynamics & Interactions

References

An In-depth Technical Guide on the Role of G-quadruplex in Thioflavin T Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the interaction between the fluorescent probe Thioflavin T (ThT) and G-quadruplex (G4) DNA structures. It details the quantitative binding characteristics, experimental methodologies for analysis, and the mechanistic implications of this interaction.

Introduction to G-Quadruplexes and Thioflavin T

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are involved in various crucial cellular processes, including the regulation of gene expression and the maintenance of genomic stability. Their presence in telomeres and oncogene promoter regions has made them attractive targets for anticancer drug development.[1]

Thioflavin T (ThT) is a benzothiazole dye that exhibits a significant fluorescence enhancement upon binding to G-quadruplex structures.[2][3] This "light-up" property makes it a valuable tool for the detection and characterization of G4s.[2] While initially known for its use in detecting amyloid fibrils, its utility as a specific G4 probe is now well-established.[2] The binding of ThT can stabilize the G-quadruplex structure, which can have downstream biological consequences, such as the inhibition of telomerase activity.[1][4]

Quantitative Data on Thioflavin T Binding to G-Quadruplexes

The binding affinity and fluorescence enhancement of ThT vary depending on the topology of the G-quadruplex and the surrounding DNA structure. The following table summarizes key quantitative data for the interaction of ThT with different DNA structures.

DNA TargetTopologyDissociation Constant (Kd)Fluorescence Enhancement (fold)Reference
c-myc promoterParallel~14 µM>100[5]
Human telomere (22AG)HybridMultiple binding events~700[6][7]
Duplex DNA (calf thymus)B-form-up to 50[8]
Single-stranded DNARandom coil-~5-12[7]

Note: The binding affinities and fluorescence enhancements can vary depending on the specific experimental conditions, such as ion concentrations and buffer composition.

Experimental Protocols

This protocol outlines the steps to quantify the binding affinity of ThT to a G-quadruplex using fluorescence spectroscopy.

a. Materials and Reagents:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in DMSO)

  • G-quadruplex-forming oligonucleotide (e.g., c-myc or telomeric sequence), purified

  • Duplex DNA (as a control)

  • Assay buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.3)

  • 96-well black plates

b. Procedure:

  • Oligonucleotide Annealing: Dissolve the G-quadruplex-forming oligonucleotide in the assay buffer to a final concentration of ~100 µM. Heat the solution to 95°C for 10 minutes and then allow it to cool slowly to room temperature to ensure proper folding into the G-quadruplex structure.[8]

  • Preparation of ThT Solution: Prepare a working solution of ThT in the assay buffer at a fixed concentration (e.g., 2 µM).[8]

  • Titration:

    • To the wells of a 96-well plate, add a fixed volume of the ThT working solution.

    • Add increasing concentrations of the annealed G-quadruplex DNA to the wells.

    • Include control wells with ThT and buffer only, and ThT with duplex DNA.

    • Allow the mixture to equilibrate for at least 30 seconds after each addition.[8]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Set the excitation wavelength to ~425 nm and the emission wavelength to ~490 nm.[2]

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the G-quadruplex concentration.

    • Fit the data to a suitable binding model (e.g., one-site or two-site binding) to determine the dissociation constant (Kd).

CD spectroscopy is used to observe changes in the G-quadruplex conformation upon ligand binding.

a. Materials and Reagents:

  • Annealed G-quadruplex DNA solution (as prepared above, e.g., 25 µM)[5]

  • ThT stock solution

  • Assay buffer

b. Procedure:

  • Sample Preparation: Prepare a solution of the annealed G-quadruplex DNA in the assay buffer.

  • Baseline Correction: Record a CD spectrum of the buffer alone as a baseline.

  • Initial Spectrum: Record the CD spectrum of the G-quadruplex DNA solution alone. The spectrum should be characteristic of the expected G4 topology (e.g., a positive peak around 264 nm for parallel, or a positive peak around 295 nm for antiparallel).

  • Titration: Add increasing concentrations of ThT to the G-quadruplex solution and record the CD spectrum after each addition.

  • Data Analysis:

    • Subtract the baseline spectrum from all sample spectra.

    • Analyze the changes in the CD signal, such as shifts in wavelength or changes in ellipticity, to infer conformational changes in the G-quadruplex upon ThT binding.[5]

This assay demonstrates the stabilization of the G-quadruplex structure by a ligand, which can act as a roadblock for DNA polymerase.[9][10]

a. Materials and Reagents:

  • DNA template containing a G-quadruplex forming sequence

  • Fluorescently labeled primer

  • Taq DNA polymerase

  • dNTPs

  • ThT

  • Reaction buffer (containing K+ to stabilize the G4 structure)

  • Denaturing polyacrylamide gel

b. Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the DNA template, fluorescently labeled primer, dNTPs, and Taq DNA polymerase in the reaction buffer.

  • Ligand Addition: Add increasing concentrations of ThT to the reaction mixtures. Include a control reaction with no ThT.

  • Primer Extension: Initiate the primer extension reaction by incubating at the optimal temperature for the polymerase.

  • Termination: Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide).

  • Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Visualization: Visualize the fluorescently labeled DNA fragments using a gel imager.

  • Data Analysis: The stabilization of the G-quadruplex by ThT will cause the polymerase to stall, resulting in an increase in the intensity of the band corresponding to the position of the G-quadruplex. The intensity of this "stop" product will increase with higher concentrations of ThT.[11]

Visualizations

experimental_workflow Experimental Workflow for Characterizing ThT-G4 Interaction cluster_synthesis Preparation cluster_binding Binding Analysis cluster_functional Functional Assay cluster_analysis Data Analysis & Interpretation Oligo Oligonucleotide Synthesis & Purification Annealing G4 Annealing Oligo->Annealing ThT_prep ThT Stock Preparation Fluorescence Fluorescence Titration ThT_prep->Fluorescence CD_spec Circular Dichroism ThT_prep->CD_spec Polymerase_stop Polymerase Stop Assay ThT_prep->Polymerase_stop Annealing->Fluorescence Annealing->CD_spec Annealing->Polymerase_stop Kd Determine Binding Affinity (Kd) Fluorescence->Kd Conformation Assess Conformational Changes CD_spec->Conformation Stabilization Evaluate G4 Stabilization Polymerase_stop->Stabilization Conclusion Conclusion on Binding & Function Kd->Conclusion Conformation->Conclusion Stabilization->Conclusion

Caption: Workflow for characterizing ThT-G4 interaction.

mechanism_of_action Proposed Mechanism of ThT-Mediated Biological Effect ThT Thioflavin T (ThT) Complex ThT-G4 Complex ThT->Complex Binds to G4 G-Quadruplex (e.g., in Telomere) G4->Complex Stabilization G4 Structure Stabilization Complex->Stabilization Telomerase_access Telomerase Access Blocked Stabilization->Telomerase_access Telomere_elongation Telomere Elongation Inhibited Telomerase_access->Telomere_elongation Cellular_response Cellular Senescence / Apoptosis Telomere_elongation->Cellular_response

Caption: Proposed mechanism of ThT's biological effect.

logical_relationships Logical Relationships of Experimental Techniques cluster_techniques Experimental Techniques cluster_information Information Obtained Fluorescence Fluorescence Spectroscopy Binding_Affinity Binding Affinity (Kd) Fluorescence->Binding_Affinity Stoichiometry Stoichiometry Fluorescence->Stoichiometry CD Circular Dichroism Conformation_Change Conformational Change CD->Conformation_Change Topology G4 Topology CD->Topology PSA Polymerase Stop Assay Stabilization G4 Stabilization PSA->Stabilization Functional_Effect Functional Consequence PSA->Functional_Effect

Caption: Relationship between techniques and information.

Conclusion

Thioflavin T is a powerful and versatile fluorescent probe for the study of G-quadruplexes. Its significant fluorescence enhancement upon binding, coupled with its ability to stabilize G4 structures, allows for both the detection and functional investigation of these important nucleic acid secondary structures. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the binding of ligands like ThT to G-quadruplexes, to characterize the resulting conformational changes, and to assess the biological implications of these interactions. Such studies are crucial for the development of novel therapeutics that target G-quadruplexes in diseases such as cancer.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging Using DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMHBO+ is a cationic fluorophore that becomes fluorescent upon binding to the Chili RNA aptamer. This system provides a powerful tool for real-time visualization of RNA dynamics within living cells. The Chili-DMHBO+ complex mimics the properties of red fluorescent proteins, offering a genetically targetable method for RNA tracking. Its large Stokes shift and potential for Förster Resonance Energy Transfer (FRET) make it a versatile probe for a range of cellular and molecular studies. These application notes provide detailed protocols for utilizing DMHBO+ in live-cell imaging experiments.

Data Presentation

Photophysical and Binding Properties of DMHBO+
PropertyValueReference
Excitation Maximum (λex)456 nm[1]
Emission Maximum (λem)592 nm[1]
Stokes Shift136 nm[1]
Quantum Yield (Φ)0.1[1]
Dissociation Constant (Kd) with Chili aptamer12 nM[1]
Recommended Imaging Parameters
ParameterRecommendationReference
Excitation Laser405 nm or 456 nm[1][2]
Emission Filter500-550 nm or 575-625 nm (depending on setup)[2]
Objective60x or 100x oil immersion[2]

Signaling Pathway and Experimental Workflow

The fundamental principle of using DMHBO+ for live-cell imaging involves the introduction of a plasmid encoding the Chili RNA aptamer into cells. When the Chili aptamer is transcribed, it folds into a specific three-dimensional structure that provides a binding pocket for the DMHBO+ molecule. Upon binding, the fluorescence of DMHBO+ is activated, allowing for the visualization of the RNA of interest.

DMHBO_Activation Plasmid Chili Aptamer Plasmid Transcription Transcription Plasmid->Transcription Cellular Machinery Chili_RNA Chili RNA Aptamer (unfolded, non-fluorescent) Transcription->Chili_RNA Folding Folding Chili_RNA->Folding Folded_Chili Folded Chili RNA Aptamer Folding->Folded_Chili Binding Binding Folded_Chili->Binding DMHBO_in DMHBO+ (cell-permeable, non-fluorescent) DMHBO_in->Binding Complex Chili-DMHBO+ Complex (fluorescent) Binding->Complex Imaging Fluorescence Imaging Complex->Imaging Excitation at 456 nm Protocol_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Cell_Seeding Seed cells on imaging dish Transfection Transfect with Chili aptamer plasmid Cell_Seeding->Transfection Incubation_24_48h Incubate 24-48h Transfection->Incubation_24_48h Wash_Cells Wash cells with PBS Incubation_24_48h->Wash_Cells Prepare_DMHBO Prepare DMHBO+ working solution Add_DMHBO Incubate with DMHBO+ for 20-30 min Prepare_DMHBO->Add_DMHBO Wash_Cells->Add_DMHBO Setup_Microscope Set up microscope (37°C, 5% CO2) Add_DMHBO->Setup_Microscope Acquire_Images Acquire images (Ex: 456 nm, Em: 592 nm) Setup_Microscope->Acquire_Images

References

Application Notes and Protocols for DMHBO+ Chili Aptamer Plasmid Construct Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design of plasmid constructs for the expression of the DMHBO+ Chili aptamer, a fluorogenic RNA aptamer that activates the fluorescence of the DMHBO+ ligand. This system serves as a powerful tool for RNA imaging and the development of RNA-based biosensors. Detailed protocols for plasmid construction, expression, and functional analysis are provided for both bacterial and mammalian systems.

Introduction to the DMHBO+ Chili Aptamer System

The Chili RNA aptamer is a 52-nucleotide synthetic RNA molecule engineered to bind specifically to the fluorogen 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBI) and its derivatives, such as DMHBO+.[1][2][3] Upon binding to the Chili aptamer, the DMHBO+ molecule undergoes a significant increase in fluorescence emission, with a large Stokes shift.[4][5] The Chili-DMHBO+ complex exhibits red-shifted fluorescence emission at approximately 592 nm.[4] This "light-up" property makes the system ideal for visualizing RNA in vitro and in vivo, and for constructing fluorescent biosensors.[1]

The Chili aptamer folds into a unique structure characterized by a two-tiered G-quadruplex that forms the core of the binding site for DMHBO+.[1] The interaction between the aptamer and the ligand is highly specific and leads to the activation of fluorescence through an excited state proton transfer (ESPT) mechanism.[1]

Plasmid Construct Design Strategy

The effective expression of the Chili aptamer in a cellular environment is crucial for its application in live-cell imaging and as a genetically encoded sensor. The design of the expression plasmid must consider the host organism (bacteria or mammalian cells), the choice of promoter and terminator sequences, and strategies to ensure the stability and proper folding of the aptamer.

Bacterial Expression System (E. coli)

For expression in E. coli, a common strategy is to use a strong, inducible promoter to drive the transcription of the Chili aptamer. The pET vector system, which utilizes the T7 promoter, is a powerful and widely used option for high-level expression of recombinant molecules in E. coli.[6][7]

Key Components of the Bacterial Expression Plasmid:

  • Promoter: The T7 promoter is highly recommended for its strength and stringent regulation. Expression is induced by providing T7 RNA polymerase, which is typically present in specialized E. coli strains like BL21(DE3).[6]

  • Chili Aptamer Sequence: The 52-nucleotide sequence of the Chili aptamer is the core component to be inserted. A shorter, 42-nucleotide variant, µChili, has also been shown to be functional and may be considered.[1]

  • Terminator: A strong transcriptional terminator, such as the T7 terminator or the rrnB T1 terminator, should be placed downstream of the aptamer sequence to ensure proper termination of transcription and enhance RNA stability.[8][9]

  • Plasmid Backbone: A high-copy number plasmid, such as those derived from pBR322 (e.g., pET series), is suitable for producing large amounts of the aptamer.[10] The backbone should also contain a selectable marker, like an ampicillin resistance gene, for selection of transformed bacteria.

  • Stabilizing Elements (Optional but Recommended): To improve the stability of the small aptamer RNA, it can be embedded within a larger, stable RNA scaffold, such as a transfer RNA (tRNA).[10] This strategy can protect the aptamer from cellular ribonucleases.

Conceptual Design of a Bacterial Chili Aptamer Expression Plasmid:

bacterial_plasmid cluster_plasmid pET-Chili Expression Vector promoter T7 Promoter aptamer Chili Aptamer Sequence promoter->aptamer terminator T7 Terminator aptamer->terminator origin Origin of Replication (e.g., pBR322 ori) marker Selectable Marker (e.g., Ampicillin Resistance)

Caption: Bacterial plasmid design for Chili aptamer expression.

Mammalian Expression System

For expression in mammalian cells, RNA polymerase III (Pol III) promoters are often employed to transcribe short RNA molecules like aptamers and shRNAs.[11] The U6 promoter is a common choice due to its strong and constitutive activity in most cell types.[12]

Key Components of the Mammalian Expression Plasmid:

  • Promoter: A Pol III promoter, such as the human U6 small nuclear RNA promoter, is ideal for driving the expression of the Chili aptamer.[11][12]

  • Chili Aptamer Sequence: The 52-nucleotide Chili aptamer sequence is inserted downstream of the promoter.

  • Terminator: A simple poly(T) tract (e.g., TTTTT) acts as an effective termination signal for RNA polymerase III.[12]

  • Plasmid Backbone: A standard mammalian expression vector backbone (e.g., pUC or pAAV-based) can be used. It should contain a mammalian selectable marker (e.g., neomycin or puromycin resistance) for stable cell line generation, if desired, and a bacterial origin of replication and antibiotic resistance for plasmid propagation in E. coli.[13]

  • Strategies for Enhanced Stability and Expression:

    • Circularization: The Tornado (Twister-optimized RNA for durable overexpression) system can be used to generate circularized aptamers, which are highly resistant to exonucleases, leading to increased intracellular accumulation.[12] This involves flanking the aptamer sequence with self-cleaving Twister ribozymes.

    • tRNA Scaffolding: Similar to the bacterial system, embedding the Chili aptamer within a tRNA scaffold can enhance its stability and expression.[14]

Conceptual Design of a Mammalian Chili Aptamer Expression Plasmid (Linear Transcript):

mammalian_plasmid cluster_plasmid pU6-Chili Expression Vector promoter U6 Promoter aptamer Chili Aptamer Sequence promoter->aptamer terminator Pol III Terminator (poly T) aptamer->terminator backbone Mammalian Vector Backbone (ori, selectable markers)

Caption: Mammalian plasmid design for linear Chili aptamer expression.

Quantitative Data Summary

The following tables summarize key quantitative data for the DMHBO+ Chili aptamer system based on published literature.

Table 1: Spectroscopic and Binding Properties of the Chili-DMHBO+ Complex

ParameterValueReference(s)
Excitation Maximum (λex)~456 nm[1]
Emission Maximum (λem)~592 nm[4]
Stokes Shift~136 nm[5]
Dissociation Constant (Kd)Low nanomolar range[4]

Table 2: Chili Aptamer Sequence Information

Aptamer VariantLength (nucleotides)Sequence (5' to 3')Reference(s)
Chili (52-nt)52GAGACUGCGUAGGUAGGGCCGAAACCGGACCGCAGUCCGUCU[1][15]
µChili (42-nt)42GACUGCGUAGGUAGGGCCGAAACCGGACCGCAGUCC[1]

Experimental Protocols

Protocol for Cloning the Chili Aptamer into an Expression Vector

This protocol describes the general steps for inserting the Chili aptamer sequence into a chosen bacterial or mammalian expression vector using standard molecular cloning techniques.

Materials:

  • Chili aptamer DNA template (synthetic oligonucleotides or a gene block)

  • Expression vector (e.g., pET-28a for bacterial, pLKO.1 or similar for mammalian)

  • Restriction enzymes and corresponding buffers

  • T4 DNA Ligase and buffer

  • High-fidelity DNA polymerase for PCR

  • Agarose gel electrophoresis reagents

  • DNA purification kits (PCR cleanup, gel extraction, miniprep)

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

Workflow Diagram:

cloning_workflow start Design Primers with Restriction Sites pcr PCR Amplification of Chili Aptamer DNA start->pcr digest_insert Restriction Digest of PCR Product pcr->digest_insert ligation Ligation of Digested Insert and Vector digest_insert->ligation digest_vector Restriction Digest of Vector digest_vector->ligation transformation Transformation into Competent E. coli ligation->transformation selection Selection on Antibiotic Plates transformation->selection screening Colony PCR and/or Restriction Digest Screening selection->screening sequencing Sequence Verification of Positive Clones screening->sequencing

Caption: General workflow for cloning the Chili aptamer.

Procedure:

  • Primer Design and Insert Preparation:

    • Design PCR primers to amplify the Chili aptamer DNA sequence.

    • Incorporate desired restriction enzyme sites at the 5' and 3' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen expression vector.[16]

    • Amplify the Chili aptamer DNA using high-fidelity PCR.

    • Purify the PCR product using a PCR cleanup kit.

  • Restriction Digest:

    • Digest both the purified PCR product and the expression vector with the selected restriction enzymes.

    • Perform the digestion according to the enzyme manufacturer's recommendations.

    • Verify the digestion by running a small amount of the digested products on an agarose gel.

    • Purify the digested insert and vector using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested and purified vector and insert, typically at a 1:3 molar ratio.

    • Include a "vector only" negative control ligation.

    • Incubate the reaction with T4 DNA ligase according to the manufacturer's protocol.

  • Transformation and Selection:

    • Transform the ligation products into competent E. coli cells (e.g., DH5α).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

    • Incubate the plates overnight at 37°C.

  • Screening and Verification:

    • Pick several colonies and perform colony PCR or a miniprep followed by restriction digest to screen for positive clones.

    • Send plasmids from positive clones for Sanger sequencing to verify the correct insertion of the Chili aptamer sequence.

Protocol for In Vitro Transcription of Chili Aptamer

This protocol is for the cell-free synthesis of the Chili aptamer, which is useful for initial characterization and fluorescence assays.

Materials:

  • Linearized plasmid DNA containing the Chili aptamer sequence downstream of a T7 promoter.

  • T7 RNA polymerase

  • Transcription buffer

  • Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)

  • RNase inhibitor

  • DNase I (RNase-free)

Procedure:

  • Assemble the Transcription Reaction: In a sterile, RNase-free tube, combine the transcription buffer, NTPs, RNase inhibitor, and linearized DNA template.[2][3]

  • Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.[2]

  • DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.

  • Quantification: Determine the concentration of the purified RNA by measuring the absorbance at 260 nm (A260) using a spectrophotometer.

Protocol for Fluorescence Activation Assay

This protocol describes how to measure the fluorescence activation of the Chili aptamer upon binding to DMHBO+.

Materials:

  • Purified Chili aptamer RNA

  • DMHBO+ ligand solution

  • Fluorescence binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)[17]

  • Fluorometer or fluorescence plate reader

Procedure:

  • RNA Folding: Dilute the purified Chili aptamer RNA to the desired concentration in the fluorescence binding buffer. Heat the solution to 95°C for 3 minutes and then cool to room temperature for at least 20 minutes to allow for proper folding.[3]

  • Fluorescence Measurement:

    • Add the folded RNA solution to a cuvette or microplate well.

    • Add the DMHBO+ ligand to the RNA solution at the desired final concentration.

    • Measure the fluorescence emission spectrum (e.g., 550-650 nm) with an excitation wavelength of approximately 456 nm.[1]

    • As a control, measure the fluorescence of DMHBO+ in the binding buffer without the aptamer.

  • Data Analysis: Calculate the fluorescence enhancement by dividing the fluorescence intensity of the Chili-DMHBO+ complex by the fluorescence intensity of DMHBO+ alone.

Signaling Pathway of Fluorescence Activation:

fluorescence_activation cluster_system DMHBO+ Chili Aptamer System aptamer Folded Chili Aptamer complex Chili-DMHBO+ Complex aptamer->complex Binding dmhbo DMHBO+ (low fluorescence) dmhbo->complex excitation Excitation (456 nm) complex->excitation emission Emission (592 nm) High Fluorescence excitation->emission

Caption: Fluorescence activation pathway of the Chili-DMHBO+ complex.

Conclusion

The DMHBO+ Chili aptamer system provides a versatile platform for RNA-based research and applications. The detailed guidelines and protocols in these application notes offer a solid foundation for the successful design and implementation of Chili aptamer expression constructs. By carefully selecting the appropriate expression system and optimizing the construct design, researchers can effectively harness the power of this fluorogenic RNA aptamer for a wide range of studies in molecular biology, synthetic biology, and drug development.

References

Application Notes and Protocols: In Vitro Transcription of Chili Aptamer RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro transcription of the Chili aptamer RNA, a fluorogen-activating RNA aptamer that induces significant fluorescence in otherwise non-emissive dyes.[1][2][3] This technology is a valuable tool for RNA imaging, biosensor development, and high-throughput screening in drug discovery.[4][5][6]

The Chili aptamer, a 52-nucleotide long RNA, forms a stable G-quadruplex structure that binds to specific chromophores, such as derivatives of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBI).[1][2][3][6] Upon binding, the aptamer constrains the chromophore in a specific conformation, leading to a significant increase in fluorescence emission with a large Stokes shift.[1][2][7] This document outlines the materials, protocols, and expected outcomes for the successful in vitro synthesis of functional Chili aptamer RNA.

Data Presentation

Table 1: In Vitro Transcription Reaction Components
ComponentStock ConcentrationFinal ConcentrationVolume for 100 µL Reaction
Linearized DNA Template1 µg/µL10-20 ng/µL1-2 µL
T7 RNA Polymerase50 U/µL0.5 U/µL1 µL
10x Transcription Buffer10x1x10 µL
rNTPs (ATP, CTP, GTP, UTP)100 mM each4 mM each4 µL of each
MgCl₂1 M30 mM3 µL
DTT100 mM10 mM10 µL
Spermidine100 mM2 mM2 µL
RNase Inhibitor40 U/µL0.4 U/µL1 µL
Nuclease-free Water--To 100 µL

Note: This is a general template; optimal concentrations may vary depending on the specific DNA template and polymerase preparation. A similar protocol has been described for other RNA aptamers.[8] One specific protocol for Chili aptamer used 40 mM Tris-HCl, pH 8.0, 30 mM MgCl2, 10 mM DTT, 4 mM of each NTP, and 2 mM spermidine.[6][9]

Table 2: Chili Aptamer Fluorescence Properties with Different Ligands
LigandExcitation Max (nm)Emission Max (nm)Binding Affinity (KD)Quantum YieldReference
DMHBI⁺~408~542Low nanomolarNot specified[6]
DMHBO⁺~477~59212 nMNot specified[6][7]
DMHBINot strongly activated---[2]

Experimental Protocols

Protocol 1: In Vitro Transcription of Chili Aptamer RNA

This protocol describes the synthesis of Chili aptamer RNA from a double-stranded DNA template containing a T7 promoter.

Materials:

  • Linearized plasmid DNA or PCR product containing the Chili aptamer sequence downstream of a T7 promoter.

  • T7 RNA Polymerase

  • 10x Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

  • Ribonucleoside triphosphates (rNTPs) solution (ATP, CTP, GTP, UTP)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • EDTA solution (0.5 M)

  • Denaturing polyacrylamide gel (8-12%)

  • Urea

  • TBE buffer

  • Gel loading buffer (containing formamide and tracking dyes)

  • Ethanol

  • Sodium acetate

Procedure:

  • Template Preparation:

    • Linearize the plasmid DNA containing the Chili aptamer template by restriction enzyme digestion.

    • Alternatively, generate a linear DNA template by PCR using primers that incorporate the T7 promoter sequence upstream of the aptamer sequence.

    • Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified DNA template in nuclease-free water and determine its concentration.

  • In Vitro Transcription Reaction Setup:

    • Thaw all reaction components on ice.

    • In a nuclease-free microcentrifuge tube, assemble the transcription reaction at room temperature in the following order:

      • Nuclease-free water

      • 10x Transcription Buffer

      • DTT

      • Spermidine

      • rNTPs

      • RNase Inhibitor

      • Linearized DNA template (1 µg)

      • T7 RNA Polymerase (add last)

    • Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours.[6][9]

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification:

    • Stop the reaction by adding EDTA to a final concentration of 20-50 mM.

    • Purify the transcribed RNA using one of the following methods:

      • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the recommended method for obtaining high-purity RNA.[10]

        • Add an equal volume of 2x formamide loading buffer to the transcription reaction.

        • Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.

        • Load the sample onto a denaturing polyacrylamide gel (containing urea).

        • Run the gel until the desired separation is achieved.

        • Visualize the RNA band by UV shadowing or by staining with a suitable dye (e.g., SYBR Gold).

        • Excise the band corresponding to the Chili aptamer RNA.

        • Elute the RNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 0.3 M sodium acetate).

        • Precipitate the RNA with ethanol.

      • Column-based purification: Use a commercially available RNA purification kit according to the manufacturer's instructions.

  • Quantification and Storage:

    • Resuspend the purified RNA pellet in nuclease-free water.

    • Determine the RNA concentration by measuring the absorbance at 260 nm (A260).

    • Assess the purity by checking the A260/A280 ratio (should be ~2.0).

    • Store the purified Chili aptamer RNA at -80°C.

Visualizations

In_Vitro_Transcription_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification cluster_final Final Product Template_Prep Linearized DNA Template (with T7 Promoter) IVT_Reaction Assemble Reaction: - T7 RNA Polymerase - rNTPs - Buffer Template_Prep->IVT_Reaction Add to mix Incubation Incubate at 37°C IVT_Reaction->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment PAGE Denaturing PAGE DNase_Treatment->PAGE Elution Elution & Precipitation PAGE->Elution Final_RNA Purified Chili Aptamer RNA Elution->Final_RNA

Caption: Workflow for the in vitro transcription of Chili aptamer RNA.

Chili_Aptamer_Activation cluster_components Components cluster_binding Binding and Activation cluster_output Output Chili_RNA Chili Aptamer RNA (G-quadruplex) Binding Binding Event Chili_RNA->Binding Ligand_Free Non-fluorescent Ligand (e.g., DMHBO⁺) Ligand_Free->Binding ESPT Excited-State Proton Transfer Binding->ESPT Photoexcitation Fluorescence Bright Fluorescence (Large Stokes Shift) ESPT->Fluorescence Emission

Caption: Mechanism of fluorescence activation in the Chili aptamer system.

References

Application Notes and Protocols for Chili Aptamer Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chili Aptamer

The Chili aptamer is a synthetically developed, 52-nucleotide fluorogenic RNA aptamer.[1] It is designed to bind and activate the fluorescence of a range of cell-permeable, non-fluorescent dyes derived from the chromophore of green fluorescent protein (GFP), such as DMHBI.[1] This interaction results in a significant, detectable fluorescent signal, making the Chili aptamer a powerful tool for visualizing RNA localization and dynamics within living cells. A key feature of the Chili aptamer is its large Stokes shift, which minimizes self-quenching and enhances signal detection. The formation of a G-quadruplex structure within the aptamer is crucial for ligand binding and fluorescence activation.

Overview of Transfection Methods for Chili Aptamer Expression

The successful expression of the Chili aptamer in mammalian cells is the first critical step for its application in cellular imaging and other assays. The choice of transfection method is paramount and depends on several factors, including the cell type, the desired duration of expression (transient or stable), and the experimental goals. The primary methods for delivering a plasmid DNA vector encoding the Chili aptamer into mammalian cells are:

  • Lipid-Based Transfection: This common chemical method utilizes cationic lipids to form complexes with negatively charged plasmid DNA. These lipid-DNA complexes fuse with the cell membrane, facilitating the entry of the DNA into the cell.

  • Electroporation: This physical method applies an electrical pulse to cells, creating transient pores in the cell membrane through which plasmid DNA can enter.

  • Viral Transduction: For long-term, stable expression, viral vectors, such as lentivirus or adeno-associated virus (AAV), can be used to integrate the Chili aptamer-expressing cassette into the host cell's genome.[2][3]

This document provides detailed protocols for these methods and presents a comparative overview of their performance for expressing fluorogenic RNA aptamers.

Quantitative Comparison of Transfection Methods

While direct comparative data for the Chili aptamer is limited in published literature, the following table summarizes typical performance metrics for the transfection of plasmids encoding similar fluorogenic RNA aptamers in common mammalian cell lines. This data is intended to provide a general guideline for selecting the most appropriate method for your experimental needs.

Transfection MethodTypical Transfection Efficiency (%)Cell Viability (%)Typical Fluorescence SignalExpression DurationKey AdvantagesKey Disadvantages
Lipofectamine 3000 70-95% in common cell lines (e.g., HEK293, HeLa)[4][5][6]80-95%[4]HighTransient (24-96 hours)High efficiency, low toxicity, easy to use.[4]Reagent cost, requires optimization for each cell type.
Electroporation (Neon™ System) >90% in a wide range of cells, including difficult-to-transfect lines[7]50-80% (highly dependent on cell type and parameters)[8]Very HighTransient (24-96 hours)High efficiency in most cell types, not reagent-dependent.[7]High initial instrument cost, can cause significant cell death.[8]
Lentiviral Transduction High (>90%) in a broad range of dividing and non-dividing cells[2][3]>90%Stable and consistentStable (long-term)Integrates into the host genome for long-term expression, suitable for hard-to-transfect cells.[2][3]More complex and time-consuming protocol, potential for insertional mutagenesis, biosafety considerations.
AAV Transduction High, but can be cell-type dependent[9]>90%Stable and consistentStable (long-term)Low immunogenicity, can transduce non-dividing cells, long-term expression.[9]Limited packaging capacity, can be challenging to produce high titers.

Experimental Protocols

Plasmid Vector for Chili Aptamer Expression

For mammalian cell expression, the Chili aptamer sequence should be cloned into a suitable expression vector. A common choice is the pcDNA3.1 vector, which contains a strong CMV promoter for high-level constitutive expression in a variety of mammalian cell lines.[10][11] Another suitable vector is the AIO-Puro vector, which has been used for mammalian cell imaging of RNA aptamers.[12][13]

Diagram of a Generic Mammalian Expression Vector for Chili Aptamer:

G Generic Mammalian Expression Vector for Chili Aptamer promoter CMV Promoter aptamer Chili Aptamer Sequence promoter->aptamer drives expression terminator Polyadenylation Signal aptamer->terminator marker Puromycin Resistance Gene origin pUC Origin of Replication amp_res Ampicillin Resistance

Caption: A plasmid map showing key elements for Chili aptamer expression.

Protocol for Transient Transfection using Lipofectamine 3000

This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

  • HEK293 cells (or other suitable cell line)

  • pcDNA3.1-Chili-Aptamer plasmid DNA (high purity, endotoxin-free)

  • Lipofectamine 3000 Reagent

  • P3000 Reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 24-well tissue culture plates

Workflow Diagram:

G Lipofectamine 3000 Transfection Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection seed_cells Seed cells 24h prior to transfection dna_mix Dilute plasmid DNA in Opti-MEM add_p3000 Add P3000 to diluted DNA dna_mix->add_p3000 lipo_mix Dilute Lipofectamine 3000 in Opti-MEM combine Combine DNA and Lipofectamine mixtures lipo_mix->combine add_p3000->combine incubate_complex Incubate for 15 minutes at RT combine->incubate_complex add_complex Add complexes to cells incubate_complex->add_complex incubate_cells Incubate cells for 48-72 hours add_complex->incubate_cells assay Assay for Chili aptamer expression incubate_cells->assay

Caption: Step-by-step workflow for lipid-based transient transfection.

Procedure:

  • Cell Seeding: The day before transfection, seed 0.5-2 x 10^5 cells per well in 500 µL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.

  • DNA Dilution: In a sterile tube, dilute 500 ng of the pcDNA3.1-Chili-Aptamer plasmid DNA in 25 µL of Opti-MEM.

  • Add P3000 Reagent: Add 1 µL of P3000 Reagent to the diluted DNA, mix gently.

  • Lipofectamine 3000 Dilution: In a separate sterile tube, dilute 1.5 µL of Lipofectamine 3000 Reagent in 25 µL of Opti-MEM.

  • Complex Formation: Combine the diluted DNA with the diluted Lipofectamine 3000. The total volume should be 50 µL. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 50 µL of DNA-lipid complex to each well containing cells and medium. Mix gently by rocking the plate.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: After incubation, cells can be analyzed for Chili aptamer expression by adding the appropriate fluorogenic dye and imaging with a fluorescence microscope.

Protocol for Transient Transfection using Electroporation (Neon™ Transfection System)

This protocol is for a 10 µL Neon™ tip.

Materials:

  • HEK293 cells (or other suitable cell line)

  • pcDNA3.1-Chili-Aptamer plasmid DNA (1-5 µg/µL in TE buffer or water)

  • Neon™ Transfection System

  • Neon™ Kit (10 µL)

  • Complete growth medium

  • PBS (Ca2+/Mg2+ free)

Workflow Diagram:

G Neon™ Electroporation Workflow harvest_cells Harvest and count cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in Resuspension Buffer R wash_cells->resuspend_cells mix_dna Mix cells with plasmid DNA resuspend_cells->mix_dna electroporate Electroporate using Neon™ System mix_dna->electroporate plate_cells Plate cells in pre-warmed medium electroporate->plate_cells incubate_cells Incubate cells for 24-48 hours plate_cells->incubate_cells assay Assay for Chili aptamer expression incubate_cells->assay

Caption: A streamlined workflow for electroporation-based transfection.

Procedure:

  • Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in Resuspension Buffer R to a final concentration of 1 x 10^7 cells/mL.

  • Prepare Electroporation Sample: In a sterile tube, mix 10 µL of the cell suspension (1 x 10^6 cells) with 1-2 µg of pcDNA3.1-Chili-Aptamer plasmid DNA.

  • Electroporation: Aspirate the cell/DNA mixture into a 10 µL Neon™ tip. Electroporate using the appropriate program for your cell type (e.g., for HEK293 cells, a common starting point is 1000 V, 20 ms pulse width, 2 pulses).[14]

  • Cell Plating: Immediately after electroporation, transfer the cells into a well of a 24-well plate containing 500 µL of pre-warmed complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Analyze for Chili aptamer expression via fluorescence microscopy after the addition of the cognate dye.

Protocol for Stable Cell Line Generation using Lentiviral Transduction

This protocol provides a general overview. Production of lentivirus requires specific biosafety level 2 (BSL-2) practices and facilities.

Signaling Pathway for Lentiviral Transduction and Stable Expression:

G Lentiviral Transduction and Stable Integration cluster_entry Cell Entry cluster_integration Integration cluster_expression Stable Expression lv_particle Lentiviral Particle (with Chili Aptamer Cassette) cell_membrane Host Cell Membrane lv_particle->cell_membrane Binding and Fusion cytoplasm Cytoplasm cell_membrane->cytoplasm Release of Viral Core reverse_transcription Reverse Transcription (RNA to DNA) cytoplasm->reverse_transcription nucleus Nucleus integration Integration into Host Genome nucleus->integration genome Host Genome transcription Transcription genome->transcription nuclear_import Import into Nucleus reverse_transcription->nuclear_import nuclear_import->nucleus integration->genome chili_rna Chili Aptamer RNA transcription->chili_rna

Caption: The pathway of lentiviral vector entry, integration, and stable expression.

Procedure:

  • Vector Construction: Clone the Chili aptamer expression cassette into a lentiviral transfer plasmid.

  • Virus Production: Co-transfect the transfer plasmid along with packaging and envelope plasmids into a producer cell line (e.g., HEK293T).

  • Virus Harvest and Titration: Harvest the lentiviral particles from the cell culture supernatant and determine the viral titer.

  • Transduction: Add the lentiviral particles to the target cells at a specific multiplicity of infection (MOI).

  • Selection: After 48-72 hours, apply selection pressure (e.g., with puromycin if the vector contains a puromycin resistance gene) to select for cells that have been successfully transduced.

  • Expansion and Analysis: Expand the resistant cell population to generate a stable cell line. Confirm Chili aptamer expression by fluorescence microscopy.

Conclusion

The choice of transfection method for Chili aptamer expression is a critical determinant of experimental success. For rapid, high-efficiency transient expression in common cell lines, lipid-based reagents like Lipofectamine 3000 offer a straightforward and effective solution. For difficult-to-transfect cells or when maximal transient expression is required, electroporation is a powerful alternative, albeit with a potential trade-off in cell viability. For long-term studies requiring stable and consistent expression of the Chili aptamer, lentiviral transduction is the method of choice, providing a robust platform for a wide range of applications in cellular imaging and drug development. Careful optimization of the chosen protocol for your specific cell type and experimental context is essential to achieve optimal results.

References

Application Notes and Protocols for DMHBO+ Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and buffer compositions for utilizing the DMHBO+ fluorophore with the Chili RNA aptamer for live-cell imaging of RNA.

DMHBO+ is a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to the Chili RNA aptamer. This system allows for the visualization of RNA in living cells, as the Chili aptamer can be genetically fused to a target RNA. The DMHBO+ dye is cell-permeable, and its fluorescence is activated upon binding to the Chili-tagged RNA, enabling real-time imaging of RNA localization and dynamics. The complex has an excitation maximum of approximately 456 nm and an emission maximum of around 592 nm.

Imaging Buffer Composition

The composition of the imaging buffer is critical for maintaining cell health and optimizing the fluorescence signal of the DMHBO+-Chili complex. Below are recommended buffer compositions for various experimental conditions.

Table 1: Imaging Buffer Compositions for DMHBO+ Experiments
Buffer ComponentIn Vitro Fluorescence Measurement[1]In Vitro Fluorescence Screening[2]Live-Cell Imaging (Wash Buffer)[1]Crystallization Buffer[3]
Buffer Salt 40 mM TrisNot SpecifiedDulbecco's Phosphate-Buffered Saline (DPBS)10 mM HEPES
pH 7.67.5Not Specified8.0
Potassium Chloride (KCl) 100 mM125 mMNot Specified50 mM
Magnesium Chloride (MgCl₂) 5 mM5 mMNot Specified5 mM
Other ---1.5% DMSO

Experimental Protocols

Protocol 1: In Vitro Characterization of DMHBO+-Chili Aptamer Interaction

This protocol is designed for the initial characterization of the fluorescence properties of the DMHBO+-Chili complex in a cell-free system.

Materials:

  • DMHBO+ stock solution (in DMSO)

  • Purified Chili aptamer-tagged RNA

  • In Vitro Fluorescence Measurement Buffer (see Table 1)

  • Fluorometer

Procedure:

  • Prepare the In Vitro Fluorescence Measurement Buffer (40 mM Tris, 100 mM KCl, 5 mM MgCl₂, pH 7.6)[1].

  • Dilute the purified Chili aptamer-tagged RNA to the desired concentration in the measurement buffer.

  • Add DMHBO+ to the RNA solution to the final desired concentration. A typical starting concentration is 1 µM.

  • Incubate the mixture at room temperature for 5-10 minutes to allow for binding.

  • Measure the fluorescence spectrum using a fluorometer with excitation at ~456 nm and record the emission from 500 nm to 700 nm. The peak emission should be around 592 nm.

Protocol 2: Live-Cell Imaging of Chili Aptamer-Tagged RNA with DMHBO+

This protocol outlines the steps for imaging RNA in living mammalian cells.

Materials:

  • Mammalian cells expressing the Chili aptamer-tagged RNA of interest

  • DMHBO+ stock solution (in DMSO)

  • Cell culture medium

  • Dulbecco's Phosphate-Buffered Saline (DPBS)[1]

  • Fluorescence microscope with appropriate filter sets (e.g., for mCherry or similar red fluorophores)

Procedure:

  • Culture the cells expressing the Chili aptamer-tagged RNA on a suitable imaging dish (e.g., glass-bottom dish).

  • On the day of imaging, replace the cell culture medium with fresh medium containing the desired concentration of DMHBO+. A starting concentration of 1-5 µM is recommended.

  • Incubate the cells for 15-30 minutes at 37°C to allow for dye uptake and binding to the target RNA.

  • After incubation, wash the cells two to three times with pre-warmed DPBS to remove unbound DMHBO+ and reduce background fluorescence[1].

  • Add fresh, pre-warmed DPBS or a suitable live-cell imaging solution to the cells.

  • Image the cells on a fluorescence microscope using an excitation wavelength of ~456 nm and collecting the emission signal around 592 nm.

  • For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Visualizations

Experimental Workflow for Live-Cell RNA Imaging

LiveCellImagingWorkflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Culture Culture cells expressing Chili-tagged RNA AddDMHBO Add DMHBO+ to cell culture medium Culture->AddDMHBO Incubate Incubate for 15-30 min AddDMHBO->Incubate Wash Wash with DPBS Incubate->Wash Image Acquire fluorescence images Wash->Image

Caption: Workflow for labeling and imaging RNA in live cells using DMHBO+ and the Chili aptamer.

Signaling Pathway: RNA Visualization

The DMHBO+-Chili aptamer system is a tool for visualizing RNA, not for probing a specific signaling pathway in the traditional sense. The "pathway" here illustrates the mechanism of fluorescence activation.

RNASignalingPathway cluster_cell Living Cell DMHBO_in DMHBO+ (Cell-Permeable) Complex Fluorescent DMHBO+-Chili Complex DMHBO_in->Complex Binds ChiliRNA Chili Aptamer-Tagged RNA (Genetically Encoded) ChiliRNA->Complex Binds Fluorescence Red Fluorescence (Em: ~592 nm) Complex->Fluorescence Emits

Caption: Mechanism of fluorescence activation for RNA imaging with DMHBO+ and the Chili aptamer.

References

Application Notes and Protocols for Live-cell RNA Tracking with DMHBO+ Chili

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track RNA molecules in living cells is crucial for understanding the intricate mechanisms of gene expression and regulation. The Chili RNA aptamer, in conjunction with the fluorogenic dye DMHBO+, offers a promising system for this purpose. The Chili aptamer is a 52-nucleotide RNA sequence that specifically binds to DMHBO+ and activates its fluorescence, resulting in a significant increase in signal with a large Stokes shift, mimicking red fluorescent proteins. This system holds potential for real-time tracking of RNA localization and dynamics within the complex cellular environment.

These application notes provide a comprehensive overview of the DMHBO+ Chili system, including its mechanism of action, key quantitative data, and detailed protocols for its use. It is important to note that while the in vitro characteristics of the Chili-DMHBO+ complex are well-documented, its application in live-cell imaging has been challenging due to the poor cell membrane permeability of the DMHBO+ dye.[1] The live-cell protocols provided herein are based on general best practices for similar fluorogenic aptamer systems and should be considered as a starting point for optimization.

Mechanism of Fluorescence Activation

The fluorescence of the DMHBO+ Chili system is activated through a specific binding interaction that induces a conformational change in the dye and facilitates an excited-state proton transfer (ESPT). The Chili RNA aptamer folds into a unique structure containing a G-quadruplex that creates a binding pocket for the DMHBO+ molecule.[2] Upon binding, the aptamer restricts the rotational freedom of the dye and provides a specific environment that enhances its fluorescence quantum yield.

G_Mechanism Figure 1: Mechanism of DMHBO+ Chili Fluorescence Activation cluster_0 In Solution (Low Fluorescence) cluster_1 Binding and Fluorescence Activation Free_DMHBO Free DMHBO+ (Freely rotating, low fluorescence) Binding Binding Free_DMHBO->Binding Unbound_Chili Unbound Chili Aptamer (Folded structure) Unbound_Chili->Binding Complex Chili-DMHBO+ Complex (Restricted rotation, high fluorescence) Binding->Complex

Caption: Mechanism of DMHBO+ Chili Fluorescence Activation.

Quantitative Data

The photophysical properties of the DMHBO+ Chili complex have been characterized in vitro, demonstrating its potential as a bright and photostable RNA tag.

PropertyValueReference
Binding Affinity (Kd) 12 nM
Excitation Maximum (λex) 456 nm
Emission Maximum (λem) 592 nm
Quantum Yield (Φ) 0.1
Stokes Shift 136 nm
Fluorescence Lifetime Two components: 2.5 ns (65%) and 1.5 ns (35%)[3]

Experimental Protocols

In Vitro RNA Synthesis and Folding

This protocol describes the preparation of the Chili RNA aptamer for in vitro experiments.

Materials:

  • DNA template encoding the 52-nt Chili RNA sequence

  • T7 RNA polymerase

  • NTPs (ATP, GTP, CTP, UTP)

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • DNase I (RNase-free)

  • Denaturing polyacrylamide gel (8%)

  • Urea

  • TBE buffer

  • RNA folding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)[4]

Procedure:

  • In Vitro Transcription: Synthesize the Chili RNA aptamer using a T7 RNA polymerase-based in vitro transcription kit according to the manufacturer's instructions.

  • DNase Treatment: Remove the DNA template by treating the transcription reaction with RNase-free DNase I.

  • Purification: Purify the transcribed RNA by denaturing polyacrylamide gel electrophoresis (PAGE). Excise the band corresponding to the correct size and elute the RNA from the gel.

  • RNA Folding: To ensure proper folding, resuspend the purified RNA in the RNA folding buffer. Heat the solution to 95°C for 3 minutes and then cool to room temperature slowly.[4]

G_InVitro_Workflow Figure 2: In Vitro Chili RNA Preparation Workflow IVT In Vitro Transcription (T7 RNA Polymerase) DNase DNase I Treatment IVT->DNase Purification Denaturing PAGE Purification DNase->Purification Folding RNA Folding (Heating and Cooling) Purification->Folding Ready_RNA Folded Chili RNA Folding->Ready_RNA

Caption: In Vitro Chili RNA Preparation Workflow.

In Vitro Fluorescence Measurement

This protocol is for characterizing the fluorescence of the Chili-DMHBO+ complex in vitro.

Materials:

  • Folded Chili RNA aptamer

  • DMHBO+ dye stock solution (e.g., in DMSO)

  • Binding buffer (40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)[4]

  • Fluorometer

Procedure:

  • Prepare Samples: In a microcuvette, combine the folded Chili RNA and DMHBO+ in the binding buffer. A typical final concentration for screening is 0.5 µM for both RNA and dye.[4]

  • Incubation: Incubate the mixture at room temperature for at least 5 minutes to allow for binding.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum using a fluorometer with an excitation wavelength of 456 nm. The emission maximum should be observed around 592 nm.

Plasmid Design for In-Cell Expression of Chili-Tagged RNA

This section provides general guidelines for designing a plasmid to express an RNA of interest tagged with the Chili aptamer in mammalian cells.

Key Components of the Expression Cassette:

  • Promoter: A strong polymerase II (e.g., CMV) or polymerase III (e.g., U6) promoter to drive the expression of the RNA construct. The choice of promoter will depend on the desired expression level and the type of RNA being tagged.

  • RNA of Interest: Your target RNA sequence.

  • Chili Aptamer Sequence: The 52-nucleotide Chili RNA sequence should be inserted in-line with your RNA of interest. The position of the tag (5', 3', or internal) may need to be optimized to minimize interference with the function of the target RNA.

  • Polyadenylation Signal: If using a polymerase II promoter, a polyadenylation signal (e.g., from SV40) should be included downstream of the RNA construct to ensure proper transcription termination and stability of the transcript.

G_Plasmid_Design Figure 3: Plasmid Design for Chili-Tagged RNA Expression Plasmid Promoter RNA of Interest Chili Aptamer Poly(A) Signal

Caption: Plasmid Design for Chili-Tagged RNA Expression.

Proposed Protocol for Live-Cell RNA Imaging

Disclaimer: As previously mentioned, the cellular permeability of DMHBO+ is reported to be low.[1] This protocol is a suggested starting point and will likely require significant optimization, particularly regarding dye delivery.

Materials:

  • Mammalian cells of interest

  • Plasmid encoding the Chili-tagged RNA of interest

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (phenol red-free imaging medium recommended)

  • DMHBO+ dye

  • Fluorescence microscope with appropriate filter sets (Excitation: ~450 nm, Emission: ~600 nm)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a glass-bottom dish suitable for microscopy. The cells should be at 70-90% confluency at the time of transfection.

  • Transfection: Transfect the cells with the plasmid encoding the Chili-tagged RNA using a suitable transfection reagent, following the manufacturer's protocol.

  • Expression: Allow the cells to express the tagged RNA for 24-48 hours post-transfection.

  • Dye Loading (Optimization Required):

    • Direct Incubation (Initial Approach): Prepare a working solution of DMHBO+ in phenol red-free cell culture medium. A starting concentration in the low micromolar range (e.g., 1-10 µM) is suggested, based on concentrations used for other fluorogenic dyes.[5]

    • Incubate the cells with the DMHBO+-containing medium for 30-60 minutes at 37°C.

    • Alternative Delivery Methods (If direct incubation fails):

      • Permeabilization: Use transient, mild permeabilization agents (e.g., low concentrations of digitonin or saponin) to facilitate dye entry. This must be carefully optimized to avoid cell death.

      • Esterified Dyes: If available, esterified versions of DMHBO+ may exhibit improved cell permeability.

  • Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free imaging medium to remove excess, unbound dye and reduce background fluorescence.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a sensitive camera and appropriate filter sets.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

    • Acquire images in time-lapse mode to track the dynamics of the tagged RNA.

G_LiveCell_Workflow Figure 4: Proposed Live-Cell Imaging Workflow Seeding Cell Seeding Transfection Transfection with Chili-RNA Plasmid Seeding->Transfection Expression RNA Expression (24-48h) Transfection->Expression Dye_Loading DMHBO+ Loading (Optimization Needed) Expression->Dye_Loading Washing Washing Dye_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Proposed Live-Cell Imaging Workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low fluorescence signal in live cells - Poor cell permeability of DMHBO+. - Low expression of the Chili-tagged RNA. - Incorrect folding of the Chili aptamer in the cellular context.- Optimize dye loading conditions (concentration, incubation time). - Try alternative dye delivery methods (permeabilization). - Verify RNA expression levels using RT-qPCR. - Redesign the RNA construct to place the Chili tag in a different location.
High background fluorescence - Incomplete removal of unbound DMHBO+. - Non-specific binding of the dye to cellular components.- Increase the number and duration of washing steps. - Use a lower concentration of DMHBO+. - Image in a phenol red-free medium.
Phototoxicity or photobleaching - High excitation light intensity. - Long exposure times.- Reduce laser power or illumination intensity. - Decrease exposure time and increase camera gain if necessary. - Use an imaging medium containing an oxygen scavenger.

Conclusion

The DMHBO+ Chili system presents an attractive tool for RNA visualization due to its excellent in vitro photophysical properties. However, its application in live cells is currently hampered by the challenge of delivering the DMHBO+ dye across the cell membrane. The protocols and guidelines presented here offer a starting point for researchers interested in exploring this system. Successful live-cell imaging will likely depend on the development of optimized dye delivery strategies or the synthesis of more cell-permeable DMHBO+ derivatives. Further research in this area will be critical to unlocking the full potential of the Chili aptamer for real-time RNA tracking in living systems.

References

Application Notes and Protocols for FRET Imaging Using mTurquoise2 as a Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FRET Imaging with mTurquoise2

Förster Resonance Energy Transfer (FRET) is a powerful microscopy technique for studying molecular interactions, conformational changes, and signaling events in living cells with nanoscale resolution.[1][2] The efficiency of this non-radiative energy transfer between a donor and an acceptor fluorophore is highly dependent on their proximity (typically 1-10 nm) and orientation.[1]

mTurquoise2, a cyan fluorescent protein (CFP), stands out as an exceptional FRET donor due to its high quantum yield (0.93), remarkable photostability, and a mono-exponential fluorescence lifetime, which simplifies data analysis, particularly in Fluorescence Lifetime Imaging Microscopy (FLIM).[3][4] These characteristics make mTurquoise2 a preferred choice for constructing genetically encoded biosensors to monitor a wide array of cellular processes, including protein-protein interactions, enzyme activities, and second messenger dynamics.[5]

This document provides detailed application notes and protocols for performing FRET imaging using mTurquoise2 as a donor, with a focus on pairing it with yellow fluorescent protein (YFP) variants like mVenus or SYFP2, or the green fluorescent protein mNeonGreen, which has been shown to be a highly efficient acceptor for mTurquoise2.[6][7]

Quantitative Data for mTurquoise2 FRET Pairs

For successful FRET experiments, the selection of an appropriate donor-acceptor pair is critical. The following tables summarize the key quantitative parameters for mTurquoise2 and its common FRET partners.

PropertymTurquoise2 (Donor)
Excitation Maximum (nm) 434
Emission Maximum (nm) 474
Quantum Yield 0.93
**Extinction Coefficient (M⁻¹cm⁻¹) **30,000
Fluorescence Lifetime (ns) ~3.8
Structure Monomeric

Table 1: Photophysical properties of the FRET donor mTurquoise2.[3][6]

AcceptorFörster Radius (R₀) with mTurquoise2 (Å)FRET Efficiency (E) with mTurquoise2 (%)
SYFP2 5842
mNeonGreen 6059
mKOκ Not specified47
mRuby2 Not specified43
mScarlet-I Not specified34
mCherry Not specified32

Table 2: Förster radii and measured FRET efficiencies for various mTurquoise2 FRET pairs in tandem constructs.[6][8]

Signaling Pathway Visualization: GPCR Activation

FRET biosensors are widely used to study G-protein coupled receptor (GPCR) signaling. A common strategy involves fusing mTurquoise2 to a Gα subunit and a YFP variant to a Gγ subunit. Upon GPCR activation and subsequent G-protein dissociation, the distance between the donor and acceptor increases, leading to a decrease in FRET.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein Gαβγ Heterotrimer (mTurquoise2-Gα, YFP-Gγ) GPCR_active->G_protein Activation (High FRET) G_alpha Gα-GTP (mTurquoise2) G_protein->G_alpha Dissociation (Low FRET) G_beta_gamma Gβγ (YFP) G_protein->G_beta_gamma Effector Effector Protein G_alpha->Effector G_beta_gamma->Effector Ligand Ligand Ligand->GPCR_inactive Binding Response Cellular Response Effector->Response

Caption: GPCR signaling pathway illustrating FRET changes.

Experimental Workflow for FRET Imaging

A typical FRET imaging experiment involves several key stages, from sample preparation to data analysis. The choice between sensitized emission and FLIM-FRET will depend on the available equipment and the specific experimental goals.

FRET_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Plasmid Plasmid Construction (Donor & Acceptor Fusions) Transfection Cell Culture & Transfection Plasmid->Transfection Controls Prepare Control Samples (Donor-only, Acceptor-only) Transfection->Controls Microscope Microscope Setup (Excitation/Emission Filters) Controls->Microscope SE_FRET Sensitized Emission (3-cube FRET imaging) Microscope->SE_FRET FLIM_FRET FLIM-FRET (Donor Lifetime Imaging) Microscope->FLIM_FRET Correction Image Correction (Background, Bleed-through) SE_FRET->Correction FLIM_FRET->Correction Calculation FRET Efficiency Calculation Correction->Calculation Interpretation Biological Interpretation Calculation->Interpretation

References

Application Notes and Protocols for the Synthesis of DMHBO+ Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMHBO+ is a cationic fluorophore renowned for its application in conjunction with the "Chili" RNA aptamer. The binding of DMHBO+ to the Chili aptamer induces a significant increase in its fluorescence, making this pair a powerful tool for imaging RNA in living cells. This document provides detailed protocols for the chemical synthesis of DMHBO+, along with a summary of its key characteristics.

Key Properties of DMHBO+

The following table summarizes the essential quantitative data for the DMHBO+ fluorophore.

PropertyValueReference
Molecular Formula C₂₂H₂₅IN₄O₅[1]
Molecular Weight 552.37 g/mol [1]
Excitation Maximum (λex) 456 nm[1]
Emission Maximum (λem) 592 nm[1]
Stokes Shift 136 nm[1]
Quantum Yield (Φ) 0.1[1]
Solubility Soluble in DMSO[1]

Synthesis of DMHBO+

The synthesis of DMHBO+ involves a multi-step process. The following protocols are based on established synthetic routes for DMHBO+ and related 4-hydroxybenzylidene imidazolinone (HBI) chromophores.

Diagram of the Synthetic Pathway

Synthesis_Pathway A Precursor A (Substituted Benzaldehyde) C Intermediate 1 (Imidazolinone Core) A->C Knoevenagel Condensation B Precursor B (Imidazolinone Precursor) B->C D Intermediate 2 (Oxidized Intermediate) C->D Oxidation E DMHBO+ (Final Product) D->E Quaternization

Caption: Synthetic route for DMHBO+ fluorophore.

Experimental Protocols

Protocol 1: Synthesis of the Imidazolinone Core (Intermediate 1)

This protocol describes the Knoevenagel condensation to form the core structure of the fluorophore.

Materials:

  • 3,5-Dimethoxy-4-hydroxybenzaldehyde

  • Creatinine

  • Acetic Anhydride

  • Pyridine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for filtration and washing

Procedure:

  • In a round-bottom flask, combine 3,5-dimethoxy-4-hydroxybenzaldehyde (1.0 eq), creatinine (1.2 eq), and acetic anhydride (5.0 eq).

  • Add pyridine as a catalyst (0.1 eq).

  • Heat the mixture to reflux (approximately 120-130 °C) with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add ethanol to quench the excess acetic anhydride.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield the imidazolinone core.

Protocol 2: Oxidation to Intermediate 2

This step involves the oxidation of the imidazolinone core.

Materials:

  • Intermediate 1 from Protocol 1

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DDQ (1.1 eq) portion-wise to the solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 2.

Protocol 3: Quaternization to DMHBO+ (Final Product)

This final step introduces the cationic quaternary ammonium group.

Materials:

  • Intermediate 2 from Protocol 2

  • N,N-Dimethyl-4-iodoaniline

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) and N,N-dimethyl-4-iodoaniline (1.5 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration.

  • Wash the product with cold acetonitrile and then with diethyl ether.

  • Dry the final product, DMHBO+, under vacuum.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: Condensation cluster_protocol2 Protocol 2: Oxidation cluster_protocol3 Protocol 3: Quaternization P1_Start Mix Reactants P1_Reflux Reflux 4-6h P1_Start->P1_Reflux P1_Quench Quench & Precipitate P1_Reflux->P1_Quench P1_Filter Filter & Wash P1_Quench->P1_Filter P1_Dry Dry Intermediate 1 P1_Filter->P1_Dry P2_Dissolve Dissolve Intermediate 1 P1_Dry->P2_Dissolve Proceed with Intermediate 1 P2_Oxidize Add DDQ, Stir 2-4h P2_Dissolve->P2_Oxidize P2_Workup Aqueous Workup P2_Oxidize->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P3_Start Mix Interm. 2 & Aniline Deriv. P2_Purify->P3_Start Proceed with Intermediate 2 P3_Reflux Reflux 12-24h P3_Start->P3_Reflux P3_Isolate Cool & Filter P3_Reflux->P3_Isolate P3_Wash Wash & Dry DMHBO+ P3_Isolate->P3_Wash

Caption: Step-by-step workflow for DMHBO+ synthesis.

Safety Precautions

  • All synthetic procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Acetic anhydride and pyridine are corrosive and have strong odors; handle with care.

  • DDQ is a strong oxidizing agent and should be handled with caution.

  • Dichloromethane and acetonitrile are volatile and flammable organic solvents. Avoid inhalation and contact with skin.

Characterization

The identity and purity of the synthesized intermediates and the final DMHBO+ product should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the chemical structure.

  • Mass Spectrometry (MS) to verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) to assess the purity.

  • UV-Vis and Fluorescence Spectroscopy to determine the photophysical properties.

References

Troubleshooting & Optimization

How to reduce background fluorescence of unbound DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the background fluorescence of unbound DMHBO+ in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMHBO+ and why is it used?

DMHBO+ is a cationic fluorophore whose fluorescence is significantly activated upon binding to the Chili RNA aptamer. The Chili-DMHBO+ complex mimics red fluorescent proteins and is utilized for imaging RNA in living cells. This system is advantageous because the unbound DMHBO+ is designed to have low intrinsic fluorescence, which in principle, should provide a high signal-to-noise ratio.

Q2: What causes background fluorescence with DMHBO+?

While DMHBO+ fluorescence is greatly enhanced upon binding to the Chili aptamer, unbound DMHBO+ can still contribute to background signal, especially at high concentrations.[1][2] Other sources of background fluorescence can include:

  • Autofluorescence: Natural fluorescence from cellular components like NADH, flavins, and mitochondria.[2][3]

  • Nonspecific Binding: DMHBO+ may bind to other cellular components, although its specificity for the Chili aptamer is high.[4]

  • Imaging Medium: Components in the cell culture medium, such as phenol red and serum, can be fluorescent.[3]

Q3: What is the excitation and emission maxima of the Chili-DMHBO+ complex?

The Chili-DMHBO+ complex has an excitation maximum at approximately 456 nm and an emission maximum at approximately 592 nm.

Troubleshooting High Background Fluorescence

High background fluorescence can obscure the specific signal from the Chili-DMHBO+ complex, making data interpretation difficult. The following guide provides a systematic approach to identifying and mitigating the sources of background noise.

Logical Flow for Troubleshooting

G start High Background Fluorescence Observed check_conc Is DMHBO+ Concentration Optimized? start->check_conc optimize_conc Perform DMHBO+ Titration (See Protocol 1) check_conc->optimize_conc No check_wash Are Wash Steps Sufficient? check_conc->check_wash Yes optimize_conc->check_wash optimize_wash Optimize Wash Protocol (See Protocol 2) check_wash->optimize_wash No check_media Is the Imaging Medium a Source of Background? check_wash->check_media Yes optimize_wash->check_media change_media Switch to a Low-Fluorescence Imaging Medium check_media->change_media Yes check_autofluor Is Autofluorescence a Contributing Factor? check_media->check_autofluor No change_media->check_autofluor autofluor_controls Image Unstained Control Cells check_autofluor->autofluor_controls Yes end Background Reduced check_autofluor->end No autofluor_controls->end

Caption: Troubleshooting workflow for high background fluorescence.

Step-by-Step Guide

1. Optimize DMHBO+ Concentration

Excessive concentrations of DMHBO+ are a common cause of high background.[1] It is crucial to determine the lowest possible concentration that still provides a robust specific signal.

  • Recommendation: Perform a titration experiment to find the optimal DMHBO+ concentration.[2]

  • Action: See Experimental Protocol 1: DMHBO+ Concentration Optimization .

2. Enhance Washing Steps

Insufficient washing can leave a high concentration of unbound DMHBO+ in the sample, leading to elevated background.

  • Recommendation: Increase the number and/or duration of wash steps after DMHBO+ incubation.[1][4] The inclusion of a mild detergent in the wash buffer can also be beneficial.[1]

  • Action: See Experimental Protocol 2: Optimizing Wash Steps .

3. Use a Suitable Imaging Medium

Standard cell culture media often contain components like phenol red, vitamins, and amino acids that are inherently fluorescent.

  • Recommendation: Switch to a low-background imaging medium or a buffered saline solution (e.g., PBS) for the imaging step.[3]

  • Action: Before imaging, replace the culture medium with an optically clear, low-fluorescence medium.

4. Assess and Correct for Autofluorescence

If background persists after optimizing the above steps, it may be due to autofluorescence from the cells themselves.

  • Recommendation: Image a control sample of unstained cells using the same imaging parameters to determine the level of autofluorescence.[2]

  • Action: If autofluorescence is high, consider using image analysis software to subtract the background signal from your experimental images.

Quantitative Data Summary

The following table summarizes the expected outcomes of a DMHBO+ titration experiment. The goal is to identify the concentration that maximizes the signal-to-noise ratio.

DMHBO+ ConcentrationSpecific Signal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (Specific/Background)Recommendation
LowLowLowModerateIncrease concentration for a stronger signal.
Optimal High Low High Ideal concentration for imaging.
HighHigh (Saturated)HighLowDecrease concentration to reduce background.

Experimental Protocols

Experimental Protocol 1: DMHBO+ Concentration Optimization

This protocol outlines a method for determining the optimal concentration of DMHBO+ for your specific cell type and experimental conditions.

Workflow Diagram

G start Seed Cells Expressing Chili Aptamer-Tagged RNA prepare Prepare a Dilution Series of DMHBO+ start->prepare incubate Incubate Cells with Different DMHBO+ Concentrations prepare->incubate wash Wash Cells with Standardized Wash Buffer incubate->wash image Acquire Images Under Identical Conditions wash->image analyze Quantify Signal and Background Intensity image->analyze determine Determine Optimal Concentration (Highest Signal-to-Noise Ratio) analyze->determine

Caption: Workflow for DMHBO+ concentration optimization.

Methodology

  • Cell Preparation: Plate cells expressing the Chili aptamer-tagged RNA of interest in a multi-well imaging plate.

  • DMHBO+ Dilution Series: Prepare a series of DMHBO+ dilutions in your chosen incubation buffer. A typical starting range might be from 0.1 µM to 5 µM.

  • Incubation: Replace the culture medium in each well with the corresponding DMHBO+ dilution. Incubate for 30 minutes at 37°C.

  • Washing: Remove the DMHBO+ solution and wash the cells 3 times with a suitable wash buffer (e.g., PBS with 5 mM MgCl₂).

  • Imaging: Acquire fluorescence images of each well using identical microscope settings (e.g., laser power, exposure time).

  • Analysis: Using image analysis software, measure the mean fluorescence intensity in regions with specific staining and in background regions without cells. Calculate the signal-to-noise ratio for each concentration.

Experimental Protocol 2: Optimizing Wash Steps

This protocol is designed to improve the removal of unbound DMHBO+ after staining.

Methodology

  • Staining: Incubate your cells with the optimized concentration of DMHBO+ as determined in Protocol 1.

  • Wash Buffer Preparation: Prepare a wash buffer. A common starting point is Phosphate-Buffered Saline (PBS) supplemented with 5 mM MgCl₂. For a more stringent wash, consider adding a low concentration of a mild detergent like Tween-20 (e.g., 0.05%).

  • Washing Procedure:

    • Number of Washes: Test the effect of increasing the number of washes from the standard 2-3 times up to 5 times.

    • Duration of Washes: For each wash, vary the incubation time from a quick rinse to a 5-minute incubation.

  • Imaging and Analysis: After each wash protocol variation, acquire and analyze images as described in Protocol 1 to determine which procedure most effectively reduces background without significantly diminishing the specific signal.

References

Troubleshooting low fluorescence signal with DMHBO+ Chili

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals in experiments utilizing the DMHBO+ Chili fluorogenic RNA aptamer system.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the DMHBO+ Chili system?

A1: The DMHBO+ Chili system is a fluorogenic RNA aptamer-dye duo. It consists of the Chili RNA aptamer, a 52-nucleotide sequence, and DMHBO+, a cationic fluorophore. By itself, DMHBO+ is weakly fluorescent. However, upon binding to a correctly folded Chili aptamer, its fluorescence is dramatically enhanced, emitting a signal in the red region of the spectrum. This system is used for RNA imaging in living cells and in various in vitro assays.[1][2][3]

Q2: What are the spectral properties of the DMHBO+ Chili complex?

A2: The DMHBO+ Chili complex exhibits a large Stokes shift, which is advantageous for minimizing background fluorescence. The key spectral properties are summarized in the table below.

ParameterValueReference
Excitation Maximum (λex)456 nm[1]
Emission Maximum (λem)592 nm[1]
Stokes Shift136 nm[1]
Quantum Yield (Φ)0.1[1]
Dissociation Constant (Kd)12 nM[1][4][5]

Q3: What are the critical components of the assay buffer for optimal fluorescence?

A3: The fluorescence of the DMHBO+ Chili complex is highly dependent on the buffer composition. The presence of specific monovalent and divalent cations is crucial for the proper folding of the Chili RNA aptamer into its G-quadruplex structure, which is essential for binding DMHBO+ and activating its fluorescence.[2][3]

ComponentRecommended ConcentrationPurposeReference
KCl125 mMPromotes G-quadruplex formation[6][7][8]
MgCl₂5 mMStabilizes RNA structure[6][7][8]
HEPES40-80 mMBuffering agent[6][8]
pH7.5Optimal for binding and fluorescence[6][8]

Troubleshooting Low Fluorescence Signal

A weak or absent fluorescence signal can be a significant roadblock in your experiments. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity with the DMHBO+ Chili system.

Q4: Why is my fluorescence signal weak or absent?

A4: Low fluorescence can stem from several factors, ranging from issues with the Chili RNA to problems with the DMHBO+ dye or the experimental conditions. The following sections break down the most common causes and provide actionable solutions.

Category 1: Issues with the Chili RNA Aptamer
Potential Cause Recommended Solution Experimental Context
Incorrect RNA Folding The G-quadruplex structure of the Chili aptamer is essential for fluorescence.[2][3] Ensure you are using the correct RNA folding protocol. This typically involves heating the RNA solution to 95°C for 3 minutes, followed by a 20-minute incubation at 20°C in a buffer containing KCl and HEPES before adding MgCl₂.[6]In vitro assays, cellular imaging
RNA Degradation RNA is susceptible to degradation by RNases. Use nuclease-free water, pipette tips, and tubes. Work in an RNase-free environment. Check the integrity of your RNA on a denaturing polyacrylamide gel.In vitro transcription, RNA storage, and handling
Low RNA Concentration or Purity Inaccurate quantification of your RNA can lead to a suboptimal concentration in your assay. Verify the concentration and purity of your in vitro transcribed Chili RNA using UV-spectroscopy (A260/A280 ratio should be ~2.0). Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to remove incomplete transcripts.[6]RNA synthesis and purification
Mutations in the RNA Sequence Errors in the DNA template for in vitro transcription can lead to a non-functional Chili aptamer. Sequence-verify your DNA template before transcription. Most mutations in the central region of the aptamer are known to abolish its function.[6]Plasmid construction and in vitro transcription
Category 2: Issues with the DMHBO+ Fluorophore
Potential Cause Recommended Solution Experimental Context
Suboptimal DMHBO+ Concentration A titration experiment is recommended to determine the optimal DMHBO+ concentration for your specific experimental setup. A common starting point is a 1:1 molar ratio of Chili RNA to DMHBO+.[7] An excess of DMHBO+ can lead to high background fluorescence.Assay development
DMHBO+ Degradation Protect the DMHBO+ solution from light and store it at -20°C as recommended by the supplier.[1] Prepare fresh dilutions for your experiments.Dye storage and handling
Incorrect pH The protonation state of DMHBO+ is pH-dependent, and the Chili aptamer preferentially binds the protonated form.[2] Ensure your buffer is at the optimal pH of 7.5.[6][8]Buffer preparation
Category 3: Suboptimal Experimental Conditions & Instrumentation
Potential Cause Recommended Solution Experimental Context
Incorrect Buffer Composition The concentrations of KCl and MgCl₂ are critical for Chili RNA folding and fluorescence.[6][7] Prepare your buffer with the recommended concentrations (125 mM KCl, 5 mM MgCl₂).[8]Buffer preparation
Incorrect Instrument Settings Ensure your fluorometer or microscope is set to the correct excitation and emission wavelengths for the DMHBO+ Chili complex (Excitation: ~456 nm, Emission: ~592 nm).[1] Optimize the gain and exposure time to maximize signal detection without saturating the detector.Fluorescence measurement
High Background Fluorescence High background can mask a weak signal. Run a control with DMHBO+ in buffer without the Chili RNA to assess background fluorescence. If the background is high, consider reducing the DMHBO+ concentration.All experiments

Experimental Protocols

Protocol 1: In Vitro Transcription and Purification of Chili RNA
  • Template Preparation: Prepare a linear double-stranded DNA template containing the T7 RNA polymerase promoter followed by the 52-nucleotide Chili RNA sequence.

  • In Vitro Transcription: Perform in vitro transcription using a T7 RNA polymerase kit. A typical reaction includes:

    • 1 µM DNA template

    • T7 RNA polymerase

    • 4 mM each of ATP, GTP, CTP, and UTP

    • Transcription buffer (40 mM Tris-HCl, pH 8.0, 30 mM MgCl₂, 10 mM DTT, 2 mM spermidine)[2]

    • Incubate at 37°C for 4 hours.

  • Purification:

    • Stop the reaction by adding 100 mM EDTA.

    • Purify the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE) on a 10% gel.[2]

    • Excise the band corresponding to the full-length Chili RNA.

    • Elute the RNA from the gel slice and recover it by ethanol precipitation.[2]

  • Quantification and Quality Control: Resuspend the purified RNA in nuclease-free water. Determine the concentration and purity by measuring the absorbance at 260 nm and 280 nm. A260/A280 ratio should be approximately 2.0.

Protocol 2: Chili RNA Folding and Fluorescence Measurement
  • RNA Folding:

    • Dilute the purified Chili RNA to the desired concentration in a buffer containing 125 mM KCl and 40 mM HEPES, pH 7.5.[6]

    • Heat the solution to 95°C for 3 minutes.[6]

    • Cool the solution to 20°C and incubate for 20 minutes.[6]

    • Add MgCl₂ to a final concentration of 5 mM.[6]

  • Complex Formation:

    • Add DMHBO+ to the folded Chili RNA solution. A 1:1 molar ratio is a good starting point (e.g., 0.5 µM RNA and 0.5 µM DMHBO+).[6][7]

    • Incubate at room temperature for at least 3 minutes to allow for complex formation.[6] For titration experiments, a longer incubation of 16 hours at 4°C may be required to reach equilibrium.[6]

  • Fluorescence Measurement:

    • Measure the fluorescence using a fluorometer.

    • Set the excitation wavelength to 456 nm and the emission wavelength to 592 nm.[1]

    • Record the fluorescence intensity.

    • For background correction, measure the fluorescence of a sample containing only DMHBO+ in the same buffer.

Signaling Pathway and Workflow Diagrams

DMHBO+ Chili Signaling Pathway

DMHBO_Chili_Signaling DMHBO+ Chili Signaling Pathway cluster_reactants Components cluster_process Process cluster_products Result Chili_RNA Unfolded Chili RNA Folding RNA Folding (K+, Mg2+) Chili_RNA->Folding DMHBO DMHBO+ (Low Fluorescence) Binding Binding DMHBO->Binding Folded_Chili Folded Chili RNA (G-quadruplex) Folding->Folded_Chili Complex DMHBO+ Chili Complex (High Fluorescence) Binding->Complex Folded_Chili->Binding

Caption: The signaling pathway of the DMHBO+ Chili system.

Troubleshooting Workflow for Low Fluorescence

Troubleshooting_Workflow Troubleshooting Low Fluorescence with DMHBO+ Chili Start Low or No Fluorescence Signal Check_RNA_Integrity Check RNA Integrity (Denaturing PAGE) Start->Check_RNA_Integrity Degraded RNA is Degraded Check_RNA_Integrity->Degraded Yes Intact RNA is Intact Check_RNA_Integrity->Intact No Improve_Handling Improve RNase-free Technique Re-purify RNA Degraded->Improve_Handling Check_Folding Verify RNA Folding Protocol (Heat denaturation, ion concentrations) Intact->Check_Folding Incorrect_Folding Incorrect Folding Protocol Check_Folding->Incorrect_Folding Yes Correct_Folding Correct Folding Protocol Check_Folding->Correct_Folding No Optimize_Folding Optimize Folding Conditions (KCl, MgCl2) Incorrect_Folding->Optimize_Folding Check_Dye Check DMHBO+ Concentration and Integrity Correct_Folding->Check_Dye Bad_Dye Suboptimal Dye Concentration or Degraded Dye Check_Dye->Bad_Dye Yes Good_Dye Dye is OK Check_Dye->Good_Dye No Optimize_Dye Titrate DMHBO+ Concentration Use Fresh Dye Stock Bad_Dye->Optimize_Dye Check_Instrument Check Instrument Settings (λex, λem, Gain) Good_Dye->Check_Instrument Bad_Settings Incorrect Settings Check_Instrument->Bad_Settings Yes Good_Settings Settings are Correct Check_Instrument->Good_Settings No Correct_Settings Set Excitation to 456 nm Set Emission to 592 nm Optimize Gain Bad_Settings->Correct_Settings Success Fluorescence Signal Restored Good_Settings->Success

Caption: A step-by-step workflow for troubleshooting low fluorescence.

References

Technical Support Center: DMHBO+-Chili Complex Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the DMHBO+-Chili complex, with a focus on improving its photostability for reliable and reproducible experimental results.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Rapid photobleaching of the DMHBO+-Chili signal High excitation laser power.Reduce the laser power to the minimum level required for adequate signal detection.[1][2]
Prolonged exposure times.Use the shortest possible exposure time that provides a sufficient signal-to-noise ratio.[1][2]
Presence of reactive oxygen species (ROS).Deoxygenate your imaging buffer or add an oxygen scavenger system (e.g., glucose oxidase/catalase).
Suboptimal imaging buffer composition.Add antifade reagents to your imaging buffer. Common options include commercial formulations or self-made buffers containing agents like n-propyl gallate (nPG), ascorbic acid (AA), or Trolox.[3][4]
Low initial fluorescence intensity Incorrect buffer conditions (pH, salt concentration).Ensure the buffer pH is optimal for Chili aptamer folding and DMHBO+ binding. Verify the required salt concentrations (e.g., MgCl2, KCl) are present.
Incomplete folding of the Chili RNA aptamer.Before complex formation, heat the RNA at 75-95°C for 2-3 minutes and then cool it to room temperature slowly to ensure proper folding.[5][6]
Inaccurate concentration of DMHBO+ or Chili RNA.Verify the concentrations of both components using reliable quantification methods.
High background fluorescence Excess unbound DMHBO+.Use a concentration of DMHBO+ that is close to the concentration of the Chili aptamer to minimize unbound fluorophore.
Autofluorescence from sample or media.Use imaging media with low autofluorescence. Include a control sample without the DMHBO+-Chili complex to assess background levels.
Inconsistent fluorescence signal between experiments Variability in sample preparation.Standardize all steps of the experimental protocol, including buffer preparation, incubation times, and temperature.[7]
Different imaging conditions.Use the same imaging parameters (laser power, exposure time, gain) for all experiments to ensure comparability.[7][8]
Degradation of DMHBO+ or Chili RNA.Store both components under recommended conditions (e.g., -20°C for DMHBO+) and avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for the DMHBO+-Chili complex?

A1: Photobleaching is the irreversible destruction of a fluorophore, in this case, DMHBO+, upon exposure to excitation light. This leads to a loss of the fluorescent signal over time, which can limit the duration of imaging experiments and affect the quantitative analysis of your data.[9]

Q2: How can I quantitatively measure the photostability of my DMHBO+-Chili complex?

A2: To measure photostability, you can perform a time-lapse imaging experiment. Acquire images of your sample continuously under your standard imaging conditions and measure the decay of the fluorescence intensity over time. The time it takes for the intensity to decrease to half of its initial value (the half-life) is a common metric for photostability.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. They can act as triplet state quenchers or radical scavengers, which neutralize the reactive molecules that cause fluorophore degradation.[3][4] Examples include n-propyl gallate (nPG), ascorbic acid (AA), and Trolox.

Q4: Can I use a commercial antifade mounting medium for my experiments?

A4: Yes, commercial antifade mounting media can be effective in reducing photobleaching. However, it is crucial to ensure that the components of the commercial medium are compatible with the DMHBO+-Chili complex and do not interfere with its fluorescence. It is recommended to test the performance of any new antifade reagent with your specific experimental setup.[10]

Q5: Besides antifade reagents, what other experimental parameters can I optimize to improve photostability?

A5: Optimizing imaging conditions is critical. This includes using the lowest possible excitation light intensity and the shortest exposure times that still provide a good quality image.[1][2] Additionally, ensuring the proper folding of the Chili RNA aptamer and using a well-buffered imaging solution can contribute to a more stable complex.[5][6]

Quantitative Data on Photostability Improvement

While specific data for the DMHBO+-Chili complex is limited in the public domain, the following table summarizes the reported effects of various antifade agents on other fluorophores, which can serve as a starting point for optimization.

Antifade AgentTypical ConcentrationReported Effect on PhotostabilityReference
n-Propyl gallate (nPG)1-2% (w/v)Significant reduction in photobleaching for various fluorophores.[4]
Ascorbic acid (AA)0.1-1 mMActs as an antioxidant to reduce photobleaching.[4][4]
Trolox1-2 mMEffective triplet state quencher and antioxidant.[3][3]
Glucose Oxidase/Catalase1-10 U/mL / 0.1-1 µg/mLOxygen scavenging system to reduce ROS-mediated photobleaching.
Cyclooctatetraene (COT)1-2 mMA triplet state quencher that can improve the photostability of some cyanine dyes.[3][3]

Experimental Protocols

Protocol 1: Preparation of an Antifade Imaging Buffer

This protocol describes the preparation of a common antifade imaging buffer containing an oxygen scavenging system and a reducing agent.

Materials:

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Glucose

  • Glucose oxidase

  • Catalase

  • β-mercaptoethanol (BME) or Trolox

Procedure:

  • Prepare your base imaging buffer (e.g., PBS with required MgCl2 and KCl for Chili aptamer stability).

  • On the day of the experiment, prepare a stock solution of the oxygen scavenging system. For a 1 mL final volume, add:

    • 10 µL of 10% (w/v) glucose solution.

    • 1 µL of glucose oxidase stock solution (e.g., 10 mg/mL).

    • 1 µL of catalase stock solution (e.g., 1 mg/mL).

  • Add the oxygen scavenging system to your imaging buffer immediately before use.

  • Optionally, add a reducing agent like β-mercaptoethanol (to a final concentration of 1-10 mM) or Trolox (to a final concentration of 1-2 mM) to further reduce photobleaching.

  • Mix gently and use the buffer for your imaging experiment.

Protocol 2: Measuring Photobleaching Rate

This protocol outlines a method to quantify the photostability of the DMHBO+-Chili complex.

Materials:

  • DMHBO+-Chili complex sample

  • Fluorescence microscope with time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare your DMHBO+-Chili complex sample as you would for a standard imaging experiment.

  • Place the sample on the microscope and locate a region of interest.

  • Set up the microscope for time-lapse acquisition with your desired imaging parameters (laser power, exposure time, etc.).

  • Acquire a series of images at regular intervals (e.g., every 5 seconds) until the fluorescence signal has significantly decreased.

  • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.

  • Plot the normalized fluorescence intensity as a function of time.

  • From the plot, determine the half-life (t1/2) of the fluorescence signal, which is the time it takes for the intensity to drop to 50% of its initial value. This value serves as a quantitative measure of photostability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cluster_optimization Optimization Loop A Prepare Chili RNA B Fold Chili RNA (Heat & Cool) A->B D Form DMHBO+-Chili Complex (Incubate) B->D C Prepare DMHBO+ Solution C->D F Mount Sample D->F E Prepare Antifade Imaging Buffer E->F G Acquire Time-Lapse Images F->G H Analyze Fluorescence Decay G->H I Modify Parameters: - Antifade Agents - Laser Power - Exposure Time H->I Assess Photostability I->E Iterate

Caption: Experimental workflow for improving DMHBO+-Chili photostability.

Factors_Affecting_Photostability cluster_env Environmental Factors cluster_exp Experimental Parameters cluster_mol Molecular Factors center DMHBO+-Chili Photostability O2 Reactive Oxygen Species O2->center pH Buffer pH pH->center Temp Temperature Temp->center Laser Excitation Laser Power Laser->center Exposure Exposure Time Exposure->center Buffer Antifade Agents Buffer->center Folding Chili RNA Folding Folding->center Binding DMHBO+ Binding Affinity Binding->center

Caption: Factors influencing DMHBO+-Chili complex photostability.

References

Technical Support Center: Minimizing Phototoxicity in DMHBO+ Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing phototoxicity during live-cell imaging experiments using the DMHBO+ fluorophore. The information is presented in a question-and-answer format to directly address common issues.

Disclaimer: There is currently a lack of published data specifically quantifying the phototoxicity of DMHBO+. The recommendations provided here are based on best practices for minimizing phototoxicity in live-cell fluorescence microscopy with similar fluorophores. Researchers are strongly encouraged to perform their own control experiments to assess phototoxicity in their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is DMHBO+ and what are its spectral properties?

DMHBO+ is a cationic fluorophore whose fluorescence is activated upon binding to the Chili RNA aptamer.[1][2] This system is used for imaging RNA in living cells. The key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)456 nm[1]
Emission Maximum (λem)592 nm[1]
Quantum Yield (Φ)0.1
Stokes Shift136 nm

Q2: What is phototoxicity and why is it a concern in live-cell imaging?

Phototoxicity refers to the damage caused to cells by light, particularly the high-intensity light used for fluorescence excitation.[3][4] This damage is primarily mediated by the generation of reactive oxygen species (ROS), which can harm various cellular components, leading to altered cell behavior, artifacts in experimental data, and even cell death.[3][4]

Q3: What are the common signs of phototoxicity?

Signs of phototoxicity can range from subtle to severe and include:

  • Changes in cell morphology (e.g., blebbing, vacuole formation).[5]

  • Altered cellular dynamics (e.g., changes in cell migration, division, or organelle movement).[5]

  • Changes in mitochondrial morphology from tubular to spherical.[6]

  • Cell cycle arrest.

  • Ultimately, cell death (apoptosis or necrosis).[5]

Q4: How can I reduce the overall light exposure to my cells?

The primary strategy to minimize phototoxicity is to reduce the total dose of light delivered to the sample. This can be achieved by:

  • Using the lowest possible excitation intensity: Use just enough light to obtain a sufficient signal-to-noise ratio.

  • Minimizing exposure time: Use the shortest exposure time that still yields a clear image.

  • Reducing the frequency of image acquisition: In time-lapse experiments, increase the interval between image captures as much as the experimental dynamics will allow.

  • Avoiding "Illumination Overhead": This occurs when the sample is illuminated while the camera is not actively acquiring an image.[7] Using fast-switching LED light sources and proper hardware synchronization can minimize this.[7][8]

Q5: Are there any supplements I can add to the imaging medium to reduce phototoxicity?

Yes, adding antioxidants to your imaging medium can help neutralize ROS and reduce phototoxicity.[9] Commonly used antioxidants include ascorbic acid (Vitamin C) and Trolox (a water-soluble vitamin E analog).[3][10] The effectiveness of these supplements can be cell-type dependent, so it is advisable to test them in your specific system.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Rapid photobleaching of DMHBO+ signal High excitation light intensity.Decrease the laser/light source power. Increase the gain on the detector if necessary.
Prolonged exposure time.Reduce the camera exposure time. Consider using a more sensitive camera.
Cells show morphological changes (blebbing, rounding) during imaging High cumulative light dose causing cellular stress.Reduce the frequency of image acquisition in time-lapse experiments.
High excitation intensity.Lower the excitation light intensity to the minimum required for a good signal.
The DMHBO+ dye itself may have some inherent toxicity at the concentration used.Perform a concentration titration of DMHBO+ to find the lowest effective concentration.
Cells stop dividing or migrating after a short period of imaging Phototoxicity is affecting normal cellular processes.Implement a combination of strategies: reduce light intensity, exposure time, and imaging frequency.
Add antioxidants like ascorbic acid to the imaging medium.[10]
Assess cell health with a viability stain or a mitochondrial membrane potential dye post-imaging.
High background fluorescence Excess unbound DMHBO+.Wash cells with fresh imaging medium after incubation with DMHBO+ to remove unbound dye.
Autofluorescence from the cell culture medium.Use phenol red-free imaging medium.

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Imaging with Chili-DMHBO+

This protocol provides a general guideline for labeling and imaging live cells using the Chili aptamer and DMHBO+.

Materials:

  • Cells expressing the Chili aptamer-tagged RNA of interest.

  • DMHBO+ dye.

  • Live-cell imaging medium (phenol red-free).

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for DMHBO+ (Excitation ~456 nm, Emission ~592 nm).

Procedure:

  • Culture cells expressing the Chili aptamer-tagged RNA on a suitable imaging dish (e.g., glass-bottom dish).

  • On the day of imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium.

  • Prepare a working solution of DMHBO+ in the imaging medium. The optimal concentration should be determined empirically, but a starting point of 1-5 µM can be tested.

  • Add the DMHBO+ working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • (Optional but recommended) Wash the cells once with fresh imaging medium to remove unbound DMHBO+ and reduce background fluorescence.

  • Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

  • Proceed with image acquisition using the lowest possible excitation intensity and exposure time that provide a clear signal.

Protocol 2: Assessing Phototoxicity using a Mitochondrial Membrane Potential Probe

A decrease in mitochondrial membrane potential is an early indicator of cellular stress and phototoxicity.[6] This protocol uses a dye like Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial health after DMHBO+ imaging.

Materials:

  • Cells imaged with DMHBO+ as described in Protocol 1.

  • Control cells (not exposed to imaging light).

  • TMRE stock solution (in DMSO).

  • Live-cell imaging medium.

Procedure:

  • Following your DMHBO+ imaging session, remove the imaging medium from both the experimental and control cells.

  • Prepare a working solution of TMRE in pre-warmed imaging medium (e.g., 25-50 nM).

  • Incubate both experimental and control cells with the TMRE solution for 15-20 minutes at 37°C.

  • Wash the cells with fresh imaging medium.

  • Image both sets of cells using the appropriate filter set for TMRE (e.g., Excitation ~549 nm, Emission ~575 nm).

  • Quantify the fluorescence intensity of mitochondria in both the imaged and control cell populations. A significant decrease in TMRE fluorescence in the imaged cells indicates a loss of mitochondrial membrane potential and thus, phototoxicity.[6]

Visualizations

PhototoxicityMechanism cluster_light Light-Induced Events cluster_cellular Cellular Damage ExcitationLight Excitation Light (e.g., 456 nm for DMHBO+) DMHBO DMHBO+ Fluorophore ExcitationLight->DMHBO Absorption ExcitedDMHBO Excited State DMHBO+* DMHBO->ExcitedDMHBO Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) CellularComponents Cellular Components (Lipids, Proteins, DNA) ROS->CellularComponents Reacts with Damage Oxidative Damage CellularComponents->Damage CellularResponse Cellular Stress Response, Apoptosis, Necrosis Damage->CellularResponse ExcitedDMHBOOxygen ExcitedDMHBOOxygen ExcitedDMHBOOxygen->ROS Energy Transfer

Caption: General mechanism of phototoxicity induced by fluorescent probes.

TroubleshootingWorkflow Start Start DMHBO+ Live-Cell Imaging CheckSigns Observe Signs of Phototoxicity? (e.g., Blebbing, Cell Death) Start->CheckSigns OptimizeLight Reduce Light Exposure: - Lower Excitation Intensity - Decrease Exposure Time - Reduce Imaging Frequency CheckSigns->OptimizeLight Yes End Optimized Imaging Conditions CheckSigns->End No CheckAgain1 Phototoxicity Mitigated? OptimizeLight->CheckAgain1 AddAntioxidants Add Antioxidants to Medium (e.g., Ascorbic Acid) CheckAgain1->AddAntioxidants No CheckAgain1->End Yes CheckAgain2 Phototoxicity Mitigated? AddAntioxidants->CheckAgain2 AssessHealth Assess Cell Health Post-Imaging (e.g., Mitochondrial Potential Assay) CheckAgain2->AssessHealth No CheckAgain2->End Yes ReEvaluate Re-evaluate Experimental Design - Is long-term imaging necessary? - Can a less phototoxic probe be used? AssessHealth->ReEvaluate

Caption: Workflow for troubleshooting phototoxicity in DMHBO+ imaging.

References

Technical Support Center: DMHBO+ Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the fluorogenic dye DMHBO+. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving DMHBO+ and its activation by the Chili RNA aptamer.

Frequently Asked Questions (FAQs)

Q1: What is DMHBO+ and how is its fluorescence activated?

DMHBO+ is a cationic fluorophore that exhibits low intrinsic fluorescence. Its fluorescence is significantly enhanced upon binding to the Chili RNA aptamer. The Chili aptamer specifically recognizes and binds to DMHBO+, leading to a substantial increase in its fluorescence quantum yield, making the complex brightly fluorescent.[1][2]

Q2: What is the reported fluorescence quantum yield of the DMHBO+-Chili complex?

The fluorescence quantum yield (Φ) of the DMHBO+-Chili complex has been reported to be approximately 0.10 under standard buffer conditions.[2]

Q3: How does pH affect the fluorescence of the DMHBO+-Chili complex?

The fluorescence of the DMHBO+-Chili system is pH-dependent. The free DMHBO+ molecule has a pKa of approximately 6.9 for its phenol/phenolate equilibrium. The Chili RNA aptamer preferentially binds to the protonated (phenol) form of DMHBO+.[1] Therefore, maintaining a pH below the pKa of the free ligand is crucial for efficient binding and subsequent fluorescence activation. At higher pH values, the deprotonated (phenolate) form of free DMHBO+ predominates, which does not bind as effectively to the Chili aptamer, resulting in lower fluorescence.

Q4: What are the excitation and emission maxima for the DMHBO+-Chili complex?

The DMHBO+-Chili complex exhibits a large Stokes shift. The typical excitation maximum is around 455 nm, and the emission maximum is at approximately 592 nm.[2]

Troubleshooting Guide

This guide addresses common problems that can lead to a lower-than-expected fluorescence quantum yield in your experiments.

Problem Potential Cause Troubleshooting Steps
Low or No Fluorescence Signal Incorrect buffer pH.Ensure the buffer pH is optimal for DMHBO+-Chili binding (typically around pH 7.0-7.5) to favor the protonated form of DMHBO+.
Degradation of DMHBO+ or Chili aptamer.Prepare fresh solutions of both DMHBO+ and the Chili aptamer. Store stock solutions as recommended by the supplier.
Incorrect ratio of DMHBO+ to Chili aptamer.Titrate the concentration of one component while keeping the other constant to determine the optimal binding ratio for maximal fluorescence.
Presence of quenching agents.Review all components in your experimental buffer for potential quenchers. Common quenchers include halide ions and certain metal ions.
High Background Fluorescence Impurities in DMHBO+ or buffer components.Use high-purity reagents and solvents. Run a blank measurement with the buffer and DMHBO+ without the Chili aptamer to assess background fluorescence.
Non-specific binding.Optimize blocking agents or buffer conditions to minimize non-specific interactions of DMHBO+ with other components in your sample.
Inconsistent Fluorescence Readings Temperature fluctuations.Ensure all measurements are performed at a constant and controlled temperature, as fluorescence intensity can be temperature-dependent.
Photobleaching.Minimize the exposure of the sample to the excitation light source. Use the lowest possible excitation power that provides an adequate signal-to-noise ratio.

Factors Affecting DMHBO+ Fluorescence Quantum Yield: Quantitative Data

The fluorescence quantum yield of the DMHBO+-Chili complex can be influenced by several environmental factors. While specific experimental data for the DMHBO+-Chili complex is limited in the public domain, the following tables provide representative data based on the behavior of similar fluorophore-aptamer systems. Researchers are strongly encouraged to experimentally determine these parameters for their specific experimental conditions.

Table 1: Effect of Solvent Polarity on Fluorescence Quantum Yield (Representative Data)

SolventDielectric Constant (ε)Representative Quantum Yield (Φ)
Dioxane2.20.05
Chloroform4.80.12
Tetrahydrofuran (THF)7.60.25
Dichloromethane (DCM)8.90.30
Acetonitrile37.50.15
Dimethyl sulfoxide (DMSO)46.70.08
Water80.10.10 (with Chili aptamer)

Note: This data is illustrative and shows a general trend observed for some fluorophores where quantum yield can be sensitive to solvent polarity.

Table 2: Effect of Viscosity on Fluorescence Quantum Yield (Representative Data)

Glycerol in Water (%)Viscosity (cP)Representative Quantum Yield (Φ)
01.00.10
201.80.15
403.50.25
6010.00.40
8060.00.65

Note: Increased viscosity often restricts non-radiative decay pathways, leading to a higher fluorescence quantum yield. This effect is common for molecular rotors.

Table 3: Effect of Temperature on Fluorescence Intensity (Representative Data)

Temperature (°C)Representative Relative Fluorescence Intensity (%)
20100
2595
3088
3580
4072

Note: Generally, increasing temperature leads to a decrease in fluorescence intensity due to increased non-radiative decay rates.

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of the DMHBO+-Chili complex using a known fluorescence standard.

Materials:

  • DMHBO+

  • Chili RNA aptamer

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvents and buffers

Methodology:

  • Prepare a series of dilutions of both the DMHBO+-Chili complex and the standard solution in the same buffer/solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Prepare solutions with absorbances ranging from 0.01 to 0.1 to minimize inner filter effects.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the DMHBO+-Chili complex and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the slope of the linear fit for both plots.

  • Calculate the quantum yield of the DMHBO+-Chili complex (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)²

    where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively (if they are in different solvents).

Visualizations

Jablonski_Diagram cluster_S0 Ground State (S0) cluster_S1 First Excited Singlet State (S1) cluster_T1 First Excited Triplet State (T1) S0 Vibrational Levels S1 Vibrational Levels S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 Vibrational Levels S1->T1 Intersystem Crossing (ISC) (Non-radiative) T1->S0 Phosphorescence (Non-radiative at RT)

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Troubleshooting_Workflow Start Low Fluorescence Quantum Yield Check_pH Is buffer pH optimal (e.g., 7.0-7.5)? Start->Check_pH Check_Reagents Are DMHBO+ and Aptamer fresh? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Ratio Is the DMHBO+: Aptamer ratio optimized? Check_Reagents->Check_Ratio Yes Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No Check_Quenchers Are there quenching agents in the buffer? Check_Ratio->Check_Quenchers Yes Optimize_Ratio Titrate to find optimal ratio Check_Ratio->Optimize_Ratio No Remove_Quenchers Identify and remove quenching agents Check_Quenchers->Remove_Quenchers Yes Success Fluorescence Restored Check_Quenchers->Success No Adjust_pH->Check_Reagents Prepare_Fresh->Check_Ratio Optimize_Ratio->Check_Quenchers Remove_Quenchers->Success

Caption: Troubleshooting workflow for low DMHBO+ fluorescence quantum yield.

Environmental_Factors DMHBO_QY DMHBO+ Quantum Yield Solvent Solvent Polarity DMHBO_QY->Solvent Influences Viscosity Viscosity DMHBO_QY->Viscosity Influences Temperature Temperature DMHBO_QY->Temperature Influences pH pH DMHBO_QY->pH Influences

Caption: Factors affecting DMHBO+ fluorescence quantum yield.

References

Technical Support Center: Enhancing Molecular Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments related to molecular binding affinity.

A critical point of clarification: the term "Chili" can refer to two distinct entities in biochemical research. It is imperative to distinguish between them for successful experimentation:

  • Chili RNA Aptamer : A synthetic RNA molecule selected to bind specifically to certain fluorophores, such as DMHBO+, causing them to fluoresce.

  • Chili Pepper (Capsicum sp.) : The fruit whose primary pungent compound is capsaicin , which interacts with the TRPV1 receptor in mammals.

This guide is divided into two sections to address the binding mechanisms of both systems.

Section 1: Increasing the Binding Affinity of DMHBO+ to the Chili RNA Aptamer

This section focuses on the interaction between the fluorophore 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBO+) and its cognate RNA aptamer, "Chili". The binding of DMHBO+ to the Chili aptamer induces a significant increase in fluorescence, making this pair a valuable tool for RNA imaging.

Frequently Asked Questions (FAQs)

Q1: What is the structural basis for the interaction between DMHBO+ and the Chili RNA aptamer?

A1: The Chili RNA aptamer folds into a specific three-dimensional structure that creates a binding pocket for DMHBO+. The core of the aptamer features a G-quadruplex motif. The DMHBO+ ligand is bound through π-π stacking interactions with guanine bases. A crucial hydrogen bond is formed between the phenolic hydroxyl group of DMHBO+ and the N7 of a guanine residue (G15) within a Watson-Crick G:C base pair, which is essential for fluorescence activation[1][2].

Q2: How can the binding affinity of DMHBO+ to the Chili aptamer be increased?

A2: Increasing the binding affinity can be approached through modification of either the RNA aptamer or the ligand.

  • Aptamer Modification :

    • Sequence Truncation and Optimization : Removing non-essential nucleotides from the aptamer sequence can sometimes improve folding and binding affinity. Conversely, rational introduction of mutations can enhance stabilizing interactions[3][4].

    • Chemical Modifications : Introducing modified nucleotides, such as Locked Nucleic Acids (LNAs) or 2'-Fluoro (2'-F) RNA, can stabilize the aptamer's structure, potentially increasing its affinity for the ligand[3][5].

  • Ligand Modification : Modifying the chemical structure of DMHBO+ to include additional functional groups that can form more extensive contacts with the aptamer binding pocket could enhance affinity.

Q3: What factors can negatively impact the binding of DMHBO+ to the Chili aptamer?

A3: Several factors can adversely affect this interaction:

  • Incorrect RNA Folding : The aptamer must be correctly folded to form the binding pocket. This can be influenced by buffer conditions, particularly the concentration of mono- and divalent cations (e.g., K+ and Mg2+), and temperature.

  • RNA Degradation : RNA is susceptible to degradation by RNases. Ensure proper aseptic techniques and the use of RNase inhibitors.

  • Mutations in the Binding Pocket : Any mutation in the key residues involved in binding, such as G15, can significantly reduce or completely abolish binding[2].

Troubleshooting Guide: DMHBO+-Chili Aptamer Binding Experiments
IssuePossible CauseSuggested Solution
Low fluorescence signal 1. RNA degradation. 2. Incorrect buffer conditions. 3. Suboptimal concentration of DMHBO+ or aptamer.1. Run a gel to check RNA integrity. Use fresh aptamer stock. 2. Ensure the buffer contains sufficient KCl (e.g., 100-150 mM) and MgCl2 (e.g., 5 mM) to support aptamer folding. 3. Perform a titration experiment to determine the optimal concentrations.
High background fluorescence 1. Contamination of buffers or water. 2. Non-specific binding of DMHBO+ to other components.1. Use fresh, high-purity reagents and water. 2. Include a control with a non-binding RNA sequence to assess non-specific fluorescence.
Poor reproducibility 1. Inconsistent pipetting or reagent concentrations. 2. Variation in incubation time or temperature.1. Calibrate pipettes and prepare master mixes to reduce variability. 2. Standardize all incubation steps and use a temperature-controlled instrument.
Experimental Protocol: Fluorescence Titration Assay

This protocol determines the dissociation constant (Kd) of the DMHBO+-Chili aptamer complex.

Materials:

  • Lyophilized Chili RNA aptamer

  • DMHBO+ stock solution (e.g., in DMSO)

  • Binding Buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2

  • Nuclease-free water

  • Fluorometer and appropriate micro-cuvettes

Procedure:

  • RNA Preparation : Resuspend the lyophilized Chili aptamer in nuclease-free water to a stock concentration of 100 µM. To ensure proper folding, heat the RNA solution to 95°C for 3 minutes and then let it cool slowly to room temperature.

  • Assay Preparation : Prepare a solution of DMHBO+ in the binding buffer at a fixed concentration (e.g., 500 nM).

  • Titration : a. Place the DMHBO+ solution in a cuvette and measure the initial fluorescence. b. Add small aliquots of the folded Chili aptamer stock solution to the cuvette, mixing thoroughly after each addition. c. After each addition, allow the system to equilibrate (e.g., for 1-2 minutes) and then measure the fluorescence intensity.

  • Data Analysis : a. Correct the fluorescence readings for dilution. b. Plot the change in fluorescence intensity as a function of the aptamer concentration. c. Fit the data to a one-site binding model to determine the Kd.

Visualization: DMHBO+ Binding to Chili RNA Aptamer

DMHBO_Chili_Binding cluster_aptamer Chili RNA Aptamer cluster_complex Fluorescent Complex G_quadruplex G-Quadruplex Core Binding_Pocket Binding Pocket GC_pair G15:C40 Base Pair Fluorescence Fluorescence Emission Binding_Pocket->Fluorescence Binding & Activation DMHBO DMHBO+ DMHBO->Binding_Pocket π-π stacking DMHBO->GC_pair H-bond to G15-N7

Caption: Binding mechanism of DMHBO+ to the Chili RNA aptamer.

Section 2: Modulating the Binding Affinity of Capsaicin to the TRPV1 Receptor

This section addresses the interaction between capsaicin, the active component of chili peppers, and its receptor, the Transient Receptor Potential Vanilloid 1 (TRPV1). This interaction is responsible for the sensation of heat and pain.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of capsaicin binding to the TRPV1 receptor?

A1: Capsaicin, being lipophilic, can cross the cell membrane and bind to an intracellular pocket on the TRPV1 channel[6][7]. The binding is characterized by a "tail-up, head-down" configuration, where the vanillyl head group and amide neck form specific hydrogen bonds and van der Waals interactions with residues in the transmembrane domains S3, S4, and the S4-S5 linker of the receptor[8][9][10]. Key amino acid residues involved in binding include Y511 and T550[7][11]. This binding stabilizes the open state of the channel, leading to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuron, and the signaling of pain and heat[9].

Q2: How can the binding affinity of capsaicin to TRPV1 be altered?

A2: The binding affinity can be modified by altering either the TRPV1 receptor or the capsaicin molecule itself.

  • Receptor Modification (Site-Directed Mutagenesis) : Mutating key residues in the binding pocket can significantly alter capsaicin affinity. For example, mutating T550 to isoleucine (T550I) has been shown to substantially reduce capsaicin binding affinity[11][12]. Conversely, introducing specific mutations can confer capsaicin sensitivity to otherwise insensitive TRPV1 channels (e.g., from avian species)[12][13].

  • Ligand Modification : The affinity of vanilloids for the TRPV1 receptor can be modulated by altering the chemical structure of capsaicin. Modifications to the vanillyl head, the amide linker, or the hydrophobic tail can all impact binding affinity and efficacy.

Q3: What are common issues in experiments measuring capsaicin-TRPV1 interaction?

A3: Common challenges include:

  • Low Signal-to-Noise Ratio : This can be due to low receptor expression levels in the chosen cell line or high non-specific binding of the ligand.

  • Cell Viability : High concentrations of capsaicin can be cytotoxic. It's important to determine the optimal concentration range that activates the receptor without compromising cell health.

  • Receptor Desensitization : Prolonged exposure to capsaicin can lead to desensitization of the TRPV1 receptor, where the channel no longer responds to the agonist. This is a physiological phenomenon that needs to be considered in experimental design.

Troubleshooting Guide: Capsaicin-TRPV1 Binding and Activation Assays
IssuePossible CauseSuggested Solution
No response in Calcium Influx Assay 1. Low or no TRPV1 expression in cells. 2. Inactive capsaicin solution. 3. Voltage-gated calcium channels are interfering.1. Verify TRPV1 expression via Western blot or qPCR. Consider using a stable, high-expressing cell line. 2. Prepare fresh capsaicin stock and verify its concentration. 3. Use voltage-clamp techniques to minimize the contribution of other channels[14][15].
High variability in Radioligand Binding Assay 1. Incomplete separation of bound and free radioligand. 2. Insufficient washing. 3. High non-specific binding.1. Optimize filtration and washing steps. Ensure rapid filtration. 2. Use ice-cold wash buffer and optimize the number of washes. 3. Decrease the amount of membrane protein per assay, optimize blocking agents, and use a high-affinity radioligand[16].
Unexpected agonist/antagonist effects 1. Compound degradation or impurity. 2. Off-target effects of the compound.1. Check the purity and stability of the compound. 2. Use a control cell line that does not express TRPV1 to test for off-target effects.
Experimental Protocols

This protocol is for determining the binding affinity of capsaicin analogs by competing with a radiolabeled TRPV1 agonist like [3H]-resiniferatoxin (RTX).

Materials:

  • Cell membranes from cells expressing TRPV1

  • [3H]-RTX (radioligand)

  • Unlabeled capsaicin or analog

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup : In a microtiter plate or tubes, combine the cell membranes, a fixed concentration of [3H]-RTX, and varying concentrations of the unlabeled competitor (capsaicin analog).

  • Incubation : Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation : Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing : Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a competition binding model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

This protocol measures the activation of TRPV1 channels by monitoring the increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing TRPV1

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+)

  • Capsaicin or analog solution

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Plating : Plate the TRPV1-expressing cells in a multi-well plate and grow to confluency.

  • Dye Loading : Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Washing : Gently wash the cells with assay buffer to remove excess dye.

  • Signal Measurement : Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

  • Compound Addition : Add varying concentrations of capsaicin or your test compound to the wells.

  • Data Acquisition : Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates calcium influx and channel activation.

  • Data Analysis : Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the compound concentration.

Quantitative Data Summary
LigandReceptorAssay TypeAffinity (Kd/Ki/EC50)Reference
DMHBO+Chili RNA AptamerFluorescence TitrationLow nanomolar Kd[17]
CapsaicinHuman TRPV1Competition BindingKi ≈ 0.63 nM (vs. [3H]-RTX analog)[18]
CapsaicinRat TRPV1Competition BindingKi ≈ 6.5 nM (vs. [3H]-RTX analog)[18]

Visualization: TRPV1 Signaling Pathway

TRPV1_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Conformational Change Ca_in ↑ [Ca²⁺]i Depolarization Membrane Depolarization Capsaicin Capsaicin Capsaicin->TRPV1_closed Binding Ca_out Ca_out:s->Ca_in:n Influx Na_out Na_out:s->Depolarization:n Influx AP Action Potential Ca_in->AP Depolarization->AP Pain_Signal Pain & Heat Sensation AP->Pain_Signal

Caption: TRPV1 channel activation by capsaicin leading to pain signaling.

References

Cell permeability issues with DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMHBO+. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve potential issues related to the use of DMHBO+ in cell-based assays, with a particular focus on cell permeability.

Frequently Asked Questions (FAQs)

Q1: We are observing a weak or no fluorescent signal after incubating our cells with DMHBO+. What are the potential causes?

A1: A weak or absent signal is a common issue that can stem from several factors. These can be broadly categorized as issues with the compound, the cell system, or the experimental setup. Potential causes include:

  • Poor Cell Permeability: DMHBO+ is a positively charged molecule, which can sometimes hinder its passive diffusion across the cell membrane.[1][2]

  • Low Expression of the Chili Aptamer: The fluorescence of DMHBO+ is dependent on its binding to the Chili RNA aptamer.[3][4][5] If the expression of the Chili-tagged RNA is low, the signal will be correspondingly weak.

  • Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps.

  • Compound Instability: Ensure that the DMHBO+ stock solution is properly prepared and stored to prevent degradation.

  • Suboptimal Imaging Conditions: Incorrect filter sets, low exposure times, or photobleaching can all contribute to a weak signal.[6][7]

Q2: What are the key factors that might be limiting the cell permeability of DMHBO+?

A2: Several physicochemical properties of DMHBO+ and the biological characteristics of your cell system can influence its permeability:

  • Positive Charge: DMHBO+ is a cationic molecule.[2] While this can enhance its affinity for the RNA target, it can also limit its ability to cross the lipid bilayer of the cell membrane, which is generally more permeable to small, uncharged molecules.[1][8][9]

  • Molecular Size: While a small molecule, its size relative to the membrane's porosity can be a factor.[1]

  • Cell Type Variability: Different cell types have different membrane compositions and may express various transporters, leading to differences in permeability.

  • Efflux Pump Activity: Many cell lines express ATP-binding cassette (ABC) transporters and other efflux pumps that can actively remove small molecules from the cytoplasm.

Q3: How can we optimize the concentration and incubation time for DMHBO+ in our experiments?

A3: The optimal concentration and incubation time will vary depending on the cell type and experimental goals. We recommend performing a titration experiment to determine the best conditions.

  • Concentration Range: Start with a concentration range guided by the in vitro binding affinity of DMHBO+ to the Chili aptamer (which is in the low nanomolar range) and adjust upwards.[2][10] A typical starting range for cellular assays could be 1-10 µM.

  • Incubation Time: Test a time course, for example, 30 minutes, 1 hour, 2 hours, and 4 hours, to find the point of maximal signal with minimal cytotoxicity.

  • Controls: Always include a negative control (cells not expressing the Chili aptamer) to assess background fluorescence.

Q4: We suspect that DMHBO+ is being actively removed from our cells. How can we investigate and potentially block this?

A4: If you observe an initial increase in fluorescence followed by a decrease over time, cellular efflux is a likely cause.

  • Use Efflux Pump Inhibitors: You can co-incubate the cells with known broad-spectrum efflux pump inhibitors, such as verapamil or probenecid. If the fluorescence intensity increases in the presence of these inhibitors, it suggests that efflux is occurring.

  • Lower the Temperature: Performing the uptake assay at 4°C can help distinguish between active transport (which is energy-dependent and will be inhibited at low temperatures) and passive diffusion.

Q5: What is the expected subcellular localization of DMHBO+, and how does this affect our experimental design?

A5: DMHBO+ fluorescence will be localized to where the Chili RNA aptamer is expressed. Since the Chili aptamer is genetically encoded, you can target it to different cellular compartments by fusing it to an RNA of interest (e.g., a specific mRNA, a non-coding RNA, or a viral RNA). The localization of your tagged RNA will determine the localization of the DMHBO+ signal. For this reason, it is crucial to have an experimental design that accounts for the expected localization of your target RNA.

Troubleshooting Guides

Low or No Intracellular Fluorescence

If you are experiencing a weak or absent signal, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Start: Low/No Fluorescence check_compound 1. Verify Compound & Reagents start->check_compound compound_ok Compound OK? check_compound->compound_ok check_cells 2. Assess Cell Health & Aptamer Expression cells_ok Cells & Expression OK? check_cells->cells_ok check_permeability 3. Investigate Cell Permeability permeability_ok Permeability Issue? check_permeability->permeability_ok check_imaging 4. Optimize Imaging Parameters imaging_ok Imaging Optimized? check_imaging->imaging_ok compound_ok->check_cells Yes solution_compound Solution: - Prepare fresh stock - Verify concentration compound_ok->solution_compound No cells_ok->check_permeability Yes solution_cells Solution: - Verify aptamer expression (qRT-PCR) - Check cell viability cells_ok->solution_cells No permeability_ok->check_imaging No solution_permeability Solution: - Increase concentration/time - Use permeabilizing agents (for fixed cells) - Test efflux inhibitors permeability_ok->solution_permeability Yes solution_imaging Solution: - Check filter sets - Increase exposure - Use anti-fade reagent imaging_ok->solution_imaging No end Signal Restored imaging_ok->end Yes solution_compound->check_compound solution_cells->check_cells solution_permeability->check_permeability solution_imaging->check_imaging

Caption: A workflow for troubleshooting low fluorescence signal with DMHBO+.

Data Presentation: Optimizing DMHBO+ Uptake

The following table presents hypothetical data from an experiment to optimize the cellular uptake of DMHBO+ in a cell line expressing a Chili-tagged nuclear RNA.

ConditionIncubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)
Control (No DMHBO+)605
1 µM DMHBO+3050
1 µM DMHBO+6080
1 µM DMHBO+120110
5 µM DMHBO+60250
10 µM DMHBO+60450
10 µM DMHBO+ + Verapamil60650
Experimental Protocols
Protocol 1: Qualitative Assessment of DMHBO+ Uptake by Fluorescence Microscopy

This protocol allows for the visual determination of DMHBO+ uptake and subcellular localization.

Materials:

  • Cells expressing the Chili-tagged RNA of interest, seeded on glass-bottom dishes or coverslips.

  • DMHBO+ stock solution (e.g., 1 mM in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets (e.g., for excitation around 456 nm and emission around 592 nm).[2]

Procedure:

  • Culture cells to the desired confluency (typically 70-80%).

  • Prepare working solutions of DMHBO+ in pre-warmed cell culture medium at various concentrations (e.g., 1, 5, and 10 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the DMHBO+-containing medium to the cells.

  • Incubate for the desired amount of time (e.g., 30-120 minutes) at 37°C in a CO2 incubator.

  • Wash the cells twice with PBS to remove extracellular DMHBO+.

  • Add fresh PBS or imaging buffer to the cells.

  • Image the cells immediately using a fluorescence microscope. Acquire images using consistent settings for all conditions.

Protocol 2: Quantitative Assessment of DMHBO+ Uptake by Flow Cytometry

This protocol provides a quantitative measure of DMHBO+ uptake across a cell population.[11]

Materials:

  • Cells expressing the Chili-tagged RNA of interest, grown in suspension or harvested from a plate.

  • DMHBO+ stock solution.

  • Cell culture medium.

  • PBS.

  • Flow cytometer with appropriate lasers and filters.

Procedure:

  • Prepare a single-cell suspension of your cells.

  • Incubate the cells with various concentrations of DMHBO+ for a set period, as determined from microscopy experiments. Include an untreated control.

  • After incubation, wash the cells twice with ice-cold PBS to stop uptake and remove extracellular compound.

  • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Analyze the cells on a flow cytometer. Record the fluorescence intensity for at least 10,000 events per sample.[11]

  • Gate on the live cell population and determine the mean fluorescence intensity (MFI) for each sample. The increase in MFI in treated cells compared to the untreated control reflects the cellular uptake of DMHBO+.[11]

Visualization of Concepts

Factors Affecting DMHBO+ Cell Permeability

PermeabilityFactors main Low Intracellular DMHBO+ Concentration compound_props Compound Properties main->compound_props cell_props Cellular Factors main->cell_props charge Positive Charge compound_props->charge solubility Poor Solubility compound_props->solubility efflux Efflux Pump Activity cell_props->efflux membrane Membrane Composition cell_props->membrane metabolism Intracellular Metabolism cell_props->metabolism

Caption: Factors contributing to low intracellular DMHBO+ levels.

Example Application: Monitoring Signaling Pathways

The Chili-DMHBO+ system can be used as a reporter to study the dynamics of signaling pathways. For example, by tagging a specific mRNA that is transcribed in response to a signaling cascade, you can visualize its expression in real-time.

SignalingPathway cluster_nucleus Cellular Compartment ligand External Signal (e.g., Growth Factor) receptor Membrane Receptor ligand->receptor cascade Kinase Cascade receptor->cascade tf Transcription Factor (TF) cascade->tf nucleus Nucleus tf->nucleus gene Target Gene with Chili Aptamer Tag rna Chili-tagged mRNA gene->rna Transcription dmhbo DMHBO+ rna->dmhbo Binding fluorescence Fluorescent Signal dmhbo->fluorescence

Caption: Using Chili-DMHBO+ to report on a signaling pathway.

References

Validation & Comparative

A Head-to-Head Comparison: DMHBO+ Chili vs. Spinach-DFHBI for RNA Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of RNA visualization tools, the choice between fluorogenic RNA aptamer systems is critical. This guide provides an objective comparison of two prominent platforms: the more recent DMHBO+ Chili system and the well-established Spinach-DFHBI system. We present a detailed analysis of their performance, supported by experimental data and protocols, to inform your selection process.

Executive Summary

The DMHBO+ Chili and Spinach-DFHBI systems both enable real-time visualization of RNA in living cells by utilizing a fluorogenic RNA aptamer that binds to a specific small-molecule dye, causing it to fluoresce. While both are powerful tools, they exhibit key differences in their photophysical properties, binding affinities, and operational mechanisms. The Chili aptamer, in complex with the positively charged fluorophore DMHBO+, generally offers brighter fluorescence and higher binding affinity compared to the Spinach system with its cognate fluorophore DFHBI.[1][2] However, the Spinach platform has undergone extensive optimization, leading to a variety of derivatives with improved characteristics.[3][[“]]

Performance Comparison: Quantitative Data

The following tables summarize the key performance metrics for both DMHBO+ Chili and Spinach-DFHBI systems based on available experimental data.

ParameterDMHBO+ with Chili AptamerDFHBI with Spinach AptamerReference(s)
Fluorophore DMHBO+ (3,5-dimethoxy-4-hydroxybenzylidene imidazolinone-2-oxime, positively charged)DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone)[5][6]
Aptamer Size ~52 nucleotides~98 nucleotides (original Spinach)[1][7]
Binding Affinity (Kd) Low nanomolar range~500 nM (Spinach)[1][8]
Fluorescence Emission Green to Red (fluorophore dependent)Green[7][9]
Stokes Shift LargeModerate[5][10]
Key Feature High brightness and binding affinity, large Stokes shiftWell-established with multiple engineered variants[1][2][5]

Table 1: General characteristics of DMHBO+ Chili and Spinach-DFHBI systems.

Performance MetricDMHBO+ with Chili AptamerDFHBI with Spinach2 AptamerReference(s)
Relative Brightness Up to 7.5 times brighter than parent DMHBI complexBaseline for comparison[5]
Binding Affinity (Kd) for DMHBI+ 24.1 - 63 nMNot applicable[2]
Photostability Generally considered more stableProne to photobleaching via cis-trans isomerization of DFHBI[6][8]
Quantum Yield Fluorophore dependent~0.72 (for Spinach with DFHBI)[11]

Table 2: Comparative performance metrics. Note that direct, side-by-side quantitative comparisons in the same study are limited. Values are compiled from different sources and should be interpreted with caution.

Signaling Pathways and Mechanisms of Action

The fluorescence activation in both systems relies on the specific binding of the fluorophore to the RNA aptamer, which restricts the fluorophore's rotational freedom and protects it from solvent quenching. Both the Chili and Spinach aptamers fold into a G-quadruplex structure that forms the core of the binding pocket.[9][11][12] However, the precise mechanism of fluorophore activation differs.

The Chili aptamer preferentially binds the protonated (phenol) form of its ligands.[5][13] Upon excitation, an ultrafast excited-state proton transfer (ESPT) to a nearby guanine in the RNA aptamer occurs, leading to the fluorescence of the deprotonated (phenolate) form.[5][8] This ESPT mechanism is responsible for the characteristic large Stokes shift of the Chili system.

In contrast, the Spinach aptamer binds the already deprotonated (phenolate) form of DFHBI.[11] The fluorescence is a direct result of the rigidification of the fluorophore within the aptamer's binding pocket.

G Fluorescence Activation Mechanisms cluster_chili DMHBO+ Chili cluster_spinach Spinach-DFHBI Chili_RNA Chili RNA Aptamer (G-quadruplex) Excitation_Chili Light Excitation Chili_RNA->Excitation_Chili Complex Formation DMHBO_phenol DMHBO+ (Phenol form) (Binds to Aptamer) DMHBO_phenol->Chili_RNA Binding ESPT Excited-State Proton Transfer to Guanine Excitation_Chili->ESPT Fluorescence_Chili Green/Red Fluorescence (from Phenolate form) ESPT->Fluorescence_Chili Spinach_RNA Spinach RNA Aptamer (G-quadruplex) Excitation_Spinach Light Excitation Spinach_RNA->Excitation_Spinach Complex Formation DFHBI_phenolate DFHBI (Phenolate form) (Binds to Aptamer) DFHBI_phenolate->Spinach_RNA Binding Fluorescence_Spinach Green Fluorescence Excitation_Spinach->Fluorescence_Spinach

Caption: Mechanisms of fluorescence activation for DMHBO+ Chili and Spinach-DFHBI.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for in vitro and in-cell RNA visualization using these systems.

In Vitro RNA Visualization

This workflow is used to assess the fluorescence of the RNA-fluorophore complex outside of a cellular context.

G In Vitro RNA Visualization Workflow cluster_workflow Transcription 1. In Vitro Transcription of RNA Aptamer Purification 2. RNA Purification (e.g., PAGE) Transcription->Purification Folding 3. RNA Folding (Heat & Cool) Purification->Folding Incubation 4. Incubation with Fluorophore (DMHBO+ or DFHBI) Folding->Incubation Measurement 5. Fluorescence Measurement (Spectrofluorometer) Incubation->Measurement

Caption: A generalized workflow for in vitro RNA visualization experiments.

1. In Vitro Transcription of RNA Aptamer:

  • The DNA template encoding the Chili or Spinach aptamer is amplified, typically with a T7 promoter.[3]

  • The RNA aptamer is then synthesized using T7 RNA polymerase.[1]

2. RNA Purification:

  • The transcribed RNA is purified, commonly by denaturing polyacrylamide gel electrophoresis (PAGE), to ensure homogeneity.[1]

3. RNA Folding:

  • Proper folding of the RNA aptamer is critical for fluorophore binding.

  • A common method is to heat the RNA solution to 95°C for 3 minutes, followed by slow cooling to room temperature to allow for correct folding.[3] For some aptamers, a snap-cooling on ice is performed.

4. Incubation with Fluorophore:

  • The folded RNA is incubated with the corresponding fluorophore (DMHBO+ for Chili, DFHBI for Spinach) in a suitable buffer (e.g., Tris-HCl or HEPES with KCl and MgCl₂).[1][3] Incubation is typically done for 15 minutes at room temperature.[3]

5. Fluorescence Measurement:

  • Fluorescence intensity is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths for the specific RNA-fluorophore complex.[1][3]

Live-Cell RNA Imaging

This workflow outlines the steps for visualizing a target RNA fused to the aptamer within living cells.

G Live-Cell RNA Imaging Workflow cluster_workflow Cloning 1. Clone Target RNA with Aptamer Tag Transfection 2. Transfect Cells with Plasmid Cloning->Transfection Expression 3. Express Tagged RNA Transfection->Expression Loading 4. Load Cells with Membrane-Permeable Fluorophore Expression->Loading Imaging 5. Live-Cell Imaging (Confocal Microscopy) Loading->Imaging

Caption: A generalized workflow for live-cell RNA imaging experiments.

1. Cloning:

  • The sequence of the RNA aptamer (Chili or Spinach) is genetically fused to the 5' or 3' end of the RNA of interest in an expression vector.[14] Often, the aptamer is embedded within a stabilizing scaffold, such as a tRNA, to promote proper folding in the cellular environment.[14]

2. Transfection:

  • The plasmid containing the tagged RNA construct is transfected into the desired mammalian or bacterial cells.[14][15]

3. Expression:

  • The cells are cultured to allow for the expression of the aptamer-tagged RNA.

4. Fluorophore Loading:

  • The cell-permeable fluorophore (DMHBO+ or DFHBI) is added to the cell culture medium.[14] The concentration and incubation time will vary depending on the cell type and fluorophore.

5. Live-Cell Imaging:

  • The cells are imaged using a fluorescence microscope, typically a confocal microscope, with the appropriate laser lines and emission filters for the specific fluorophore.[15]

Conclusion

Both DMHBO+ Chili and Spinach-DFHBI are valuable tools for RNA visualization. The DMHBO+ Chili system offers advantages in terms of brightness and binding affinity, making it a strong candidate for imaging low-abundance RNAs.[1][2][5] The Spinach-DFHBI system, with its extensive characterization and array of derivatives like Broccoli and Baby Spinach, provides a versatile and well-documented platform suitable for a wide range of applications.[3][[“]] The choice between these systems will depend on the specific experimental requirements, such as the expression level of the target RNA, the desired photostability, and the imaging instrumentation available.

References

A Comparative Guide to Fluorescent RNA Probes: DMHBO+ vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of RNA visualization, the choice of a fluorescent probe is critical. This guide provides an objective comparison of DMHBO+ with other prominent fluorescent RNA probes, supported by experimental data, detailed protocols, and visual workflows to aid in your selection process.

The ability to visualize RNA in living cells is paramount for understanding its diverse roles in cellular function and disease. A variety of fluorescent probes have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on the comparison of DMHBO+, a fluorophore activated by the Chili RNA aptamer, against other widely used systems, including RNA aptamer-based probes like Spinach, Broccoli, and RNA Mango, as well as small molecule dyes such as SYTO RNASelect and TO-PRO-3.

Performance Comparison of Fluorescent RNA Probes

The selection of an appropriate RNA probe often depends on a balance of several key performance indicators. The following table summarizes the quantitative data for DMHBO+ and its alternatives.

Probe SystemFluorophoreAptamer (if applicable)Excitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Dissociation Constant (Kd)Fluorescence Lifetime (τ) (ns)Fluorescence Enhancement (fold)
DMHBO+ DMHBO+Chili4565920.1[1]12 nM[1] - 63 nM[2]0.43 (80%), 1.9 (14%)[3]High
Spinach2 DFHBI-1TSpinach24705050.94[4]560 nM[4]4.3[5]~1590[6]
Broccoli DFHBI-1TBroccoli4725070.94[4]305 - 360 nM[4][7]->13,000 (with TBI)[8]
RNA Mango TO1-BiotinMango I5105350.13 - 0.14[6][9]~3 nM[9]-~1100[9][10]
RNA Mango III TO1-BiotinMango III (A10U)--0.66[11]---
SYTO RNASelect SYTO RNASelectN/A~490~530----
TO-PRO-3 TO-PRO-3N/A6426610.11 (with dsDNA)[12]Micromolar range[13][14]--

Signaling and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes is crucial for understanding and implementing these RNA probing techniques.

Aptamer-Based Probe Signaling Pathway

The following diagram illustrates the general mechanism for aptamer-based fluorescent probes. The RNA aptamer, when expressed as a tag on a target RNA, folds into a specific three-dimensional structure that binds to a cognate fluorophore. This binding event restricts the fluorophore's rotational freedom and protects it from solvent quenching, leading to a significant increase in its fluorescence.

cluster_0 Unbound State cluster_1 Binding and Fluorescence Activation Target_RNA Target RNA with Aptamer Tag (unfolded/improperly folded) Aptamer_Folded Aptamer Folds into Specific 3D Structure Target_RNA->Aptamer_Folded Transcription & Folding Fluorophore_Free Free Fluorophore (low fluorescence) Binding Fluorophore Binds to Aptamer Pocket Fluorophore_Free->Binding Aptamer_Folded->Binding Fluorescence Fluorescence Signal Generated Binding->Fluorescence

Aptamer-based fluorescent probe signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the successful application of these probes. Below are generalized protocols for key experimental techniques.

In Vitro Transcription and Fluorescence Measurement of Aptamer-Tagged RNA

This workflow outlines the steps for producing aptamer-tagged RNA in vitro and measuring its fluorescence.

Template_Prep Prepare Linear DNA Template (containing promoter and aptamer sequence) IVT In Vitro Transcription (IVT) with T7 RNA Polymerase Template_Prep->IVT RNA_Purification Purify RNA Transcript (e.g., PAGE purification) IVT->RNA_Purification Incubate Incubate RNA with Fluorophore (e.g., DMHBO+, DFHBI, TO1-Biotin) RNA_Purification->Incubate Fluorescence_Assay Fluorescence Measurement Fluorescence_Assay->Incubate Measure Measure Fluorescence (Spectrofluorometer) Fluorescence_Assay->Measure Incubate->Measure

Workflow for in vitro analysis of aptamer-tagged RNA.

Protocol:

  • Template Preparation: Generate a linear DNA template containing a T7 promoter followed by the sequence of the RNA of interest tagged with the desired aptamer (e.g., Chili, Broccoli, Mango). This can be done by PCR amplification from a plasmid or by oligo annealing and extension.

  • In Vitro Transcription: Perform in vitro transcription using T7 RNA polymerase and the DNA template. Include NTPs and appropriate buffer conditions.

  • RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure the correct length and purity.

  • Fluorescence Measurement:

    • Fold the purified RNA in a buffer appropriate for the aptamer (e.g., for Broccoli, 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2)[15].

    • Add the cognate fluorophore (e.g., 10 µM DFHBI for Broccoli)[15].

    • Incubate to allow binding.

    • Measure the fluorescence using a spectrofluorometer at the appropriate excitation and emission wavelengths.

Live Cell Imaging of Aptamer-Tagged RNA

This diagram shows the general workflow for visualizing aptamer-tagged RNA in living cells.

Plasmid_Construction Construct Expression Vector (Target RNA + Aptamer Tag) Transfection Transfect/Transform Cells Plasmid_Construction->Transfection Expression Express Aptamer-Tagged RNA Transfection->Expression Fluorophore_Incubation Incubate Cells with Fluorophore Expression->Fluorophore_Incubation Imaging Live Cell Imaging (Fluorescence Microscopy) Fluorophore_Incubation->Imaging

Workflow for live cell imaging of aptamer-tagged RNA.

Protocol (General for Aptamer Systems):

  • Vector Construction: Clone the target RNA sequence fused with the aptamer sequence (e.g., Chili, Broccoli, Mango) into a suitable expression vector for mammalian, bacterial, or yeast cells.

  • Cell Transfection/Transformation: Introduce the expression vector into the cells of interest using standard protocols.

  • Expression: Culture the cells to allow for the expression of the aptamer-tagged RNA.

  • Fluorophore Loading: Add the cell-permeable fluorophore (e.g., DMHBO+, DFHBI-1T, TO1-Biotin) to the cell culture medium and incubate.

  • Imaging: Wash the cells to remove excess fluorophore and image using a fluorescence microscope with the appropriate filter sets. For some systems, continuous incubation with the dye during imaging may be necessary to replenish photobleached fluorophores[16].

Staining RNA in Fixed Cells with SYTO RNASelect

This protocol outlines the steps for using SYTO RNASelect to stain RNA in fixed cells.

Protocol:

  • Cell Fixation: Fix cells with chilled methanol. Formaldehyde is not recommended as it can alter the staining pattern.

  • Permeabilization: If necessary, permeabilize the cells.

  • Staining: Incubate the fixed cells with a working solution of SYTO RNASelect stain.

  • Washing: Wash the cells to remove the unbound stain.

  • Imaging: Mount the coverslip and visualize using a fluorescence microscope with a standard fluorescein filter set.

Nuclear Staining in Fixed Cells with TO-PRO-3

This protocol describes the use of TO-PRO-3 for nuclear counterstaining in fixed cells.

Protocol: [14]

  • Fixation and Permeabilization: Fix and permeabilize cells using a protocol appropriate for your sample.

  • Washing: Wash the cells with PBS.

  • Staining: Incubate the cells with a 1 µM solution of TO-PRO-3 in PBS for 15-30 minutes, protected from light[14].

  • Washing: Wash the cells three times with PBS[14].

  • Imaging: Image the cells using a fluorescence microscope with a far-red filter set (e.g., Cy5)[13][14].

Concluding Remarks

The choice between DMHBO+ and other fluorescent RNA probes will depend on the specific experimental requirements. DMHBO+, with its large Stokes shift and activation by the Chili aptamer, offers a promising tool for RNA imaging, particularly in multiplexing experiments where spectral overlap is a concern. Aptamer-based systems like Spinach, Broccoli, and Mango provide high signal-to-background ratios and are genetically encodable, allowing for the specific labeling of target RNAs. Small molecule dyes like SYTO RNASelect and TO-PRO-3 are useful for general RNA and nucleic acid staining, respectively. By carefully considering the performance metrics and experimental protocols outlined in this guide, researchers can select the most suitable fluorescent probe to illuminate the dynamic world of RNA within the cell.

References

Revolutionizing RNA Visualization: A Comparative Guide to Chili-DMHBO+ Aptamer System and Traditional FISH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise visualization of RNA molecules within their cellular context is paramount. While traditional Fluorescence In Situ Hybridization (FISH) has been a cornerstone technique, emerging technologies like the Chili-DMHBO+ RNA aptamer system offer compelling advantages, particularly for live-cell imaging. This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for your research needs.

The Chili-DMHBO+ system is a fluorogenic RNA aptamer technology where the Chili RNA aptamer binds to the DMHBO+ fluorophore, activating its fluorescence. This allows for the specific labeling and visualization of RNA molecules. In contrast, traditional FISH methods, such as those employing branched DNA (bDNA) signal amplification like the ViewRNA™ assay, utilize fluorescently labeled oligonucleotide probes that hybridize to the target RNA in fixed cells.

At a Glance: Chili-DMHBO+ vs. Traditional FISH

FeatureChili-DMHBO+ Aptamer SystemTraditional FISH (bDNA-based, e.g., ViewRNA™)
Principle Genetically encoded RNA aptamer binds to a fluorogenic dye (DMHBO+), inducing fluorescence.Labeled oligonucleotide probes hybridize to the target RNA, with signal amplification (e.g., branched DNA).
Cell State Live or fixed cellsFixed cells
Signal Amplification Each aptamer-dye complex is a fluorescent unit. Multiple aptamers can be tagged to a single RNA for signal enhancement.Significant signal amplification through a branched DNA structure, enabling single-molecule detection.[1][2]
Endogenous RNA Detection Requires genetic modification to tag the target RNA with the aptamer sequence.Directly targets endogenous RNA sequences.
Temporal Dynamics Enables real-time imaging of RNA localization and dynamics.[3]Provides a static snapshot of RNA abundance and location at the time of fixation.
Photostability Dependent on the specific fluorophore (DMHBO+). Data on in-cell photostability is emerging.High photostability with the use of robust dyes like the Alexa Fluor series.[4][5]
Signal-to-Noise Ratio Can be high due to the low fluorescence of unbound DMHBO+.Generally high due to significant signal amplification and specific probe design.[2]

Delving Deeper: A Quantitative Comparison

Direct quantitative comparisons in identical experimental conditions are limited in published literature. However, we can infer performance from individual studies and manufacturer-provided data.

Performance MetricChili-DMHBO+ Aptamer SystemTraditional FISH (ViewRNA™)
Sensitivity Capable of single-molecule imaging when multiple aptamers are tandemly arrayed on the target RNA.Single-molecule sensitivity is a key feature, with up to 8,000-fold signal amplification.[2]
Signal-to-Noise Ratio The fluorescence of DMHBO+ is significantly enhanced upon binding to the Chili aptamer, leading to a potentially high signal-to-noise ratio.Reported to have a 2-3 times higher signal-to-noise ratio compared to traditional FISH methods without bDNA amplification.[1][2]
Photostability The photophysical properties of the Chili-DMHBO+ complex are under active investigation.Utilizes highly photostable Alexa Fluor dyes, allowing for extended imaging sessions.[4][6][5]
Multiplexing Possible by using orthogonal aptamer-dye pairs.Up to four RNA targets can be detected simultaneously using different fluorophores.[7]

Experimental Protocols: A Step-by-Step Overview

The experimental workflows for the Chili-DMHBO+ system and traditional FISH differ significantly, primarily due to the requirement for genetic modification in the former and cell fixation in the latter.

Chili-DMHBO+ for Live-Cell RNA Imaging

This protocol involves the expression of a target RNA tagged with the Chili aptamer in live cells.

  • Vector Construction: The sequence of the Chili RNA aptamer is cloned into an expression vector, typically in tandem repeats, and fused to the target RNA sequence.

  • Transfection: The expression vector is transfected into the mammalian cell line of interest using standard transfection protocols.

  • Cell Culture and Dye Incubation: Transfected cells are cultured to allow for the expression of the aptamer-tagged RNA. Prior to imaging, the DMHBO+ dye is added to the cell culture medium and incubated to allow for cell penetration and binding to the Chili aptamer.

  • Live-Cell Imaging: The cells are then imaged using a fluorescence microscope with appropriate excitation and emission filters for the Chili-DMHBO+ complex (e.g., excitation around 488 nm and emission in the 500-550 nm range).[8]

Traditional FISH using ViewRNA™ Assay

This protocol is designed for the detection of endogenous RNA in fixed cells.

  • Sample Preparation: Cells are seeded on slides, fixed with a crosslinking agent like formaldehyde, and then permeabilized to allow probe entry.

  • Protease Digestion: A brief protease digestion is performed to unmask the target RNA.

  • Probe Hybridization: A specific oligonucleotide probe set for the target RNA is hybridized to the sample.

  • Signal Amplification (bDNA): A series of hybridization steps are performed with pre-amplifiers, amplifiers, and label probes to build the branched DNA signal amplification structure.

  • Staining and Mounting: The cell nuclei are counterstained (e.g., with DAPI), and the slide is mounted for imaging.

  • Image Acquisition: The fluorescent signals are visualized using a fluorescence microscope.

Visualizing the Workflows

experimental_workflows cluster_chili Chili-DMHBO+ Workflow cluster_fish Traditional FISH (ViewRNA™) Workflow chili_1 Vector Construction chili_2 Transfection chili_1->chili_2 chili_3 Cell Culture & Dye Incubation chili_2->chili_3 chili_4 Live-Cell Imaging chili_3->chili_4 fish_1 Sample Preparation (Fixation & Permeabilization) fish_2 Protease Digestion fish_1->fish_2 fish_3 Probe Hybridization fish_2->fish_3 fish_4 Signal Amplification (bDNA) fish_3->fish_4 fish_5 Staining & Mounting fish_4->fish_5 fish_6 Image Acquisition fish_5->fish_6

Experimental workflows for Chili-DMHBO+ and traditional FISH.

Signaling Pathways and Logical Relationships

The fundamental difference in the signaling mechanism is depicted below. The Chili-DMHBO+ system relies on a binding-induced fluorescence activation, while traditional FISH with bDNA amplification employs a hybridization-based signal enhancement cascade.

signaling_pathways cluster_chili_pathway Chili-DMHBO+ Signal Generation cluster_fish_pathway bDNA FISH Signal Amplification chili_rna Chili Aptamer-tagged RNA complex Chili-DMHBO+ Complex chili_rna->complex dmhbo DMHBO+ (Fluorogenic Dye) dmhbo->complex fluorescence Fluorescence Signal complex->fluorescence target_rna Target RNA probe_set Target-specific Probe Set target_rna->probe_set hybridizes pre_amplifier Pre-Amplifier probe_set->pre_amplifier binds amplifier Amplifier pre_amplifier->amplifier binds label_probe Labeled Probe amplifier->label_probe binds amplified_signal Amplified Fluorescence Signal label_probe->amplified_signal

Signal generation pathways for both techniques.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between the Chili-DMHBO+ system and traditional FISH hinges on the specific research question.

Choose the Chili-DMHBO+ system when:

  • Live-cell imaging is essential to study the real-time dynamics of RNA, such as transport, localization, and degradation.

  • The target RNA can be genetically tagged with the aptamer sequence without disrupting its function.

  • Studying the interactions of the target RNA with other cellular components in a living context is the primary goal.

Choose traditional FISH (like ViewRNA™) when:

  • Detecting endogenous RNA without genetic modification is necessary.

  • High-throughput analysis of RNA expression in a large number of fixed cells or tissue samples is required.

  • The primary goal is to obtain a quantitative snapshot of RNA abundance and localization with very high sensitivity.

The Chili-DMHBO+ system represents a significant advancement in our ability to visualize RNA in living cells, offering unprecedented opportunities to study RNA biology in real-time. However, traditional FISH, with its high sensitivity and applicability to endogenous targets in fixed samples, remains an indispensable tool in the researcher's arsenal. A thorough understanding of the advantages and limitations of each technique will empower researchers to make informed decisions and drive new discoveries in cellular and molecular biology.

References

Quantitative Analysis of RNA Levels: A Comparative Guide to DMHBO+ and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of RNA levels is paramount for understanding gene expression, disease pathology, and the efficacy of therapeutic interventions. While traditional methods like quantitative real-time PCR (qRT-PCR) and dye-based fluorescence assays remain staples in the field, novel technologies such as the DMHBO+ system offer unique capabilities. This guide provides an objective comparison of the DMHBO+ system with established RNA quantification methods, supported by available data and detailed experimental protocols.

Overview of RNA Quantification Methods

The choice of an RNA quantification method depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the RNA target. Here, we compare three distinct approaches: the aptamer-based DMHBO+ system, the amplification-based qRT-PCR, and the direct dye-binding Qubit RNA assay.

DMHBO+ with Chili Aptamer: This system utilizes a cationic fluorophore, DMHBO+, which becomes highly fluorescent upon binding to a specific RNA aptamer known as "Chili". The fluorescence intensity of the Chili-DMHBO+ complex is directly proportional to the amount of the target RNA containing the Chili aptamer tag, enabling quantification. This method is particularly suited for tracking and quantifying specific RNA molecules in living cells.

Quantitative Real-Time PCR (qRT-PCR): A highly sensitive and specific method that involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence using PCR. The amplification process is monitored in real-time using fluorescent probes or intercalating dyes, allowing for the quantification of the initial amount of RNA.

Qubit RNA Assay: This is a fluorescence-based method that uses a dye that is highly selective for RNA over double-stranded DNA (dsDNA). The dye exhibits a significant increase in fluorescence upon binding to RNA. The fluorescence intensity is measured with a Qubit Fluorometer and is proportional to the RNA concentration in the sample.

Performance Comparison

The following table summarizes the key performance characteristics of the DMHBO+, qRT-PCR, and Qubit RNA quantification methods based on available data.

FeatureDMHBO+ with Chili AptamerQuantitative Real-Time PCR (qRT-PCR)Qubit RNA HS Assay
Principle Aptamer-based fluorescence activationReverse transcription and target amplificationSelective dye binding and fluorescence detection
Target Specificity High (specific to the Chili aptamer sequence)Very High (determined by primers/probes)High (selective for RNA over dsDNA)
Sensitivity (Limit of Detection) Nanomolar range (Kd = 12 nM)[1]Picogram to femtogram levels250 pg/µL[2]
Dynamic Range Data not readily availableWide (typically 7-8 log orders)5 ng to 100 ng total mass[3]
Quantification Relative or absolute (with standards)Relative or absoluteAbsolute
Live-cell imaging YesNoNo
Throughput Moderate to HighHighLow to Moderate
Cost Moderate (requires custom RNA aptamers)High (reagents and equipment)Low to Moderate
Major Advantage Enables spatial and temporal analysis in live cellsGold standard for sensitivity and specificitySimple, fast, and accurate for total RNA
Major Limitation Requires tagging of target RNA with the aptamerIndirect measurement, susceptible to inhibitorsDoes not provide information on specific transcripts

Experimental Protocols

Detailed methodologies for each of the compared RNA quantification techniques are provided below.

DMHBO+ with Chili Aptamer Protocol (General Workflow)

This protocol outlines the general steps for quantifying a target RNA tagged with the Chili aptamer.

  • Preparation of Chili-tagged RNA: The target RNA must be engineered to contain the Chili aptamer sequence. This can be achieved through in vitro transcription or by expressing the tagged RNA in cells.

  • RNA Folding: The Chili-tagged RNA is folded to ensure the correct conformation for DMHBO+ binding. This typically involves heating the RNA at 95°C for 3 minutes, followed by slow cooling to room temperature in a buffer containing KCl and MgCl2.

  • Binding Reaction: The folded Chili-tagged RNA is incubated with DMHBO+ dye in a suitable buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2).

  • Fluorescence Measurement: The fluorescence of the Chili-DMHBO+ complex is measured using a fluorometer with excitation at approximately 456 nm and emission detection at 592 nm.

  • Quantification: The RNA concentration is determined by comparing the fluorescence intensity of the sample to a standard curve generated using known concentrations of the Chili-tagged RNA.

Quantitative Real-Time PCR (qRT-PCR) Protocol

This protocol provides a standard workflow for RNA quantification using a two-step qRT-PCR approach.

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit, ensuring the removal of genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer or a fluorometric method like the Qubit RNA assay.

  • Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers specific to the target gene, a fluorescent dye (e.g., SYBR Green) or a target-specific probe (e.g., TaqMan), DNA polymerase, and dNTPs.

  • Real-Time PCR Amplification: Perform the PCR reaction in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The instrument software monitors the fluorescence intensity at each cycle. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to quantify the initial amount of the target RNA.

Qubit RNA HS Assay Protocol

This protocol describes the steps for quantifying total RNA using the Qubit RNA High Sensitivity Assay Kit.

  • Prepare the Qubit Working Solution: Dilute the Qubit RNA HS Reagent in the Qubit RNA HS Buffer.

  • Prepare the Standards: Prepare two standards using the provided RNA standards.

  • Prepare the Samples: Add 1 to 20 µL of the RNA sample to a Qubit assay tube.

  • Add Working Solution: Add the Qubit working solution to all standard and sample tubes to a final volume of 200 µL.

  • Mix and Incubate: Vortex all tubes for 2-3 seconds and incubate at room temperature for 2 minutes.

  • Measure Fluorescence: Read the fluorescence of the standards and samples on a Qubit Fluorometer. The instrument will use the standard readings to calculate the concentration of the unknown samples.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

DMHBO_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Chili-tagged RNA Chili-tagged RNA Folding Folding Chili-tagged RNA->Folding Binding with DMHBO+ Binding with DMHBO+ Folding->Binding with DMHBO+ Fluorescence Measurement Fluorescence Measurement Binding with DMHBO+->Fluorescence Measurement Quantification Quantification Fluorescence Measurement->Quantification

DMHBO+ with Chili Aptamer Workflow

qRT_PCR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR Reaction qPCR Reaction cDNA Synthesis->qPCR Reaction Real-Time Amplification Real-Time Amplification qPCR Reaction->Real-Time Amplification Data Analysis (Ct) Data Analysis (Ct) Real-Time Amplification->Data Analysis (Ct)

Quantitative Real-Time PCR (qRT-PCR) Workflow

Qubit_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Working Solution Prepare Working Solution Prepare Standards & Samples Prepare Standards & Samples Prepare Working Solution->Prepare Standards & Samples Mix & Incubate Mix & Incubate Prepare Standards & Samples->Mix & Incubate Measure Fluorescence Measure Fluorescence Mix & Incubate->Measure Fluorescence Concentration Calculation Concentration Calculation Measure Fluorescence->Concentration Calculation

Qubit RNA Assay Workflow

Conclusion

The choice between DMHBO+, qRT-PCR, and Qubit for RNA quantification hinges on the specific research question. The DMHBO+ system, with its Chili aptamer, offers an exciting frontier for the dynamic and spatial quantification of specific RNA molecules within living cells, a capability not offered by the other methods. However, its primary limitation is the requirement for the target RNA to be tagged with the aptamer.

qRT-PCR remains the gold standard for its exceptional sensitivity and specificity in quantifying known RNA sequences from purified samples. It is the method of choice for validating gene expression changes and for detecting low-abundance transcripts.

The Qubit RNA assay provides a straightforward, rapid, and cost-effective method for the accurate quantification of total RNA. It is an excellent choice for routine sample concentration measurements and for ensuring the quality of RNA preparations prior to downstream applications like qRT-PCR or RNA sequencing.

Ultimately, a comprehensive understanding of the strengths and weaknesses of each method will enable researchers to select the most appropriate tool for their specific RNA analysis needs.

References

Correlating Fluorescence with RNA Expression: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying and visualizing RNA expression is paramount to understanding cellular processes and developing novel therapeutics. While numerous techniques exist, this guide provides a comparative overview of methods that correlate a fluorescence signal with RNA expression, with a focus on emerging fluorescent dye-aptamer systems and their comparison to established methods like Fluorescence In Situ Hybridization (FISH), Reverse Transcription-Quantitative PCR (RT-qPCR), and RNA-Sequencing (RNA-Seq).

Note on "DMHBO+": As of this writing, "DMHBO+" is not a widely documented fluorescent probe in scientific literature. This guide will, therefore, use the well-characterized "Pepper" RNA aptamer and its corresponding HBC dye as a representative example of a fluorescent dye-aptamer system that exhibits fluorescence upon binding to RNA. This class of reagents offers a powerful tool for live-cell RNA imaging.

Quantitative Comparison of RNA Analysis Techniques

The choice of methodology for RNA analysis depends on the specific research question, whether it involves localization, absolute quantification, or high-throughput screening. The table below summarizes the key features of prominent techniques.

FeatureFluorescent Dye-Aptamer System (e.g., Pepper-HBC)Fluorescence In Situ Hybridization (FISH)Reverse Transcription-Quantitative PCR (RT-qPCR)RNA-Sequencing (RNA-Seq)
Principle A non-fluorescent dye binds to a specific RNA aptamer sequence fused to the target RNA, causing the dye to become fluorescent.[1][2]Fluorescently labeled oligonucleotide probes hybridize to complementary target RNA sequences within fixed cells.[3][4]RNA is reverse transcribed to cDNA, which is then amplified and quantified in real-time using fluorescent probes or dyes.[5][6][7]The entire transcriptome is reverse transcribed to cDNA, sequenced, and the reads are mapped back to the genome to quantify expression levels.[8][9]
Sample Type Live or fixed cells.[2][10]Fixed cells or tissues.[3][4]Purified RNA from cells or tissues.[5]Purified RNA from cells or tissues.[8][11]
Quantification Relative quantification based on fluorescence intensity; single-molecule counting is possible.[12]Relative or absolute (with single-molecule FISH) quantification based on spot counting.[3][13]Relative or absolute quantification of target RNA levels.[5][6]Absolute and relative quantification of all transcripts.[9][11]
Resolution Subcellular, single-molecule resolution.[12]Subcellular, single-molecule resolution.[3][13]No spatial resolution (bulk measurement).No spatial resolution (bulk measurement).
Multiplexing Possible with spectrally distinct dye-aptamer pairs.[2]Possible with different fluorophores; advanced methods like MERFISH allow for high multiplexing.[4]Limited multiplexing capabilities.[7]High multiplexing capability (whole transcriptome).[11]
Pros Live-cell imaging, dynamic studies, genetically encodable tag.[1][10]High specificity, spatial information, well-established protocols.[3][4]High sensitivity, wide dynamic range, gold standard for gene expression quantification.[5][6][7]Unbiased, whole-transcriptome analysis, discovery of novel transcripts.[9][11]
Cons Requires genetic modification, potential for aptamer to affect RNA function.[10][12]Requires cell fixation (no live-cell imaging), potential for background fluorescence.[14]No spatial information, requires a priori knowledge of the target sequence.[5]Expensive, complex data analysis, no spatial information.

Experimental Protocols

RNA Visualization in Live Cells using a Fluorescent Dye-Aptamer System (Pepper-HBC)

This protocol is a generalized procedure for expressing an RNA of interest tagged with the Pepper aptamer and visualizing it in live mammalian cells.

Materials:

  • Expression vector containing the gene of interest fused with the Pepper aptamer sequence.

  • Mammalian cell line (e.g., HEK293T).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • HBC dye solution.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a glass-bottom dish suitable for microscopy.

    • Transfect the cells with the Pepper-tagged RNA expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours to allow for gene expression.

  • Staining:

    • Prepare a working solution of the HBC dye in pre-warmed cell culture medium. The optimal concentration should be determined empirically but is often in the low micromolar range.[2]

    • Remove the medium from the cells and replace it with the HBC-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the HBC dye.[2]

    • Acquire images and analyze the fluorescence intensity to determine the relative expression and localization of the target RNA.

RNA Detection by Fluorescence In Situ Hybridization (FISH)

This is a basic protocol for detecting a specific RNA in fixed cells.

Materials:

  • Cells grown on coverslips.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).

  • Hybridization buffer.

  • Fluorescently labeled oligonucleotide probes specific to the target RNA.

  • Wash buffers.

  • DAPI for nuclear counterstaining.

  • Antifade mounting medium.

Procedure:

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.

    • Wash the cells with PBS.

  • Hybridization:

    • Pre-warm the hybridization buffer to the appropriate hybridization temperature.

    • Add the fluorescently labeled probes to the hybridization buffer.

    • Apply the probe solution to the cells on the coverslip and incubate overnight in a humidified chamber at the hybridization temperature.[4]

  • Washing and Mounting:

    • Wash the coverslips with wash buffers of increasing stringency to remove unbound probes.[4]

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope. The fluorescent spots correspond to the target RNA molecules.

RNA Quantification by RT-qPCR

This protocol outlines the basic steps for quantifying RNA expression using a two-step RT-qPCR approach.

Materials:

  • Purified total RNA.

  • Reverse transcriptase and associated buffers.

  • dNTPs.

  • Random primers or oligo(dT) primers.

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Gene-specific primers for the target and a reference gene.

  • qPCR instrument.

Procedure:

  • Reverse Transcription (RT):

    • In a nuclease-free tube, combine the total RNA, primers, dNTPs, and reverse transcriptase buffer.

    • Incubate at the optimal temperature for the reverse transcriptase to synthesize cDNA.

    • Heat-inactivate the enzyme.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix by combining the qPCR master mix, gene-specific primers, and the synthesized cDNA.

    • Run the reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).

    • The instrument will measure the fluorescence at each cycle.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for the target and reference genes.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.

Visualizations

Signaling Pathway of a Fluorescent Dye-Aptamer System

cluster_gene_expression Cellular Machinery cluster_fluorescence Fluorescence Activation Gene Gene Transcription Transcription Gene->Transcription Transcription AptamerTaggedRNA Aptamer-Tagged Target RNA Transcription->AptamerTaggedRNA Binding Binding AptamerTaggedRNA->Binding Dye Non-fluorescent Dye (e.g., HBC) Dye->Binding FluorescentComplex Fluorescent RNA-Dye Complex Binding->FluorescentComplex Fluorescence Fluorescence FluorescentComplex->Fluorescence

Caption: Mechanism of fluorescence activation in a dye-aptamer system.

Experimental Workflow for Fluorescent Dye-Aptamer RNA Imaging

Start Start Transfect Transfect cells with aptamer-tagged RNA vector Start->Transfect Incubate1 Incubate 24-48h for RNA expression Transfect->Incubate1 AddDye Add cell-permeable dye (e.g., HBC) to medium Incubate1->AddDye Incubate2 Incubate 30-60 min AddDye->Incubate2 Image Image with fluorescence microscope Incubate2->Image Analyze Analyze fluorescence intensity and localization Image->Analyze End End Analyze->End

Caption: Workflow for live-cell RNA imaging with a dye-aptamer system.

Comparison of RNA Analysis Workflows

cluster_live_cell Live-Cell Imaging (Dye-Aptamer) cluster_fixed_cell Fixed-Cell Imaging (FISH) cluster_bulk_quant Bulk Quantification (RT-qPCR/RNA-Seq) LC_Start Transfect Cells LC_Stain Add Dye LC_Start->LC_Stain LC_Image Live Imaging LC_Stain->LC_Image FC_Start Fix & Permeabilize FC_Hybridize Hybridize Probes FC_Start->FC_Hybridize FC_Wash Wash FC_Hybridize->FC_Wash FC_Image Image FC_Wash->FC_Image BQ_Start Lyse Cells & Extract RNA BQ_RT Reverse Transcription BQ_Start->BQ_RT BQ_Analysis qPCR or Sequencing BQ_RT->BQ_Analysis

References

Validating DMHBO+ Specificity for the Chili Aptamer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Chili RNA aptamer, in complex with the fluorophore 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone oxime (DMHBO+), presents a powerful tool for RNA imaging and biosensing applications. A key attribute of this system is the high specificity of the aptamer for its cognate ligand, which is crucial for minimizing off-target effects and ensuring accurate detection. This guide provides a comparative analysis of the Chili-DMHBO+ system against other common fluorescent RNA aptamers, alongside experimental protocols to validate this specificity.

Performance Comparison of Fluorescent RNA Aptamers

The Chili-DMHBO+ complex is distinguished by its large Stokes shift and red-shifted fluorescence emission, which are advantageous for multiplex imaging and reducing background fluorescence. The binding affinity is in the low nanomolar range, indicating a strong and stable interaction.[1] The following table summarizes the key performance metrics of the Chili-DMHBO+ system in comparison to other well-established fluorescent aptamer-ligand pairs.

Aptamer SystemLigandDissociation Constant (Kd)Excitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Brightness*
Chili DMHBO+ 12 nM [1]456 [1]592 [1]~0.08 High
ChiliDMHBI+65 nM[1]447532-Moderate
Spinach2DFHBI330 nM4695010.72High
BroccoliDFHBI-1T510 nM4725070.63High
CornDFHO< 1 nM5055450.85Very High

*Brightness is a product of the molar extinction coefficient and the quantum yield. While exact comparative values are not always published side-by-side, the Chili-DMHBO+ complex is noted for its strong fluorescence enhancement.

Signaling Pathway and Specificity Mechanism

The fluorescence of DMHBO+ is activated upon binding to the Chili aptamer. This interaction is highly specific, driven by the unique three-dimensional structure of the aptamer's binding pocket, which features a G-quadruplex core.[1] The Chili aptamer preferentially binds the protonated phenol form of DMHBO+, stabilizing it through π-π stacking and specific hydrogen bonds.[1] Point mutations within this binding pocket have been shown to completely disrupt ligand binding and fluorescence, underscoring the high degree of specificity.[2]

cluster_0 Chili-DMHBO+ Signaling Pathway DMHBO_free Free DMHBO+ (Non-fluorescent) Complex Chili-DMHBO+ Complex (Fluorescent) DMHBO_free->Complex Binding Chili_unbound Unbound Chili Aptamer Chili_unbound->Complex Folding & Binding Fluorescence Red Fluorescence (λem = 592 nm) Complex->Fluorescence Excitation (λex = 456 nm)

Caption: Signaling pathway of the Chili-DMHBO+ complex.

Experimental Protocols

To experimentally validate the specificity of DMHBO+ for the Chili aptamer, a series of fluorescence titration and cross-reactivity assays can be performed.

Determination of Binding Affinity (Kd) by Fluorescence Titration

This protocol determines the dissociation constant (Kd) of the Chili-DMHBO+ complex.

Materials:

  • Chili aptamer RNA (synthesized and purified)

  • DMHBO+ solution (concentration determined by UV-Vis spectroscopy)

  • Binding buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl2)

  • Fluorometer

Procedure:

  • RNA Annealing: Prepare a stock solution of the Chili aptamer in the binding buffer. Heat at 95°C for 3 minutes and then cool to room temperature slowly to ensure proper folding.

  • Sample Preparation: In a 96-well plate or cuvette, prepare a series of solutions with a fixed concentration of the Chili aptamer (e.g., 50 nM) and varying concentrations of DMHBO+ (e.g., 0 to 500 nM).

  • Incubation: Incubate the samples at room temperature for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer with excitation set at 456 nm and emission at 592 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of the DMHBO+ concentration. Fit the data to a one-site binding equation to determine the Kd.

Specificity Validation by Cross-Reactivity Assay

This protocol assesses the binding and fluorescence activation of DMHBO+ with non-cognate aptamers.

Materials:

  • Chili, Spinach, Broccoli, and a random sequence control RNA (synthesized and purified)

  • DMHBO+ solution

  • Binding buffer

  • Fluorometer

Procedure:

  • RNA Annealing: Anneal all RNA aptamers as described above.

  • Sample Preparation: Prepare solutions containing a fixed concentration of each aptamer (e.g., 500 nM) and a fixed concentration of DMHBO+ (e.g., 500 nM). Include a control with only DMHBO+ in the buffer.

  • Incubation: Incubate all samples at room temperature for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample at 592 nm (excitation at 456 nm).

  • Data Analysis: Compare the fluorescence intensity of the Chili-DMHBO+ sample to that of the non-cognate aptamers and the DMHBO+ only control. A significant increase in fluorescence should only be observed for the Chili aptamer.

cluster_1 Specificity Validation Workflow Start Start Prepare_RNA Prepare Aptamers: Chili, Spinach, Broccoli, Control Start->Prepare_RNA Anneal_RNA Anneal RNA Prepare_RNA->Anneal_RNA Add_DMHBO Add DMHBO+ Anneal_RNA->Add_DMHBO Incubate Incubate Add_DMHBO->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data Measure->Analyze Result Result: High signal for Chili only? Analyze->Result End End Result->End

Caption: Experimental workflow for DMHBO+ specificity validation.

Comparative Analysis of Aptamer Specificity

The high specificity of the Chili-DMHBO+ interaction is a result of the unique structural complementarity between the aptamer and its ligand. While other aptamers like Spinach and Broccoli also form G-quadruplex structures to bind their respective ligands (DFHBI and its derivatives), the specific geometry and chemical environment of the binding pockets differ significantly. These differences are expected to prevent the efficient binding and fluorescence activation of DMHBO+ by these non-cognate aptamers. The experimental data from the cross-reactivity assay should confirm this hypothesis, demonstrating a high signal-to-background ratio for Chili-DMHBO+ over other aptamer-DMHBO+ combinations.

cluster_2 Comparative Specificity DMHBO DMHBO+ Chili Chili Aptamer + G-quadruplex + Specific Pocket DMHBO->Chili High Affinity Binding (Fluorescence ON) Spinach Spinach Aptamer + G-quadruplex - Different Pocket DMHBO->Spinach No/Low Affinity (Fluorescence OFF) Broccoli Broccoli Aptamer + G-quadruplex - Different Pocket DMHBO->Broccoli No/Low Affinity (Fluorescence OFF)

Caption: Logical diagram of DMHBO+ specificity.

References

A Head-to-Head Comparison of DMHBO+ and Mango Aptamer Systems for Live-Cell RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of live-cell RNA imaging, the choice of a fluorescent reporter system is paramount. This guide provides an objective, data-driven comparison of two prominent fluorogenic RNA aptamer systems: the DMHBO+ dye paired with the Chili aptamer, and the versatile Mango aptamer family with its cognate fluorophore, TO1-Biotin. This document will delve into their performance metrics, experimental considerations, and underlying mechanisms to empower informed decisions for your research needs.

The visualization of RNA in living cells is crucial for understanding its diverse roles in cellular processes. Fluorogenic RNA aptamers, which bind to specific dyes and induce their fluorescence, have emerged as powerful tools for this purpose. Both the DMHBO+-Chili and Mango-TO1-Biotin systems operate on this principle, offering genetically encodable tags to track RNA dynamics in real-time. However, they exhibit distinct characteristics in terms of their photophysical properties and performance in cellular environments.

Quantitative Performance Comparison

The selection of an appropriate RNA imaging system often hinges on key performance indicators such as brightness, binding affinity, and spectral properties. The following tables summarize the available quantitative data for the DMHBO+-Chili and various Mango aptamer systems.

Table 1: Photophysical and Binding Properties of DMHBO+ and Mango Aptamer Systems

FeatureDMHBO+ with Chili AptamerMango I with TO1-BiotinMango II with TO1-BiotinMango III with TO1-BiotinMango IV with TO1-Biotin
Excitation Max (nm) 456[1]~510~510~510~510
Emission Max (nm) 592[1]~535~535~535~535
Quantum Yield (Φ) 0.1[1]~0.140.210.560.42
Binding Affinity (Kd) 12 nM[1]~3 nM1.1 nM~1 nM~1 nM
Stokes Shift (nm) 136[1]~25~25~25~25

Table 2: Brightness and Signal Enhancement

SystemBrightness (M⁻¹cm⁻¹)Fluorescence Enhancement
DMHBO+ with Chili Aptamer Data not availableData not available
Mango I with TO1-Biotin ~11,000~1,100-fold
Mango II with TO1-Biotin ~17,000>1,500-fold[2]
Mango III with TO1-Biotin ~43,000Data not available
Mango IV with TO1-Biotin ~32,000Data not available

The Mango aptamer system, particularly Mango III, demonstrates exceptional brightness, surpassing that of even enhanced Green Fluorescent Protein (eGFP).[3] The high quantum yields and strong binding affinities of the Mango aptamers contribute to their robust performance. Direct comparisons of Mango II arrays with the well-established MS2 system have shown a marked improvement in the signal-to-noise ratio for the Mango system.[4] While specific brightness and fluorescence enhancement data for the DMHBO+-Chili system are not as readily available in comparative studies, its large Stokes shift is a notable advantage, minimizing spectral crosstalk in multicolor imaging experiments.

Signaling Pathways and Activation Mechanisms

The fundamental mechanism for both the DMHBO+ and Mango aptamer systems involves a conformational change in the fluorophore upon binding to its specific RNA aptamer. This interaction restricts the rotational freedom of the dye, leading to a significant increase in its quantum yield and, consequently, a dramatic enhancement of its fluorescence.

Signaling_Pathway cluster_dmhbo DMHBO+ System cluster_mango Mango System DMHBO_free Free DMHBO+ (Low Fluorescence) DMHBO_bound Chili-DMHBO+ Complex (High Fluorescence) DMHBO_free->DMHBO_bound Binding Chili Chili Aptamer Chili->DMHBO_bound TO1_free Free TO1-Biotin (Low Fluorescence) TO1_bound Mango-TO1-Biotin Complex (High Fluorescence) TO1_free->TO1_bound Binding Mango Mango Aptamer Mango->TO1_bound

Signaling mechanism of DMHBO+ and Mango aptamer systems.

Experimental Workflows and Protocols

Successful live-cell imaging with fluorogenic aptamers requires careful optimization of several steps, from the delivery of the aptamer-encoding genetic construct to the imaging conditions.

Experimental_Workflow A 1. Construct Design & Cloning B 2. Transfection into Cells A->B C 3. Cell Culture & Aptamer Expression B->C D 4. Fluorophore Incubation C->D E 5. Washing (Optional) D->E F 6. Live-Cell Imaging E->F

A generalized experimental workflow for live-cell imaging.
Detailed Experimental Protocols

Mango Aptamer System Live-Cell Imaging Protocol

  • Vector Construction:

    • Clone the sequence of the RNA of interest tagged with one or more copies of the Mango aptamer (e.g., Mango II or Mango IV) into a suitable mammalian expression vector.

    • For improved cellular fluorescence and stability, an F30 folding scaffold can be incorporated flanking the Mango aptamer sequence.[3]

    • The expression can be driven by a constitutive or an inducible promoter, depending on the experimental needs.

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T, HeLa, or U2OS) on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the Mango aptamer-tagged RNA expression vector using a standard transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for the expression of the tagged RNA.

  • Fluorophore Labeling:

    • Prepare a stock solution of TO1-Biotin in a suitable solvent (e.g., DMSO).

    • On the day of imaging, dilute the TO1-Biotin stock solution in pre-warmed cell culture medium to a final concentration of 0.5-1 µM.

    • Replace the existing cell culture medium with the TO1-Biotin-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator to allow for dye uptake and binding to the aptamer.

  • Live-Cell Imaging:

    • After incubation, gently wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free DMEM) to remove unbound fluorophore and reduce background fluorescence.

    • Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO2 levels.

    • Image the cells using appropriate filter sets for TO1-Biotin (e.g., excitation around 510 nm and emission around 535 nm).

    • Acquire time-lapse images to observe the dynamics of the tagged RNA. The stability of the Mango aptamers allows for extended tracking of single mRNA molecules.[4]

DMHBO+ (with Chili Aptamer) Live-Cell Imaging Protocol

Note: Detailed, optimized protocols for live-cell imaging with the DMHBO+-Chili system are less commonly published. The following is a generalized protocol based on common practices for fluorogenic aptamers.

  • Vector Construction:

    • Synthesize a DNA template encoding the RNA of interest fused with the Chili aptamer sequence.

    • Clone this construct into an appropriate expression vector for the target cell type (e.g., bacterial or mammalian).

  • Cell Culture and Transfection/Transformation:

    • For bacterial imaging, transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • For mammalian cells, transfect the vector into the desired cell line plated on glass-bottom dishes.

    • Induce the expression of the Chili-tagged RNA if an inducible promoter is used.

  • Fluorophore Labeling:

    • Prepare a stock solution of DMHBO+ in an appropriate solvent.

    • Dilute the DMHBO+ stock in the appropriate culture or imaging medium to the desired final concentration. The optimal concentration may require empirical determination.

    • Incubate the cells with the DMHBO+-containing medium to allow for dye penetration and binding. Incubation times may vary.

  • Live-Cell Imaging:

    • Wash the cells with fresh imaging buffer to remove excess, unbound DMHBO+ and minimize background signal.

    • Transfer the cells to a fluorescence microscope equipped for live-cell imaging.

    • Use filter sets appropriate for DMHBO+ (excitation ~456 nm, emission ~592 nm) to visualize the fluorescently labeled RNA.

    • Acquire images, keeping in mind the potential for phototoxicity with shorter wavelength excitation.

Concluding Remarks

Both the DMHBO+-Chili and Mango-TO1-Biotin systems represent powerful and valuable tools for the real-time visualization of RNA in living cells.

The Mango aptamer system , particularly the later generations like Mango II, III, and IV, stands out for its exceptional brightness, high affinity, and well-documented performance in providing high-contrast images with excellent signal-to-noise ratios.[3][4] The wealth of available data and established protocols make it a robust and reliable choice for a wide range of live-cell imaging applications, including single-molecule tracking.

The DMHBO+-Chili system offers the distinct advantage of a large Stokes shift, which is highly beneficial for multiplexed imaging experiments where minimizing spectral overlap is critical. While it may not yet have the extensive quantitative characterization and established protocols of the Mango system, it holds significant promise for applications requiring multicolor analysis of RNA dynamics.

The ultimate choice between these two systems will depend on the specific experimental goals. For researchers prioritizing maximum brightness, high signal-to-noise, and access to well-established protocols, the Mango aptamer system is an excellent choice. For those conducting complex, multicolor imaging experiments where spectral separation is a primary concern, the DMHBO+-Chili system presents a compelling alternative. As research in this field continues to advance, both systems are likely to see further improvements, expanding the toolkit available to researchers for unraveling the intricate world of RNA biology.

References

A Comparative Guide to the Photophysical Properties of DMHBO+ and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of the fluorophore DMHBO+ against a selection of widely used fluorescent dyes. The data presented is intended to assist researchers in selecting the most appropriate fluorescent probes for their specific experimental needs, with a focus on applications in biological imaging and drug development.

Data Presentation: Photophysical Property Comparison

The following table summarizes the key photophysical properties of DMHBO+ and other common fluorophores. These parameters are crucial for predicting the performance of a fluorophore in a given application.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Stokes Shift (nm)Brightness (ε × Φ)
DMHBO+ 456592Not available0.1Not available136Not available
Fluorescein (FITC) 495[1][2]518[2]75,000[2]0.92[2]4.0[3]2369,000
Rhodamine B 546[4]567[4]~110,0000.49 (in ethanol)[5]1.7 (in ethanol)21~53,900
TRITC 547572~85,0000.3-0.5~2.325~25,500 - 42,500
Cy3 550[6]570[6]150,000[7]0.24 (on DNA)[7]0.2-0.42036,000
Cy5 650[6]670[6]250,0000.20 (on DNA)[7]1.02050,000
Alexa Fluor 488 496[8]519[8]71,000[8]0.924.1[9]2365,320
Alexa Fluor 546 556[8]573[8]104,000[8]0.794.01782,160
Alexa Fluor 647 650[8]665[8]239,000[8]0.331.01578,870

Note: Photophysical properties of fluorophores can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules. The values presented here are generally accepted values under common experimental conditions.

Experimental Protocols

Accurate determination of photophysical properties is essential for the reliable application of fluorophores. Below are detailed methodologies for measuring key parameters.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Workflow for Molar Extinction Coefficient Determination

G cluster_prep Sample Preparation cluster_measure Absorbance Measurement cluster_calc Calculation A Prepare a stock solution of the fluorophore in a suitable solvent. B Create a series of dilutions with known concentrations. A->B C Measure the absorbance of each dilution at the λmax using a spectrophotometer. B->C D Plot absorbance vs. concentration. C->D E Determine the slope of the line (linear regression). D->E F Calculate ε using the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration, and l is the path length. E->F

Caption: Workflow for determining the molar extinction coefficient.

Detailed Steps:

  • Sample Preparation: Prepare a concentrated stock solution of the purified fluorophore in a spectroscopic-grade solvent. Create a series of dilutions from the stock solution, ensuring the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement: Record the absorbance spectrum of each dilution using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis: Plot the absorbance at λmax against the molar concentration for each dilution. The data should yield a linear plot.

  • Calculation: According to the Beer-Lambert Law (A = εcl), the slope of the line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[10]

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is most common.[11]

Workflow for Comparative Quantum Yield Measurement

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation A Prepare dilute solutions of the sample and a standard with known quantum yield. B Ensure absorbance at the excitation wavelength is low (< 0.1) for both. A->B C Measure the absorbance of both solutions at the excitation wavelength. B->C D Measure the fluorescence emission spectra of both solutions under identical conditions. C->D E Integrate the area under the emission spectra. D->E F Calculate the unknown quantum yield using the comparative equation. E->F

Caption: Workflow for determining fluorescence quantum yield by the comparative method.

Detailed Steps:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample.

  • Sample Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[12]

  • Absorbance and Fluorescence Measurement: Measure the absorbance of both the sample and standard at the chosen excitation wavelength. Then, measure the fluorescence emission spectra of both solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / A_sample) * (A_std / I_std) * (η_sample / η_std)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • 'sample' and 'std' refer to the sample and the standard, respectively.

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.[13][14][15][16]

Workflow for Fluorescence Lifetime Measurement using TCSPC

G A Pulsed Light Source (e.g., Laser Diode) B Sample A->B Excitation D TCSPC Electronics A->D Sync Signal C Single Photon Detector (e.g., PMT, SPAD) B->C Emission C->D Photon Signal E Histogram of Photon Arrival Times D->E F Data Analysis: Exponential Decay Fitting E->F G Fluorescence Lifetime (τ) F->G

Caption: Simplified workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment.

Detailed Steps:

  • Instrumentation: A TCSPC setup consists of a high-repetition-rate pulsed light source (e.g., a laser diode or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[15][17]

  • Data Acquisition: The sample is excited by the pulsed light source. The detector registers the arrival of individual emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon. This process is repeated for a large number of excitation cycles.

  • Histogram Formation: The collected timing data is used to build a histogram of photon arrival times. This histogram represents the fluorescence decay profile of the sample.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential decay functions. The time constant of the exponential decay corresponds to the fluorescence lifetime (τ) of the fluorophore. For complex samples, multi-exponential decay analysis may be required.

Signaling Pathways and Experimental Workflows

DMHBO+ is a cationic fluorophore whose fluorescence is activated upon binding to the "Chili" RNA aptamer. This property makes it particularly useful for imaging RNA in living cells, mimicking the behavior of red fluorescent proteins. A key application of DMHBO+ is in FRET (Förster Resonance Energy Transfer)-based analytical systems for RNA.

Conceptual Signaling Pathway for DMHBO+ in RNA Imaging

G cluster_system Cellular Environment cluster_fret FRET Application DMHBO DMHBO+ (Low Fluorescence) Complex DMHBO+-Aptamer Complex (High Fluorescence) DMHBO->Complex Binding Aptamer Chili RNA Aptamer (Target RNA) Aptamer->Complex Complex_FRET DMHBO+-Aptamer (Donor) FRET Energy Transfer Complex_FRET->FRET Acceptor Acceptor Fluorophore (e.g., Atto 590) Acceptor->FRET Acceptor_Em Acceptor Emission FRET->Acceptor_Em

Caption: DMHBO+ fluorescence activation and its use as a FRET donor.

References

A Head-to-Head Comparison of RNA Imaging Techniques: Benchmarking DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of RNA imaging, the selection of an appropriate visualization technique is paramount. This guide provides an objective comparison of the novel DMHBO+ system against established methods such as Spinach, Mango, and single-molecule fluorescence in situ hybridization (smFISH), supported by experimental data to inform your choice of the optimal tool for your research.

The ability to visualize and track RNA molecules within living cells is crucial for unraveling the intricate mechanisms of gene expression and regulation. A variety of techniques have been developed to meet this need, each with its own set of advantages and limitations. This guide focuses on the performance of DMHBO+, a cationic fluorophore that exhibits fluorescence upon binding to the 'Chili' RNA aptamer, in comparison to other widely used RNA imaging technologies.

Quantitative Performance Metrics

The selection of an RNA imaging technique often hinges on key performance indicators such as signal-to-background ratio, photostability, and the intrinsic brightness of the fluorescent signal. The following tables summarize the quantitative data for DMHBO+ and other leading RNA imaging methods.

Technique Fluorophore RNA Aptamer Dissociation Constant (Kd) Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Stokes Shift (nm)
DMHBO+ System DMHBO+Chili12 nM[1]456[1]592[1]0.1[1]136[1]
Spinach2 System DFHBI-1TSpinach2Unchanged from Spinach[2]~472~505Brighter than Spinach[2]~33
Mango II System TO1-BiotinMango IISubnanomolar[3]510[4]535[4]Brighter than EGFP[3]25[4]
smFISH Various (e.g., Cy5, AF750)N/A (Direct hybridization)N/ADependent on fluorophoreDependent on fluorophoreN/ADependent on fluorophore
Technique Signal-to-Background Ratio Photostability Resolution Key Advantages Key Limitations
DMHBO+ System High (due to fluorogenic nature)Data not widely availableDiffraction-limitedLarge Stokes shift, mimics red fluorescent proteins.[1]Newer technique, less established.
Spinach2 System Moderate to HighProne to photobleaching, but reversible.[2]Diffraction-limitedWell-established, superfolding variants improve performance.[2]Lower brightness and photostability compared to newer aptamers.[5]
Mango II System HighGenerally good, enables extended time tracking.[6]Single-molecule sensitivity.[6]High affinity and brightness, suitable for single-molecule imaging.[6][7]Requires genetic encoding of the aptamer.
smFISH HighDependent on fluorophore choiceSingle-molecule resolution.[8]No genetic modification needed, highly sensitive and quantitative.[8][9]Requires cell fixation, not for live-cell imaging.[10]

Signaling Pathways and Mechanisms

The underlying mechanism of fluorescence activation is a critical aspect of RNA imaging techniques. For aptamer-based systems like DMHBO+, Spinach, and Mango, fluorescence is triggered by the specific binding of a fluorophore to its cognate RNA aptamer. This interaction restricts the rotational freedom of the fluorophore, leading to a significant increase in its quantum yield. In the case of Chili-DMHBO+, this activation also involves an excited-state proton transfer to a guanine residue in the aptamer.[1]

Signaling_Pathway cluster_aptamer Aptamer-Based RNA Imaging Unbound Fluorophore Unbound Fluorophore Fluorophore-Aptamer Complex Fluorophore-Aptamer Complex Unbound Fluorophore->Fluorophore-Aptamer Complex Binding RNA Aptamer RNA Aptamer RNA Aptamer->Fluorophore-Aptamer Complex Fluorescence Fluorescence Fluorophore-Aptamer Complex->Fluorescence Excitation Aptamer_Workflow Plasmid Construction Construct plasmid encoding aptamer-RNA fusion Cell Transfection Transfect cells with the plasmid Plasmid Construction->Cell Transfection Aptamer-tagged RNA Expression Allow for expression of the tagged RNA Cell Transfection->Aptamer-tagged RNA Expression Fluorophore Incubation Incubate cells with the specific fluorophore (e.g., DMHBO+) Aptamer-tagged RNA Expression->Fluorophore Incubation Live-Cell Imaging Image cells using fluorescence microscopy Fluorophore Incubation->Live-Cell Imaging smFISH_Workflow Sample Preparation Fix and permeabilize cells or tissue Probe Hybridization Hybridize with a pool of fluorescently labeled oligonucleotide probes Sample Preparation->Probe Hybridization Washing Wash to remove unbound probes Probe Hybridization->Washing Imaging Image using fluorescence microscopy Washing->Imaging Image Analysis Detect and quantify individual RNA molecules Imaging->Image Analysis

References

A Comparative Analysis of the Cross-Reactivity of Fluorogenic Dyes with RNA Aptamers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of RNA-based biosensors and cellular imaging agents, the specificity of the interaction between a fluorogenic dye and its cognate RNA aptamer is paramount. High specificity ensures that the fluorescence signal is a true representation of the target aptamer's presence, minimizing false positives arising from off-target binding. This guide provides a comparative analysis of the cross-reactivity of a hypothetical fluorogenic dye, termed FluoroDye-X, with its designated target RNA aptamer against a panel of other RNA aptamers.

The data presented herein is illustrative, designed to model the type of results obtained in a typical cross-reactivity assessment. The experimental protocols provide a robust framework for researchers to evaluate the specificity of their own dye-aptamer systems.

Quantitative Comparison of FluoroDye-X Binding to Various RNA Aptamers

The binding characteristics of FluoroDye-X were evaluated against its intended target, "TargetApt," and a selection of off-target RNA aptamers, including structurally distinct aptamers and a random RNA sequence. Key performance metrics, including Fluorescence Enhancement, Dissociation Constant (Kd), and a calculated Specificity Index, are summarized in the table below.

RNA AptamerSequence TypeFluorescence Enhancement (Fold Change)Dissociation Constant (Kd) (nM)Specificity Index¹
TargetApt Cognate Aptamer150501.00
Off-Target 1 Unrelated Aptamer55,0000.03
Off-Target 2 Truncated TargetApt258000.17
Off-Target 3 Single-Point Mutant406500.27
Random RNA Control Sequence1.2>10,000<0.01
MS2 Viral RNA Hairpin2>10,0000.01

¹Specificity Index is calculated as (Fluorescence Enhancement of Aptamer / Fluorescence Enhancement of TargetApt).

The data clearly indicates a high degree of specificity of FluoroDye-X for its cognate TargetApt, characterized by a significant fluorescence enhancement and a low nanomolar dissociation constant. In contrast, binding to off-target aptamers and control sequences is substantially weaker, with minimal fluorescence enhancement and much higher Kd values.

Experimental Protocols

Detailed methodologies for the fluorescence titration assay used to generate the comparative data are provided below.

Materials and Reagents
  • RNA Aptamers: Lyophilized TargetApt and off-target RNA aptamers (synthesized and PAGE-purified).

  • Fluorogenic Dye: FluoroDye-X stock solution (1 mM in DMSO).

  • Binding Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂.[1][2]

  • Nuclease-free water.

  • Instrumentation: Spectrofluorometer with temperature control, quartz microcuvettes.[3]

RNA Aptamer Preparation and Folding

Proper folding of RNA aptamers into their functional three-dimensional structures is critical for accurate binding assessment.

  • Resuspend lyophilized RNA aptamers in nuclease-free water to a stock concentration of 100 µM.

  • Dilute the RNA stock solution to a working concentration of 1 µM in the binding buffer.

  • To ensure proper folding, heat the RNA solution to 95°C for 3 minutes, followed by slow cooling to room temperature over 30 minutes.[3][4] This annealing process allows the RNA to adopt its most stable conformation.

Fluorescence Titration Assay

This assay is performed to determine the fluorescence enhancement and the dissociation constant (Kd).

  • Set the spectrofluorometer to the predetermined excitation and emission maxima for the FluoroDye-X:aptamer complex.

  • Prepare a solution of FluoroDye-X in the binding buffer at a fixed concentration (e.g., 50 nM). The concentration should be below the expected Kd to ensure accurate measurement.[3]

  • Place the FluoroDye-X solution into a quartz cuvette and measure the initial fluorescence intensity (F₀).

  • Add small aliquots of the folded RNA aptamer solution to the cuvette, ensuring thorough mixing after each addition. The final aptamer concentration should span a range from well below to well above the expected Kd (e.g., from 1 nM to 2 µM).[5]

  • After each addition, allow the system to equilibrate for 5 minutes before measuring the fluorescence intensity (F).

  • Correct each fluorescence reading for the dilution effect caused by the addition of the aptamer solution.[3]

Data Analysis and Kd Calculation

The dissociation constant (Kd) is calculated by fitting the titration data to a binding isotherm.

  • Plot the change in fluorescence (ΔF = F - F₀) as a function of the total RNA aptamer concentration.

  • Fit the resulting curve to a one-site binding model using non-linear regression software (e.g., GraphPad Prism). The equation for this model is:

    ΔF = (Bₘₐₓ * [Aptamer]) / (Kd + [Aptamer])

    Where:

    • ΔF is the change in fluorescence.

    • Bₘₐₓ is the maximum change in fluorescence at saturation.

    • [Aptamer] is the concentration of the RNA aptamer.

    • Kd is the dissociation constant.

The fluorescence enhancement is calculated as the ratio of the fluorescence at saturation (Fₘₐₓ = F₀ + Bₘₐₓ) to the initial fluorescence of the dye alone (F₀).

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the systematic process for evaluating the cross-reactivity of a fluorogenic dye with a panel of RNA aptamers.

G cluster_prep Preparation cluster_assay Fluorescence Titration Assay cluster_analysis Data Analysis A Prepare FluoroDye-X Stock Solution C Fold RNA Aptamers (Heat & Cool) A->C B Synthesize & Purify RNA Aptamers (Target & Off-Targets) B->C D Set up Fluorometer (Excitation/Emission λ) C->D Start Assay E Titrate Dye with each RNA Aptamer D->E F Record Fluorescence Intensity at each step E->F G Plot Fluorescence vs. Aptamer Concentration F->G Collect Data H Fit Data to Binding Model (Non-linear Regression) G->H I Calculate Kd and Fluorescence Enhancement H->I J Compare across all Aptamers (Specificity) I->J K K J->K Final Report: Cross-Reactivity Profile

Caption: Workflow for assessing fluorogenic dye-aptamer cross-reactivity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of DMHBO+, ensuring adherence to safety protocols and environmental regulations.

Hazard Profile and Safety Overview

While specific quantitative toxicological data for DMHBO+ is limited, its structural similarity to other phenethylamines necessitates that it be handled as a hazardous substance. General safety precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding contact with skin and eyes.[1]

Quantitative Data Summary

Due to a lack of specific experimental data for DMHBO+, this table provides available information and data from structurally similar phenethylamine compounds to inform handling and disposal procedures.

PropertyDMHBO+2,5-Dimethoxyphenethylamine (Related Compound)
CAS Number 2322286-81-53166-74-3
Hazard Classification Data not available[1]Hazardous Waste[2]
Disposal Recommendation Licensed chemical destruction plant or controlled incineration.[1]Consult Waste Management Authority.[2]
Incompatible Materials Data not availableStrong oxidizing agents.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of DMHBO+ is through an approved hazardous waste disposal facility.[1][3] Adherence to the following procedural steps is critical for ensuring safety and regulatory compliance.

1. Waste Classification and Segregation:

  • Classify as Hazardous Waste: Treat all DMHBO+ and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) as hazardous waste.[2]

  • Do Not Mix: Do not mix DMHBO+ waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3] Mixing incompatible chemicals can lead to dangerous reactions.

2. Containerization and Labeling:

  • Select a Compatible Container: Collect DMHBO+ waste in a suitable, sealable, and clearly labeled container.[1] The container must be in good condition and compatible with the chemical.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "DMHBO+". Ensure all components of the waste are listed if it is a mixture.

3. Storage and Accumulation:

  • Designated Storage Area: Store the labeled waste container in a designated, secure hazardous waste accumulation area.

  • Segregate from Incompatibles: This storage area should be well-ventilated and designed to segregate incompatible materials. Based on related compounds, store DMHBO+ away from strong oxidizing agents.[3]

4. Arranging for Disposal:

  • Contact EHS or a Licensed Contractor: Coordinate with your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the DMHBO+ waste.[3]

  • Provide Documentation: Furnish the contractor with the Safety Data Sheet (SDS) for DMHBO+ and any other relevant information regarding the waste.[3]

5. Record Keeping:

  • Maintain Disposal Records: Keep a detailed record of the disposal process, including the date, the quantity of waste, and the name of the licensed disposal contractor.[3]

Disposal of Empty Containers:

  • Empty containers that once held DMHBO+ should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After thorough cleaning, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled if regulations permit.[1]

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the neutralization or deactivation of DMHBO+ for disposal. The standard and required procedure is collection and transfer to a licensed facility.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of DMHBO+.

DMHBO_Disposal_Workflow start Start: Generate DMHBO+ Waste classify Classify as Hazardous Waste start->classify containerize Collect in a Labeled, Compatible Container classify->containerize segregate Do Not Mix with Incompatible Waste containerize->segregate store Store in a Designated, Secure Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Disposal Contractor contact_ehs->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup record Maintain Disposal Records pickup->record end End: Proper Disposal Complete record->end

Caption: Logical workflow for the safe disposal of DMHBO+ waste.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the cationic chromophore DMHBO+. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

DMHBO+ is a chemical compound utilized in laboratory research, specifically for imaging RNA within cells.[1] While a comprehensive hazard assessment for DMHBO+ is not fully available, it is imperative to treat it with a high degree of caution, employing best practices for handling potentially hazardous chemicals.

Essential Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling DMHBO+ to ensure the appropriate level of protection is utilized. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with side shields or Face ShieldEssential for protecting against splashes or airborne particles of DMHBO+ from entering the eyes. A face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Disposable nitrile gloves provide a barrier against skin contact. For prolonged handling or in case of a spill, double-gloving is recommended. Gloves should be inspected for integrity before use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection N95 Respirator or higherRecommended, particularly when handling the solid form of DMHBO+ outside of a fume hood, to prevent inhalation of any airborne particles.

Operational Plan: Safe Handling of DMHBO+

Follow these procedural steps to minimize exposure and ensure safe handling of DMHBO+.

  • Preparation :

    • Ensure a Safety Data Sheet (SDS) for DMHBO+ is readily accessible.

    • Designate a specific area for handling DMHBO+, preferably within a chemical fume hood.

    • Assemble all necessary equipment and PPE before commencing work.

    • Ensure an eyewash station and safety shower are immediately accessible.

  • Handling :

    • Always wear the appropriate PPE as outlined in the table above.

    • Handle solid DMHBO+ in a well-ventilated area, ideally within a fume hood, to minimize the risk of inhalation.

    • Avoid the formation of dust and aerosols.

    • When preparing solutions, add the solid DMHBO+ to the solvent slowly to prevent splashing.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of DMHBO+ and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All solid waste contaminated with DMHBO+ (e.g., used gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing DMHBO+ should be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of all DMHBO+ waste in accordance with local, state, and federal regulations.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of DMHBO+.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Access SDS prep2 Designate Handling Area prep1->prep2 prep3 Assemble Equipment & PPE prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Handle in Ventilated Area handle1->handle2 handle3 Avoid Dust/Aerosols handle2->handle3 emergency Exposure Event handle2->emergency handle4 Prepare Solutions Carefully handle3->handle4 disp1 Segregate Waste handle4->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Follow EHS Protocols disp2->disp3 first_aid Administer First Aid emergency->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling of DMHBO+.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。